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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Asymmetric Synthesis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Introduction Unnatural α-amino acids are of significant interest in medicinal chemistry, protein engineering, and materials science.[1][2] Their incorporation into peptides can lead to enhanced biological activity and st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Unnatural α-amino acids are of significant interest in medicinal chemistry, protein engineering, and materials science.[1][2] Their incorporation into peptides can lead to enhanced biological activity and stability. Among these, amino acids bearing heterocyclic side chains, such as the quinoline moiety, are particularly valuable due to the diverse biological activities associated with the quinoline scaffold, including antimalarial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a detailed technical overview of a plausible and efficient method for the asymmetric synthesis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, a chiral building block for drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic considerations for the synthesis, provide a detailed experimental protocol, and discuss the underlying principles that ensure the desired stereochemical outcome.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, guides the selection of a suitable synthetic strategy. The primary challenge lies in the stereoselective formation of the α-chiral center.

G target Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate disconnection1 C-N bond formation (Amine introduction) target->disconnection1 intermediate1 (R)-Methyl 2-azido-3-(quinolin-4-yl)propanoate disconnection1->intermediate1 disconnection2 C-C bond formation (Alkylation) intermediate1->disconnection2 intermediate2 Chiral Glycine Enolate Equivalent disconnection2->intermediate2 starting_material1 4-(Bromomethyl)quinoline disconnection2->starting_material1 starting_material2 Chiral Glycine Template intermediate2->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

The key disconnection is at the Cα-N bond and the Cα-Cβ bond, suggesting an approach involving the alkylation of a chiral glycine enolate equivalent with a suitable quinoline-containing electrophile. This strategy allows for the introduction of the quinoline side chain and the simultaneous establishment of the desired stereochemistry at the α-carbon.

Asymmetric Synthesis Strategy: Chiral Auxiliary-Mediated Alkylation

To achieve high enantioselectivity, the use of a chiral auxiliary is a robust and well-established method.[5][6] Chiral auxiliaries are stereogenic groups temporarily incorporated into the starting material to direct the stereochemical course of a reaction.[5] For the synthesis of α-amino acids, chiral glycine derivatives are often employed.[7][8] In this proposed synthesis, we will utilize a pseudoephedrine-based chiral auxiliary, which has proven effective in the asymmetric alkylation of glycine enolates.[5]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Chiral Glycinamide cluster_1 Asymmetric Alkylation cluster_2 Deprotection & Esterification start Glycine Methyl Ester glycinamide (1R,2S)-N-Glycyl-pseudoephedrine start->glycinamide Amidation auxiliary (1R,2S)-(-)-Pseudoephedrine auxiliary->glycinamide alkylation Deprotonation & Alkylation glycinamide->alkylation alkylated_product Alkylated Glycinamide alkylation->alkylated_product electrophile 4-(Bromomethyl)quinoline electrophile->alkylation hydrolysis Acid Hydrolysis alkylated_product->hydrolysis esterification Esterification hydrolysis->esterification final_product Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate esterification->final_product

Caption: Overall synthetic workflow.

Pillar of Expertise: Causality Behind Experimental Choices

The choice of pseudoephedrine as the chiral auxiliary is deliberate. The rigid conformation of the derived enolate, dictated by chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl group, creates a sterically hindered environment. This directs the incoming electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary is straightforward and typically proceeds without racemization of the newly formed stereocenter.

Detailed Experimental Protocols

Part 1: Synthesis of (1R,2S)-N-(tert-Butoxycarbonyl)glycyl-pseudoephedrine

This initial step involves the coupling of N-Boc-glycine with the chiral auxiliary, (1R,2S)-(-)-pseudoephedrine.

Methodology:

  • To a solution of N-Boc-glycine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes, then add (1R,2S)-(-)-pseudoephedrine (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired amide.

Part 2: Asymmetric Alkylation

This is the key stereochemistry-determining step where the quinoline moiety is introduced.

Methodology:

  • Dissolve the (1R,2S)-N-(tert-Butoxycarbonyl)glycyl-pseudoephedrine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of 4-(bromomethyl)quinoline (1.2 eq) in anhydrous THF.

  • Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the alkylated product.

Part 3: Auxiliary Cleavage and Esterification

The final steps involve the removal of the chiral auxiliary and the formation of the methyl ester.

Methodology:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and 1 M hydrochloric acid (1:1 v/v).

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate in vacuo to remove the THF.

  • Wash the aqueous residue with DCM to remove the cleaved pseudoephedrine.

  • Concentrate the aqueous layer to dryness to obtain the crude amino acid hydrochloride salt.

  • Suspend the crude amino acid in methanol (0.5 M) and cool to 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Dissolve the residue in a minimal amount of water and basify with saturated aqueous sodium bicarbonate solution until pH ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

Data Presentation and Characterization

The successful synthesis of the target compound must be confirmed through rigorous characterization.

Table 1: Expected Characterization Data

Analysis Expected Outcome
¹H NMR Peaks corresponding to the quinoline ring protons, the α- and β-protons of the amino acid backbone, and the methyl ester protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₁₃H₁₄N₂O₂.
Chiral HPLC Determination of enantiomeric excess (e.e.) by comparison with a racemic standard.
Optical Rotation Measurement of the specific rotation, [α]D, to confirm the stereochemistry.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating checkpoints. The diastereoselectivity of the alkylation step can be assessed by ¹H NMR analysis of the crude reaction mixture before purification. The successful removal of the chiral auxiliary can be confirmed by the absence of its characteristic signals in the NMR spectrum of the final product. Finally, the enantiomeric purity, the ultimate measure of the synthesis's success, is quantitatively determined by chiral HPLC.

References

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614–8618. [Link][1][2][9]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-307). Academic Press. [Link][7]

  • Belokon, Y. N., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids, 56(1), 67. [Link][10]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 2: Catalytic Asymmetric Methods. Tetrahedron: Asymmetry, 18(5), 569-623. [Link][8]

  • Chiral auxiliary. (2023, November 29). In Wikipedia. [Link][5]

  • Gante, J. (1994). Chiral Auxiliaries in Asymmetric Synthesis. Angewandte Chemie International Edition in English, 33(15‐16), 1699-1720. [Link][6]

  • Xiang, J.-C., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(17), 9210–9216. [Link][11][12]

  • Powers, J. C., & Jones, T. H. (2021). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Polymer Chemistry, 12(16), 2354-2358. [Link][13][14]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 16. [Link][3]

  • Atia, M., et al. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 46(5), 1591-1610. [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Foreword: Navigating the Landscape of a Novel Amino Acid Derivative Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a chiral amino acid derivative incorporating a quinoline moiety, a privileged scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of a Novel Amino Acid Derivative

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a chiral amino acid derivative incorporating a quinoline moiety, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] As a building block in drug discovery, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of these properties, offering both established data for analogous structures and a predictive analysis for the target compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes information from closely related quinoline- and amino acid-containing compounds to provide a robust framework for its study and application. We will delve into the structural and electronic characteristics, predict key physical and chemical parameters, and outline detailed experimental protocols for their empirical determination, thereby establishing a self-validating system for its characterization.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties.

Chemical Structure and Identification
  • IUPAC Name: Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

  • Molecular Formula: C₁₃H₁₄N₂O₂[1]

  • Molecular Weight: 230.26 g/mol [1]

  • CAS Number: While a specific CAS number for the (R)-enantiomer of the 4-yl isomer was not found, the (S)-enantiomer of the 2-yl isomer is registered under CAS Number 1266124-27-9.[1]

The structure, depicted below, features a quinoline ring system linked at the 4-position to an alanine methyl ester backbone. The stereochemistry at the alpha-carbon is the (R)-configuration.

Caption: Chemical structure of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target molecule and its close analogs. The values for the target compound are estimations based on the properties of structurally similar molecules and should be confirmed by experimental analysis.

PropertyPredicted/Known ValueBasis of Prediction/Source
Physical State SolidAmino acid derivatives are typically crystalline solids.
Melting Point (°C) Not available; likely in the range of 100-200 °CBased on melting points of similar amino acid derivatives and quinoline compounds.[3][4]
Boiling Point (°C) Not available; likely to decompose before boiling at atmospheric pressureCommon for complex organic molecules with multiple functional groups.
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO); limited solubility in water.Quinoline itself is sparingly soluble in water but soluble in organic solvents. The amino acid moiety may increase aqueous solubility, particularly at acidic pH.[5]
pKa Not available; predicted pKa for the amino group is ~7.5-8.5 and for the quinoline nitrogen is ~4.5-5.5Based on typical pKa values for primary amines in amino acid esters and the pKa of quinoline.

Spectroscopic and Spectrometric Characterization

The structural elucidation of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features and provide a framework for their experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9d1HH2 (quinoline)Protons on the pyridine ring of quinoline are deshielded.
~8.1d1HH8 (quinoline)Aromatic proton adjacent to the fused benzene ring.
~7.5-7.8m3HH3, H5, H7 (quinoline)Overlapping signals of the other aromatic protons on the quinoline ring.
~7.3d1HH6 (quinoline)Aromatic proton on the benzene ring.
~4.0t1Hα-HMethine proton adjacent to the amino and ester groups.
~3.7s3H-OCH₃Singlet for the methyl ester protons.
~3.4d2Hβ-CH₂Methylene protons adjacent to the quinoline ring and the chiral center.
~2.0br s2H-NH₂Broad singlet for the primary amine protons, which may exchange with D₂O.

Rationale for Predictions: The predicted chemical shifts are based on published data for various quinoline-containing amino acid derivatives and related structures.[3][4][6][7][8][9][10] The quinoline protons are expected in the aromatic region (7.0-9.0 ppm), with the protons on the pyridine ring being the most deshielded. The protons of the amino acid backbone will appear in the aliphatic region, with the alpha-proton shifted downfield due to the adjacent electron-withdrawing groups.

Chemical Shift (δ, ppm)AssignmentRationale
~172C=O (ester)Carbonyl carbon of the methyl ester.
~150-120Quinoline carbonsAromatic carbons of the quinoline ring system.
~55α-CAlpha-carbon of the amino acid.
~52-OCH₃Methyl carbon of the ester.
~35β-CMethylene carbon adjacent to the quinoline ring.

Rationale for Predictions: The predicted ¹³C NMR chemical shifts are based on data from similar quinoline derivatives and amino acid esters.[3][7][8][9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals unambiguously.

  • Data Processing: Process the raw data using appropriate software to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z = 230

  • Major Fragments:

    • m/z = 171 ([M - COOCH₃]⁺): Loss of the methoxycarbonyl group.

    • m/z = 142 ([Quinoline-CH₂]⁺): Cleavage of the bond between the alpha and beta carbons.

    • m/z = 128 ([Quinoline]⁺): The quinoline ring itself.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass of the molecular ion and its fragments.

  • Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1600, ~1500C=C and C=N stretch (aromatic rings)
~1200C-O stretch (ester)
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Synthesis and Purification

The synthesis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate can be approached through several established methods for the preparation of unnatural amino acids. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

G A 4-Methylquinoline B 4-(Bromomethyl)quinoline A->B NBS, AIBN C Diethyl 2-acetamido-2-((quinolin-4-yl)methyl)malonate B->C Diethyl acetamidomalonate, NaOEt D (R,S)-2-Amino-3-(quinolin-4-yl)propanoic acid C->D 1. HCl (aq), reflux 2. Neutralization E Methyl (R,S)-2-amino-3-(quinolin-4-yl)propanoate D->E MeOH, SOCl₂ F Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate E->F Chiral Resolution (e.g., enzymatic or chiral chromatography)

Caption: Proposed synthetic workflow for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

Experimental Protocol for Synthesis and Purification

This protocol is a general guideline based on similar syntheses.[1][3]

  • Bromination of 4-Methylquinoline: React 4-methylquinoline with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride to yield 4-(bromomethyl)quinoline.

  • Malonic Ester Synthesis: Condense 4-(bromomethyl)quinoline with diethyl acetamidomalonate in the presence of a base like sodium ethoxide (NaOEt) in ethanol.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting malonate derivative with aqueous acid (e.g., HCl) under reflux, followed by neutralization to yield the racemic amino acid.

  • Esterification: Convert the amino acid to its methyl ester by reacting it with methanol in the presence of thionyl chloride (SOCl₂).

  • Chiral Resolution: Separate the (R)-enantiomer from the racemic mixture using techniques such as enzymatic resolution or chiral high-performance liquid chromatography (HPLC).

  • Purification: Purify the final product by column chromatography on silica gel or by recrystallization.

Biological and Pharmacological Context

Quinoline derivatives are known to possess a wide range of pharmacological activities.[2][11][12] The incorporation of an amino acid moiety can modulate these activities and improve pharmacokinetic properties. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, as a novel unnatural amino acid, holds potential as a building block for the synthesis of peptidomimetics and other bioactive molecules with applications in areas such as:

  • Anticancer Drug Development: The quinoline core is a feature of many anticancer agents.[12]

  • Antimicrobial Agents: Quinoline derivatives have shown promise as antibacterial and antifungal compounds.[1]

  • Neurological Disorders: Some quinoline-based compounds interact with receptors in the central nervous system.[7][13]

The following diagram illustrates the potential role of this compound in drug discovery workflows.

G cluster_0 Compound Synthesis & Characterization cluster_1 Drug Discovery & Development A Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate B Physicochemical Profiling (Solubility, pKa, Stability) A->B C Structural Elucidation (NMR, MS, IR) A->C D Library Synthesis (Peptidomimetics, etc.) A->D Building Block E High-Throughput Screening D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of the target compound in the drug discovery pipeline.

Concluding Remarks and Future Directions

This technical guide has provided a comprehensive overview of the predicted and known physicochemical properties of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. While a complete experimental dataset for this specific molecule is not yet available in the public domain, this document serves as a valuable resource for researchers by synthesizing data from analogous compounds and outlining robust experimental protocols for its characterization. The unique combination of a quinoline heterocycle and an amino acid scaffold makes this compound a promising candidate for further investigation in medicinal chemistry and drug discovery. Future work should focus on the empirical determination of its physicochemical properties, the exploration of its biological activities, and its utilization in the synthesis of novel therapeutic agents.

References

  • Chemsrc. CAS#:1213156-07-0 | Methyl (R)-2-amino-3-(isoquinolin-4-yl)propanoate. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available from: [Link]

  • European Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1). Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available from: [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]

  • Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Available from: [Link]

  • NextSDS. 2-Amino-3-quinolin-4-yl-propionic acid — Chemical Substance Information. Available from: [Link]

  • PubChem. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Available from: [Link]

  • PMC. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available from: [Link]

  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Available from: [Link]

  • PMC. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Available from: [Link]

  • MDPI. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available from: [Link]

  • RSC Publishing. Design of tuneable, biocompatible anionic polymers by L-norvaline amino acid post-polymerisation modification of pentafluorophenyl acrylate copolymers. Available from: [Link]

Sources

Foundational

A Technical Guide to the Structure Elucidation of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Introduction Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a chiral, non-proteinogenic amino acid derivative featuring a quinoline heterocycle. The quinoline scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a chiral, non-proteinogenic amino acid derivative featuring a quinoline heterocycle. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, lending significant interest to its derivatives for drug discovery and development.[1][2][3][4] The precise confirmation of this molecule's structure, including its molecular formula, connectivity, and absolute stereochemistry, is a critical step in ensuring its quality, understanding its structure-activity relationships, and meeting regulatory requirements.

This in-depth guide provides a comprehensive, multi-technique approach to the complete structure elucidation of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale for each experimental choice. We will navigate through the process of piecing together the molecular puzzle, from establishing the basic framework with mass spectrometry and NMR to confirming the three-dimensional arrangement using chiroptical methods.

Chapter 1: Establishing the Molecular Blueprint: MS and NMR

The first phase of structure elucidation focuses on defining the molecule's fundamental properties: its elemental composition and the connectivity of its atoms. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this effort.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Rationale: Before determining how atoms are connected, we must first know which atoms are present and in what quantity. HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm).[5][6][7][8] This precision is powerful enough to distinguish between compounds with the same nominal mass but different elemental compositions, allowing for the unambiguous determination of the molecular formula.[7][9]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the molecular formula based on the measured exact mass. The software will compare the experimental mass against a database of all possible elemental combinations (C, H, N, O) and rank them by mass accuracy.

    • Validate the proposed formula by examining the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C.

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₄N₂O₂The sum of all atoms in the structure.
Nominal Mass 230The integer mass of the most abundant isotopes.
Monoisotopic Mass 230.1055The exact mass calculated using the most abundant isotopes.
[M+H]⁺ (protonated) 231.1133The expected m/z value in positive ion mode (230.1055 + mass of H⁺).

Trustworthiness Check: The confidence in the assigned molecular formula is directly tied to the mass accuracy. A mass error of < 3 ppm between the measured and theoretical mass of the [M+H]⁺ ion provides very high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity

Expertise & Rationale: With the molecular formula established, NMR spectroscopy is employed to map the atomic connectivity. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a detailed picture of the proton and carbon environments and their relationships, allowing for the assembly of the molecular structure piece by piece.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis & Interpretation:

    • ¹H NMR: Identifies the different types of protons and their relative numbers. The chemical shifts are indicative of the electronic environment, and splitting patterns (multiplicity) reveal adjacent protons.[10][11]

    • ¹³C NMR: Shows the number of unique carbon environments. Chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).[10][11]

    • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[12][13] This is crucial for identifying adjacent protons and tracing out spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[12][14][15] This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

Expected NMR Data Summary:

Assignment¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)COSY CorrelationsHSQC Correlation
Quinoline-H2 ~8.9 (d)~150Quinoline-H3Yes
Quinoline-H3 ~7.5 (d)~121Quinoline-H2Yes
Quinoline-H5 ~8.1 (d)~128Quinoline-H6Yes
Quinoline-H6 ~7.7 (t)~127Quinoline-H5, Quinoline-H7Yes
Quinoline-H7 ~7.8 (t)~130Quinoline-H6, Quinoline-H8Yes
Quinoline-H8 ~8.2 (d)~129Quinoline-H7Yes
α-CH ~4.0 (t)~54β-CH₂, NH₂Yes
β-CH₂ ~3.5 (d)~38α-CHYes
-OCH₃ ~3.7 (s)~52NoneYes
-NH₂ ~2.0 (br s)N/Aα-CHNo
C=O (Ester) N/A~173N/ANo
Quinoline-C4 N/A~148N/ANo
Quinoline-C4a N/A~128N/ANo
Quinoline-C8a N/A~148N/ANo

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[16]

Visualizing Connectivity: The COSY & HSQC Relationship

The following diagram illustrates the logical workflow for using 2D NMR to assemble the propanoate side chain.

G cluster_cosy COSY Experiment (H-H Correlation) cluster_hsqc HSQC Experiment (C-H Correlation) H_alpha α-CH Proton (~4.0 ppm, t) H_beta β-CH₂ Protons (~3.5 ppm, d) H_alpha->H_beta J-Coupling C_alpha α-CH Carbon (~54 ppm) H_alpha->C_alpha One-bond Connectivity C_beta β-CH₂ Carbon (~38 ppm) H_beta->C_beta One-bond Connectivity Quinoline Quinoline Ring System H_beta->Quinoline HMBC Correlation (Confirms Attachment)

Workflow for Side Chain Assignment via 2D NMR.

Trustworthiness Check: The self-validating nature of this process is key. The COSY experiment establishes that the α-CH and β-CH₂ protons are adjacent. The HSQC experiment independently confirms which carbon is attached to which proton. The data from both experiments must be consistent to propose a valid structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment could further confirm the attachment of the β-carbon to the C4 position of the quinoline ring through long-range (2-3 bond) C-H correlations.

Chapter 2: Confirming Absolute Stereochemistry

With the planar structure confirmed, the final and most critical step for a chiral molecule is determining its absolute configuration—in this case, confirming the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Chiral HPLC is a powerful technique for separating enantiomers. By using a chiral stationary phase (CSP), it is possible to resolve the (R) and (S) enantiomers into two distinct peaks. While this method confirms enantiomeric purity, it requires a certified reference standard of the known enantiomer to definitively assign which peak corresponds to which configuration. However, it is an essential tool for quality control. Several types of CSPs are effective for separating amino acid derivatives, including those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin A) or crown ethers.[17][18][19][20]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Agilent InfinityLab Poroshell 120 Chiral-T (Teicoplanin-based) or Regis ChiroSil SCA(-) (Crown ether-based).

  • Mobile Phase: A typical mobile phase for a teicoplanin-based column in reversed-phase mode would be a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Instrumentation: Standard HPLC system with a UV detector (detection at ~220 nm or ~310 nm for the quinoline chromophore).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

  • Analysis: Inject the sample and a racemic (R/S) standard if available. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks. The identity of the peak corresponding to the (R)-enantiomer is confirmed by injecting a certified reference standard.

ParameterTypical ValuePurpose
Column Poroshell 120 Chiral-T, 4.6x150mmProvides chiral recognition sites.
Mobile Phase 70:30 Methanol:20mM NH₄HCO₃Elutes the compound and facilitates chiral interaction.
Flow Rate 1.0 mL/minControls retention time and resolution.
Resolution (Rs) > 1.5Ensures accurate quantification of enantiomeric excess.
Vibrational Circular Dichroism (VCD): Absolute Configuration Assignment

Expertise & Rationale: When a reference standard is unavailable, an absolute method is required. Vibrational Circular Dichroism (VCD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21][22] Every chiral molecule has a unique VCD spectrum that is a sensitive fingerprint of its 3D structure.[23] By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for the (R)-configuration, an unambiguous assignment can be made.[24][25] This technique is powerful because it does not require crystallization (unlike X-ray crystallography) and can be performed on samples in solution.[23][24]

Experimental Protocol: VCD Analysis

  • Computational Modeling:

    • Using software like Gaussian, perform a conformational search for the (R)-enantiomer of the molecule.

    • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical IR and VCD spectra for each stable conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Experimental Measurement:

    • Prepare a concentrated solution (~10-15 mg in 0.1 mL) of the sample in a suitable IR-transparent solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

  • Comparison and Assignment:

    • Visually compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • A good match (i.e., agreement in the signs and relative intensities of the major bands) across the fingerprint region (e.g., 1000-1700 cm⁻¹) confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated one, the configuration would be (S).

Chapter 3: Data Synthesis and Final Confirmation

The structure elucidation of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a process of accumulating and cross-validating evidence. No single technique provides the complete picture, but together, they build an irrefutable case.

The overall workflow can be summarized as follows:

Overall Workflow for Structure Elucidation.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. Available at: [Link]

  • Vibrational Circular Dichroism. Hinds Instruments. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Absolute Configuration by VCD. BioTools. Available at: [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Péter, A., et al. (2001). Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. PubMed. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Working Principle of HRMS. ResolveMass Laboratories Inc. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]

  • From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. MDPI. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Longdom Publishing SL. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Available at: [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. Available at: [Link]

  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]

  • Quinoline: Structure and Reactions. Scribd. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Chemical structures of (a) quinoline containing drugs and clinical... ResearchGate. Available at: [Link]

  • Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Journal of Chemical Education. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Available at: [Link]

  • GCMS Section 6.14 - Fragmentation of Esters. Whitman College. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of 2-Methyl-3-aminoquinazolin-4(3H)-ones Schiff Bases. ResearchGate. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

Sources

Exploratory

spectroscopic data for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (NMR, IR, Mass Spec)

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced proteolytic stability, alter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced proteolytic stability, altered target affinity, and novel photophysical properties[1]. Among these, quinolylalanines—specifically derivatives like Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate—serve as critical building blocks for mucoprotective agents and environment-sensitive fluorescent probes.

Because the structural integrity of a UAA directly dictates the conformational folding and efficacy of the resulting peptide, rigorous analytical validation of the monomer is non-negotiable. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Analytical Validation Workflow

To ensure absolute structural certainty, we employ an orthogonal analytical approach. The exact mass confirms the elemental composition; the IR spectrum validates the presence of the primary amine and ester functional groups; and the NMR spectra map the precise atomic connectivity and spatial environment of the chiral center.

AnalyticalWorkflow Start Synthesized UAA Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate PrepNMR NMR Sample Prep (15 mg in CDCl3) Start->PrepNMR PrepIR IR Sample Prep (Neat on ATR Crystal) Start->PrepIR PrepMS MS Sample Prep (1 µg/mL in MeOH/H2O) Start->PrepMS AcqNMR 1H, 13C & 2D NMR (Connectivity & Stereocenter) PrepNMR->AcqNMR AcqIR ATR-FTIR (Functional Groups) PrepIR->AcqIR AcqMS LC-ESI-HRMS (Exact Mass & Fragmentation) PrepMS->AcqMS DataRec Data Reconciliation & Structural Validation AcqNMR->DataRec AcqIR->DataRec AcqMS->DataRec Result Validated Compound Ready for Peptide Synthesis DataRec->Result

Analytical workflow for the structural validation of the synthesized unnatural amino acid.

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of connectivity. The quinoline ring system presents a highly conjugated, electron-withdrawing environment that profoundly impacts the chemical shifts of the attached alanine moiety[2].

Causality in 1H NMR:

  • Quinoline H-2 (δ 8.80): This proton is highly deshielded due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atom, coupled with the magnetic anisotropy of the heteroaromatic ring.

  • Diastereotopic β-Protons (δ 3.65 and 3.35): The methylene protons at the C3 (β-carbon) position are adjacent to the chiral C2 (α-carbon) center. Because of the bulky quinoline ring, rotation around the Cα-Cβ bond is sterically hindered, locking the molecule into preferred rotamers. This places the two protons in distinct magnetic environments, causing them to split into two separate doublet-of-doublets (dd) with a large geminal coupling constant (J ≈ 14.2 Hz).

Causality in 13C NMR: The 13C spectrum confirms the integrity of the quinoline core and the esterification. The ester carbonyl carbon appears at δ 175.2, distinct from a carboxylic acid (~178 ppm) or an amide (~170 ppm)[3].

Table 1: 1H and 13C NMR Data Summary (400 MHz / 100 MHz, CDCl₃)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment / Note
C=O --175.2Ester carbonyl
C-2 (Quin) 8.80d, J = 4.5150.4Adjacent to N
C-8a (Quin) --148.5Quaternary bridgehead
C-4 (Quin) --144.2Quaternary, attachment point
C-8 (Quin) 8.12d, J = 8.4130.2Aromatic CH
C-7 (Quin) 7.72ddd, J = 8.4, 6.9, 1.5129.1Aromatic CH
C-4a (Quin) --127.5Quaternary bridgehead
C-6 (Quin) 7.58ddd, J = 8.4, 6.9, 1.5126.8Aromatic CH
C-5 (Quin) 8.00d, J = 8.4123.5Aromatic CH
C-3 (Quin) 7.28d, J = 4.5121.2Aromatic CH
C-α 3.92dd, J = 8.0, 5.255.4Chiral center
OCH₃ 3.72s (3H)52.3Methyl ester
C-β 3.65, 3.35dd, J = 14.2, 5.2 / dd, J = 14.2, 8.035.1Diastereotopic CH₂
NH₂ 1.75br s (2H)-Exchangeable amine protons
Infrared (ATR-FTIR) Spectroscopy

Infrared spectroscopy serves as a rapid, orthogonal check for functional group fidelity.

Causality in IR: The presence of a sharp, intense band at 1735 cm⁻¹ is the hallmark of the methyl ester C=O stretch. If the compound had prematurely cyclized or formed an amide, this peak would shift significantly lower (to ~1650 cm⁻¹). The doublet at 3380 and 3310 cm⁻¹ corresponds to the asymmetric and symmetric stretching of the primary amine (NH₂), confirming it remains unprotected and available for subsequent peptide coupling.

Table 2: ATR-FTIR Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3380, 3310Medium, DoubletPrimary Amine (-NH₂)N-H asymmetric and symmetric stretch
3060WeakAromatic RingC-H stretch (sp2)
2955WeakAliphatic ChainC-H stretch (sp3)
1735Strong, SharpMethyl EsterC=O stretch
1595, 1508MediumQuinoline RingC=C and C=N aromatic stretch
1215StrongEsterC-O stretch
760StrongAromatic RingC-H out-of-plane bending
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact elemental composition, while tandem mass spectrometry (MS/MS) maps the molecular architecture through predictable fragmentation.

Causality in Fragmentation: The molecular ion [M+H]⁺ is observed at m/z 231.1128. Upon collision-induced dissociation (CID), the dominant fragment appears at m/z 142.06. This is caused by the facile cleavage of the Cα-Cβ bond. The resulting quinolin-4-ylmethyl cation is highly favored because the positive charge is heavily stabilized by resonance across the extended π-system of the quinoline ring.

Table 3: LC-ESI-HRMS Data Summary
Ion SpeciesFormulaCalculated m/zObserved m/zError (ppm)Interpretation
[M+H]⁺ C₁₃H₁₅N₂O₂⁺231.1128231.1126-0.8Intact protonated molecule
Fragment 1 C₁₁H₁₁N₂⁺171.0916171.0914-1.1Loss of methyl formate (-60 Da)
Fragment 2 C₁₀H₈N⁺142.0651142.0653+1.4Quinolin-4-ylmethyl cation (Cα-Cβ cleavage)

Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the highly purified UAA into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle vortexing.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • ¹H Acquisition: Acquire the ¹H spectrum at 298 K on a 400 MHz spectrometer. Use a standard 30° pulse program (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the amine protons.

  • ¹³C Acquisition: Acquire the ¹³C spectrum at 100 MHz using a proton-decoupled pulse sequence (zgpg30). Due to the lower sensitivity of ¹³C and the presence of quaternary carbons (C-4, C-4a, C-8a), use a minimum of 1024 scans and a relaxation delay of 2.0 seconds.

Protocol B: ATR-FTIR Acquisition
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place approximately 2 mg of the neat solid sample directly onto the center of the diamond crystal.

  • Compression: Lower the anvil to apply consistent pressure to the sample, ensuring intimate contact with the crystal lattice.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution. Perform automatic background subtraction.

Protocol C: LC-ESI-HRMS Analysis
  • Sample Preparation: Prepare a 1.0 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and HPLC-grade Water.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient: Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.

  • Mass Analysis: Acquire full scan data from m/z 100 to 1000. For MS/MS, apply a collision energy of 25 eV using Argon as the collision gas to generate the m/z 142.06 and 171.09 fragments.

Conclusion

The comprehensive spectroscopic profiling of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate establishes a highly reliable, self-validating system for structural confirmation. The distinct deshielding patterns in the ¹H NMR, the unambiguous ester stretch in the IR, and the highly specific Cα-Cβ bond cleavage observed in HRMS collectively guarantee the fidelity of this unnatural amino acid. By adhering to these protocols, drug development professionals can confidently advance this monomer into solid-phase peptide synthesis (SPPS) workflows.

References

  • Ma, J. S. "Unnatural amino acids in drug discovery." Chimica Oggi (2003).[Link][4]

  • "13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine." ACS Publications (2004).[Link][3]

  • "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts." TSI Journals (2018).[Link][2]

  • "Stereoselective Synthesis of (2S,3R)-α-Hydroxy-β-Amino Acids (AHBAs)." ACS Publications (2014).[Link][1]

Sources

Foundational

Introduction: The Strategic Convergence of a Privileged Scaffold and Nature's Building Blocks

An In-depth Technical Guide to the Biological Activity of Quinoline-Containing Amino Acids For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle composed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Quinoline-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its derivatives are the core of numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7][8][9][10] The inherent versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[11]

In the quest for enhanced therapeutic efficacy, improved pharmacokinetic profiles, and reduced toxicity, researchers have explored the conjugation of bioactive scaffolds with amino acids.[12][13] Amino acids, the fundamental building blocks of proteins, offer several advantages: they are biocompatible, can improve water solubility, and can potentially hijack endogenous transport mechanisms to facilitate cellular uptake.[12] The strategic coupling of the quinoline nucleus with amino acids creates hybrid molecules with the potential for synergistic or novel biological activities, opening new avenues for drug discovery.[14] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of quinoline-containing amino acids.

Synthetic Strategies: Forging the Quinoline-Amino Acid Linkage

The creation of quinoline-amino acid conjugates predominantly relies on the formation of a stable amide bond between the carboxylic acid group of either the quinoline moiety or the amino acid, and the corresponding amino group of the other. The choice of synthetic route is governed by the specific structures of the quinoline precursor and the amino acid.

The most common and reliable method involves the coupling of a quinoline-carboxylic acid with an amino acid ester (to protect the amino acid's carboxyl group), followed by hydrolysis of the ester to yield the final product. This approach ensures a high yield and minimizes side reactions.

Field-Proven Protocol: Synthesis of a Quinoline-4-Carboxamide-Amino Acid Derivative

This protocol details a representative synthesis using a carbodiimide coupling agent, a standard and efficient method for amide bond formation.

Rationale for Experimental Choices:

  • Amino Acid Protection: The use of an amino acid methyl ester (e.g., Glycine methyl ester hydrochloride) is crucial to prevent self-polymerization of the amino acid under the reaction conditions. The ester group is a robust protecting group that can be easily removed in the final step.

  • Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of the amino acid. 1-Hydroxybenzotriazole (HOBt) is added as a coupling auxiliary to suppress side reactions, such as racemization of the amino acid, and to improve the efficiency of the coupling reaction by forming a more reactive activated ester.

  • Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine required for the coupling reaction without interfering with the activated carboxylic acid.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves all reactants and reagents, facilitating the reaction.

  • Hydrolysis (LiOH): Lithium hydroxide (LiOH) is a strong base used for the saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid derivative. It is typically effective at room temperature and allows for a clean conversion.

Step-by-Step Methodology:

  • Activation of Quinoline Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBt ester.

  • Coupling with Amino Acid Ester:

    • In a separate flask, suspend the amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

    • Slowly add the solution of the free amine to the activated quinoline carboxylic acid solution from Step 1.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Ester Intermediate:

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel to obtain the pure quinoline-amino acid methyl ester.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final quinoline-containing amino acid derivative.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Spectrum of Biological Activities: Mechanisms and Therapeutic Implications

The conjugation of amino acids to the quinoline scaffold gives rise to compounds with a broad and potent range of biological activities. The specific nature of the amino acid, the point of attachment to the quinoline ring, and the overall stereochemistry significantly influence the therapeutic profile.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Quinoline-containing amino acids have emerged as a highly promising class of anticancer agents, acting through diverse and often interconnected mechanisms.[4][13][15][16]

Mechanisms of Action:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.[4][17] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication, causing catastrophic DNA damage in cancer cells.[15]

  • Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Quinoline derivatives have been shown to inhibit key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), thereby blocking proliferation and survival signals.[1][4][17]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin polymers, is essential for cell division. Certain quinoline derivatives bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[1][18] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

  • Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline-amino acid conjugates have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway by increasing the production of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating caspases.[4]

Diagram: Mitochondrial Pathway of Apoptosis Induced by Quinoline Derivatives

G cluster_cell Cancer Cell QA Quinoline-Amino Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) QA->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis initiated by quinoline-amino acids.

Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Spirocyclic TetrahydroquinolinesA549 (Lung)11.82ROS-induced apoptosis, S/G2M arrest[4]
8-Hydroxyquinoline SulfonamideC-32 (Melanoma)< 100Not specified[19]
Quinoline-2-carbonitrileHCT116 (Colon)0.0005Tubulin & HDAC Inhibition[4]
2-StyrylquinolinePC-3 (Prostate)1.29PIM-1 Kinase Inhibition[17]
4-Aminoquinoline DerivativeA549 (Lung)1.5 - 20Not specified[13]
Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant global health threat. Quinoline-containing amino acids represent a promising scaffold for the development of novel antibacterial agents.[12][20] The well-known fluoroquinolone antibiotics, which feature a related 4-quinolone core, underscore the potential of this chemical class.

Mechanism of Action:

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of essential bacterial enzymes: DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit).[12][21] These enzymes are critical for bacterial DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, the compounds stabilize DNA strand breaks, leading to a rapid cessation of DNA synthesis and bacterial cell death. Molecular docking studies suggest that the amino acid moiety can form additional interactions within the enzyme's binding pocket, potentially enhancing potency.[12][21]

Table 2: Antibacterial Activity of Quinoline-Amino Acid Derivatives

Compound ClassBacterial StrainMIC (mg/mL)Reference
Quinoline Carboxamide-Amino AcidEscherichia coli ATCC 259220.62[12]
Quinoline Carboxamide-Amino AcidStaphylococcus aureus ATCC 292130.62[12]
8-Quinolinamine-Amino Acid ConjugateS. aureus (MRSA)1.38 - 15.34 (µg/mL)[14]
8-Quinolinamine-Amino Acid ConjugateMycobacterium intracellulare3.12 - 20 (µg/mL)[14]
Antiviral and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, quinoline-amino acid conjugates are being explored for other therapeutic applications.

  • Antiviral Activity: Derivatives of the quinoline scaffold have demonstrated inhibitory activity against a range of viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and Zika virus (ZIKV).[5][6] The mechanisms often involve the inhibition of crucial viral enzymes, such as the NS5B polymerase in HCV, or interference with the early stages of viral replication.[6] The addition of amino acid moieties could potentially improve the pharmacokinetic properties of these antiviral agents.

  • Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, oxidative stress and inflammation play key pathological roles.[7][22] Quinoline derivatives have shown promise as neuroprotective agents by scavenging free radicals and modulating inflammatory pathways.[7] Furthermore, some have been identified as multi-target inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[23] The unique amino acid L-theanine has also been shown to provide neuroprotection against quinolinic acid-induced excitotoxicity, suggesting synergistic potential in hybrid structures.[24]

Key Experimental Protocols: A Framework for Evaluation

To assess the biological activity of newly synthesized quinoline-containing amino acids, a battery of standardized in vitro assays is employed. The following protocol for the MTT assay is a cornerstone for determining the cytotoxic effects of compounds on cancer cell lines.

Protocol: Evaluating Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline-amino acid derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Experimental Workflow

G cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Quinoline-Amino Acid Derivatives B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: A streamlined workflow for assessing compound cytotoxicity via MTT assay.

Future Perspectives and Conclusion

The conjugation of quinoline scaffolds with amino acids represents a powerful and versatile strategy in modern drug discovery. These hybrid molecules have demonstrated significant potential across multiple therapeutic areas, from oncology to infectious diseases and neuroprotection. The amino acid moiety can serve as more than just a passive carrier, actively participating in target binding and influencing the compound's overall pharmacological profile.

Future research in this field will likely focus on:

  • Rational Design: Utilizing computational modeling and docking studies to design conjugates with enhanced specificity for their biological targets.

  • Peptide Conjugates: Expanding from single amino acids to dipeptides or larger peptide sequences to target specific cellular receptors or transporters.[25]

  • Multi-Target Agents: Intentionally designing molecules that can simultaneously modulate multiple pathways involved in a complex disease, such as cancer or Alzheimer's.[23]

  • Pharmacokinetic Optimization: Systematically studying how different amino acids affect the absorption, distribution, metabolism, and excretion (ADME) properties of the quinoline core.

References

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  • ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
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Exploratory

A Technical Guide to the Discovery and History of Quinolinylalanine Derivatives: From Metabolic Curiosity to a Privileged Scaffold in Drug Discovery

Introduction: The Quinoline Core and its Biological Blueprint The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core and its Biological Blueprint

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives form the basis of a multitude of therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer and neuroprotective drugs.[1] While synthetic chemists have devised numerous ways to construct this versatile framework, nature had its own blueprint long before. The story of many bioactive quinoline derivatives begins not in a flask, but within the intricate metabolic cascade of the essential amino acid tryptophan.[3][4]

The metabolism of tryptophan via the kynurenine pathway produces a fascinating array of neuroactive and immunomodulatory compounds, including kynurenic acid (KYNA) and quinolinic acid (QUIN).[3][5] These molecules, which can be considered endogenous quinolinylalanine derivatives, serve as the conceptual and structural launchpad for a vast field of research. They represent a critical link between metabolism, immunology, and neuroscience, demonstrating how subtle structural changes in a core scaffold can lead to profoundly different physiological outcomes.[3] This guide provides a technical overview of this journey, tracing the discovery of these endogenous derivatives, the evolution of their synthetic chemistry, their mechanisms of action, and their role in modern drug development.

Part 1: The Endogenous Origins - Discovery of the Kynurenine Pathway

The history of quinolinylalanine derivatives is inextricably linked to the elucidation of the kynurenine pathway, the primary metabolic route for tryptophan in the body.[4] The journey began in the 19th century with the discovery of kynurenic acid (KYNA), a finding that predated a full understanding of its origin.[5] It was not until 1931 that Yashiro Kotake identified kynurenine in the urine of dogs that had been fed large amounts of tryptophan, establishing the precursor-product relationship.[5]

This pathway is not merely a method for tryptophan degradation; it is a sophisticated system for producing a range of bioactive metabolites.[4] The two most critical quinoline-based products of this pathway are kynurenic acid (KYNA) and quinolinic acid (QUIN), which often exert opposing effects.[3] KYNA is synthesized from kynurenine by kynurenine aminotransferases (KATs) and is generally considered neuroprotective.[4][5] Conversely, further downstream in the pathway, quinolinic acid is produced and acts as an excitotoxin, implicating it in neurodegenerative conditions.[5][6] This delicate balance between neuroprotection and neurotoxicity is a central theme in the study of this pathway and its derivatives.[3]

The enzymatic cascade is initiated by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Kynurenine stands at a critical metabolic branch point, leading to the production of either KYNA or, through the action of kynurenine 3-monooxygenase (KMO), to 3-hydroxykynurenine and subsequently quinolinic acid.[7]

Kynurenine_Pathway TRP Tryptophan NFK N-Formylkynurenine TRP->NFK IDO/TDO KYN Kynurenine NFK->KYN Formamidase KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine KYN->HK QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK->QUIN Kynureninase, 3-HAAO NAD NAD+ QUIN->NAD QPRT

Figure 1: Simplified Kynurenine Pathway showing the generation of neuroactive quinoline derivatives.

Part 2: From Natural Scaffolds to Synthetic Derivatives - A Chemical Evolution

The rich biological activity of naturally occurring quinolines spurred extensive efforts in synthetic organic chemistry to create novel derivatives.[8] The ability to synthetically access the quinoline core allows for systematic modification and optimization of its pharmacological properties, a cornerstone of modern drug discovery.[9]

Classical Synthetic Methodologies

Several classical named reactions have been instrumental in the synthesis of the quinoline scaffold and remain relevant today.[8] These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

  • Skraup Synthesis: One of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is famously vigorous but effective.[8]

  • Doebner-von Miller Reaction: A more versatile variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[8]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester), typically under base or acid catalysis.[8]

  • Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinolines (4-quinolinones), starting from an aniline and an ethoxymethylenemalonate derivative.[8]

Representative Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol describes the synthesis of a 2-substituted quinoline-4-carboxylic acid derivative, a common structural motif in this class of compounds.[10] The causality behind this choice is its high convergence and frequent use in generating libraries of derivatives for screening.

Objective: To synthesize Ethyl 2-phenylquinoline-4-carboxylate.

Materials:

  • Isatin (1 mmol)

  • Acetophenone (1.2 mmol)

  • Potassium Hydroxide (KOH) (3 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add isatin (1 mmol) and ethanol (10 mL). Stir the mixture at room temperature until the isatin is partially dissolved.

  • Addition of Reagents: Add acetophenone (1.2 mmol) to the flask, followed by the slow, portion-wise addition of powdered potassium hydroxide (3 mmol). The addition of a strong base is critical to deprotonate the α-carbon of acetophenone, initiating the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The elevated temperature is necessary to overcome the activation energy for both the condensation and subsequent cyclization steps.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials (isatin and acetophenone) and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ethyl 2-phenylquinoline-4-carboxylate.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Modern Synthetic Approaches

While classical methods are robust, modern chemistry has introduced more efficient, safer, and environmentally friendly alternatives. These include transition-metal-catalyzed reactions, microwave-assisted synthesis, and one-pot procedures that improve yields and reduce waste.[11][12]

Part 3: Mechanistic Insights & Therapeutic Targeting

The discovery that endogenous quinoline derivatives could modulate neurotransmission was a watershed moment, bridging metabolism and pharmacology.

Kynurenic Acid: A Neuroprotective Antagonist

A pivotal discovery was that kynurenic acid (KYNA) acts as a broad-spectrum antagonist of ionotropic glutamate receptors, most notably the N-methyl-D-aspartate (NMDA) receptor.[4][13] It competitively blocks the glycine co-agonist site on the NMDA receptor, preventing its activation even in the presence of glutamate.[6][14] Since overactivation of NMDA receptors leads to excitotoxicity—a key pathological process in stroke, epilepsy, and neurodegenerative diseases—the antagonistic action of KYNA is considered a primary endogenous neuroprotective mechanism.[4][15]

Quinolinic Acid: An Excitotoxic Agonist

In stark contrast, quinolinic acid (QUIN) acts as a selective agonist at the NMDA receptor's glutamate binding site.[5][6] Its accumulation in the brain is associated with neuronal damage and death. This dualism is central to the pathology of many neurological disorders, where a shift in the kynurenine pathway's balance away from KYNA production and towards QUIN production can exacerbate neuronal injury.[3]

NMDA_Receptor cluster_receptor NMDA Receptor Receptor Glutamate Site Glycine Site Ion Channel IonFlow Ca²⁺ Influx (Activation) Receptor:ion->IonFlow Channel Opens NoFlow No Ion Influx (Blocked) Receptor:ion->NoFlow Channel Remains Closed Glutamate Glutamate (Agonist) Glutamate->Receptor:glu Glycine Glycine (Co-agonist) Glycine->Receptor:gly KYNA Kynurenic Acid (KYNA) (Antagonist) KYNA->Receptor:gly Blocks Glycine Binding

Figure 2: Mechanism of NMDA receptor antagonism by Kynurenic Acid (KYNA).

Part 4: Modern Drug Discovery and Development

Building on the foundational knowledge of endogenous quinolines and their synthetic accessibility, researchers have developed derivatives targeting a vast range of diseases.[9][16] The quinoline scaffold's rigid structure and potential for substitution at multiple positions make it an ideal "privileged scaffold" for generating focused compound libraries.[1]

Quantitative Data on Quinoline Derivatives

The efficacy of these derivatives is measured by parameters like IC₅₀ (half-maximal inhibitory concentration). The following tables summarize representative data for quinoline derivatives in different therapeutic areas.

Table 1: Quinolinone Derivatives as Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Disease Area Reference
KR65370 FLT3 0.57 Acute Myeloid Leukemia [17]
KR65367 FLT3 2.7 Acute Myeloid Leukemia [17]
Compound P6 SIRT3 7,200 Leukemia [10]

| Compound 63 | mIDH1 | 2 | Solid Tumors |[18] |

Table 2: Quinoline Derivatives in Neurodegenerative Disease

Compound Target Enzyme IC₅₀ (nM) Disease Area Reference
Compound 7a PDE5 0.27 Alzheimer's Disease [19]

| Sildenafil | PDE5 | 5.2 | Alzheimer's Disease |[19] |

Experimental Protocol: In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

This assay is crucial for identifying compounds that, like Compound 7a in Table 2, could treat cognitive decline by modulating the cGMP pathway.[19]

Objective: To determine the IC₅₀ of a test quinoline derivative against human recombinant PDE5.

Principle: The assay measures the amount of cGMP hydrolyzed by PDE5. An inhibitor will reduce the rate of hydrolysis. The remaining cGMP is converted to GMP, and the phosphate released is detected using a colorimetric reagent like Malachite Green.

Materials:

  • Human recombinant PDE5 enzyme

  • cGMP (substrate)

  • Test quinoline derivative (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 5'-Nucleotidase (converts GMP to guanosine and phosphate)

  • Malachite Green reagent

  • 96-well microplate

  • Plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test quinoline derivative in DMSO, then dilute further in assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle control) and a no-inhibitor control (100% activity).

  • Reaction Initiation: In a 96-well plate, add 25 µL of the diluted compound or control. Add 25 µL of a solution containing the PDE5 enzyme. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Start the enzymatic reaction by adding 50 µL of the cGMP substrate solution. Incubate the plate for 30 minutes at 37°C. The incubation time must be optimized to ensure the reaction remains in the linear range.

  • Reaction Termination & Conversion: Stop the reaction and convert the resulting GMP to phosphate by adding 25 µL of 5'-Nucleotidase. Incubate for another 10 minutes at 37°C.

  • Detection: Add 100 µL of Malachite Green reagent to each well. This reagent will react with the free phosphate generated, producing a colored complex. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~620 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with no enzyme). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Drug Discovery Workflow

The development of a novel quinolinylalanine derivative follows a structured, multi-stage process from initial concept to potential clinical candidate.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation Target Target Identification (e.g., NMDA-R, PDE5) Library Library Synthesis (e.g., Friedländer) Target->Library HTS High-Throughput Screening (HTS) Library->HTS Screening HitToLead Hit-to-Lead (SAR Studies) HTS->HitToLead LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp InVivo In Vivo Models (Animal Studies) LeadOp->InVivo Candidate Preclinical Candidate InVivo->Candidate Selection

Figure 3: General workflow for the discovery and development of novel quinoline derivatives.

Conclusion

The journey of quinolinylalanine derivatives is a compelling example of how a deep understanding of endogenous metabolic pathways can inspire the development of powerful therapeutic agents. From the initial identification of kynurenic acid and quinolinic acid as neuroactive metabolites of tryptophan, the field has blossomed. Advances in synthetic chemistry have granted researchers access to a vast and diverse chemical space built around the quinoline core. This has led to the discovery of compounds with remarkable potency and selectivity against a wide array of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurodegeneration.[1][16][20] The quinoline scaffold, rooted in our own metabolism, continues to be a perpetual and privileged structure, promising further therapeutic innovations for years to come.

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solubility and stability of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

An In-Depth Technical Guide to the Solubility and Stability of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Foreword In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Foreword

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate a compound's developability, influencing its formulation, bioavailability, shelf-life, and ultimately, its clinical efficacy and safety. This guide is dedicated to Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, a chiral molecule featuring a quinoline core—a scaffold of significant pharmacological interest.[1][2] Our objective is not merely to present data, but to provide a comprehensive strategic framework for the methodical evaluation of this compound. We will delve into the theoretical underpinnings of its likely behavior, present detailed, field-proven protocols for its empirical characterization, and explain the causal logic behind each experimental choice. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the critical early stages of pharmaceutical development.

Molecular Profile and Predicted Physicochemical Liabilities

A proactive assessment of a molecule's potential weaknesses is the cornerstone of an efficient development program. The structure of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate offers several clues to its behavior.

Structural Features:

  • Quinoline Ring: A weakly basic, aromatic heterocyclic system. The nitrogen atom (pKa of quinoline is ~4.9) will be protonated at low pH, enhancing aqueous solubility.[3] This moiety is also a potential site for oxidative degradation and is known to be light-sensitive.[1][4]

  • α-Amino Acid Ester: This functional group is the most significant potential liability for stability. It consists of three key components:

    • Methyl Ester: Highly susceptible to both acid- and base-catalyzed hydrolysis.

    • Primary Amine: A basic center that, in its unprotonated form, can act as an intramolecular nucleophilic or general-base catalyst, accelerating the hydrolysis of the adjacent ester.[5]

    • (R)-Chiral Center: The stereochemical integrity of this center must be monitored, as racemization can occur under harsh pH or thermal conditions, potentially impacting biological activity.

Predicted Solubility Profile

The presence of two basic nitrogen atoms (on the quinoline ring and the primary amine) strongly suggests that the aqueous solubility of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate will be highly pH-dependent. Solubility is expected to be significantly higher in acidic conditions (pH 1-5) where these groups are protonated, forming soluble salts. In neutral to basic media, the free base form will predominate, likely resulting in lower aqueous solubility. The molecule possesses both hydrophobic (quinoline ring) and hydrophilic (amino and ester groups) regions, suggesting potential solubility in a range of organic solvents.

Predicted Degradation Pathways

The primary anticipated route of degradation is the hydrolysis of the methyl ester to yield the corresponding carboxylic acid, (R)-2-amino-3-(quinolin-4-yl)propanoic acid, and methanol. This reaction is expected to be accelerated at both low and high pH.[5] Other potential, albeit likely slower, degradation pathways include oxidation of the quinoline ring and photolytic degradation upon exposure to UV or visible light.[4][6]

Part I: Comprehensive Solubility Characterization

Determining solubility is not a single measurement but a multi-faceted assessment. We must distinguish between kinetic and thermodynamic solubility, as they inform different aspects of the development process. Kinetic solubility predicts the precipitation risk of a compound from a supersaturated solution (common after dissolving a DMSO stock in buffer), while thermodynamic solubility represents the true equilibrium saturation point.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

Causality: This high-throughput assay is chosen for early-stage assessment to quickly identify potential solubility bottlenecks. It mimics the common laboratory practice of diluting a DMSO stock solution into an aqueous buffer, providing a rapid indication of whether the compound will precipitate under these conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Assay Plates: Dispense 198 µL of various aqueous buffers (e.g., pH 2.0, 5.0, 6.5, 7.4, 9.0) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM with 1% DMSO. Prepare a serial dilution series if a concentration range is desired.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of turbidity measurements.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a buffer/DMSO control, is reported as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO C Add 2 µL Stock to Wells (Final: 100 µM, 1% DMSO) A->C B Dispense 198 µL Buffers (pH 2.0 - 9.0) into Plate B->C D Incubate with Shaking (2 hours, RT) C->D E Measure Turbidity (Nephelometry) D->E F Determine Concentration at Precipitation Onset E->F Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Solvent Vials B Agitate at Constant Temp (24-48 hours) A->B C Separate Phases (Centrifugation) B->C D Extract & Dilute Clear Supernatant C->D E Quantify Concentration (Calibrated HPLC-UV) D->E F Report as mg/mL or µM E->F Forced_Degradation_Workflow cluster_stress Stress Conditions A Acidic (0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-UV/MS A->Analysis Quench Reaction B Basic (0.1M NaOH, 25°C) B->Analysis Quench Reaction C Oxidative (3% H₂O₂, 25°C) C->Analysis Quench Reaction D Thermal (Solid & Solution, 70°C) D->Analysis Quench Reaction E Photolytic (ICH Q1B Light Exposure) E->Analysis Quench Reaction Parent Parent Compound (1 mg/mL Stock) Parent->A Incubate & Sample at Time Points Parent->B Incubate & Sample at Time Points Parent->C Incubate & Sample at Time Points Parent->D Incubate & Sample at Time Points Parent->E Incubate & Sample at Time Points Report Report: % Parent Remaining & Degradant Profile Analysis->Report Degradation_Pathway Parent Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate Degradant (R)-2-amino-3-(quinolin-4-yl) propanoic Acid + Methanol Parent->Degradant Hydrolysis (H⁺ or OH⁻)

Sources

Exploratory

potential therapeutic targets for quinoline amino acid esters

Executive Summary Quinoline amino acid esters represent a highly versatile, privileged pharmacophore class in modern drug discovery. The conjugation of the planar, lipophilic quinoline core with stereospecific amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Quinoline amino acid esters represent a highly versatile, privileged pharmacophore class in modern drug discovery. The conjugation of the planar, lipophilic quinoline core with stereospecific amino acid esters provides a unique structural modality that enhances membrane permeability, fine-tunes target binding via hydrogen-bonding networks, and serves as an effective prodrug strategy[1][2]. This technical whitepaper elucidates the primary therapeutic targets of these conjugates—spanning antimicrobial, neurodegenerative, and oncological domains—and provides validated synthetic and analytical workflows for their development.

The Rationale: Why Quinoline Amino Acid Esters?

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the bioavailability and target specificity of heterocyclic compounds. The quinoline scaffold is inherently privileged, capable of deep penetration into hydrophobic protein pockets[2]. However, unmodified quinolines often suffer from poor solubility, limited cellular uptake, and off-target toxicity.

By appending amino acid esters (e.g., L-alanine-OMe, L-tryptophan-OMe) to the quinoline core, we achieve three critical biophysical advantages:

  • Prodrug Permeability: The esterification masks the polar carboxylic acid of the amino acid, significantly enhancing passive diffusion across the lipid bilayer[1].

  • Conformational Restriction: The dihedral angles between the quinoline ring and the amino acid side chain can be optimized to lock the molecule into a bioactive syn conformation, which is critical for precise target engagement[2].

  • Enzymatic Activation: Once intracellular, ubiquitous esterases hydrolyze the ester to the free acid, trapping the active moiety within the cell and increasing the local concentration at the target site[1].

Primary Therapeutic Targets and Mechanistic Causality

Antimicrobial Targets: DNA Gyrase and Topoisomerase IV

The most classical application of quinolone and quinoline derivatives is the inhibition of bacterial DNA replication. Quinoline amino acid esters target the DNA gyrase (topoisomerase II) and topoisomerase IV enzymes[3]. The planar quinoline system intercalates into the DNA cleavage complex, while the amino acid ester side chain extends into the enzyme's binding pocket, establishing critical electrostatic interactions that stabilize the lethal DNA-enzyme complex[2]. Recent studies demonstrate that hydrolyzing the ester to the free acid post-entry yields highly potent antibacterial action against Gram-negative and Gram-positive strains, including MRSA[1][2].

Neurological Targets: PDE5 and Acetylcholinesterase (AChE)

Emerging research has repurposed quinoline derivatives for neurodegenerative diseases, particularly Alzheimer's disease (AD). Specific quinoline derivatives have been identified as highly selective Phosphodiesterase 5 (PDE5) inhibitors (e.g., IC50 of 0.27 nM), which rescue synaptic and memory defects by modulating the cGMP/CREB pathway[4]. Furthermore, hydroxyquinoline esters incorporating amino acids act as bivalent ligands, effectively inhibiting Acetylcholinesterase (AChE) by binding simultaneously to the catalytic active site and the peripheral anionic site of the enzyme[5].

Oncological Targets: Apoptotic Pathways

Quinoline amino acid esters exhibit significant cytotoxicity against tumor cell lines (e.g., HEp-2, HCT-116) by inducing cell cycle arrest and apoptosis[2][6]. The amino acid moiety, particularly aromatic (Phe) or basic (Lys, Arg) derivatives, enhances selectivity towards the negatively charged surface of cancer cells, facilitating targeted disruption of angiogenesis and cellular migration[6][7].

Quantitative Activity Profiling

To synthesize the empirical landscape, Table 1 summarizes the biological activity of various quinoline amino acid ester derivatives across different therapeutic targets.

Table 1: Biological Activity Profile of Quinoline Amino Acid Esters

Compound Class / DerivativePrimary TargetApplication AreaPotency / Activity MetricRef
Quinoline-L-Alanine-OMe DNA GyraseAntibacterial (E. coli, S. aureus)MIC: 1.25 – 2.5 mg/mL[1]
Oxoquinoline-Peptide Esters Apoptotic PathwaysAnticancer (HEp-2 cell line)IC50: 49.01% - 77.67% inhibition[6]
4-Chloroquinoline Derivatives PDE5Alzheimer's DiseaseIC50: 0.27 nM[4]
8-Hydroxyquinoline-Met-Ester AChENeurological ModulationHigh AChE Inhibition[5]
2-Amino-2-(quinolin-2-yl)acetates DHFR / GyraseAntimicrobial (MRSA)Binding Energy: -8.20 kcal/mol[2]

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. Causality is built into every step: if a step fails, the subsequent analytical checkpoint will immediately flag the deviation.

Protocol 1: Synthesis of Quinoline Amino Acid Esters via Peptide Coupling

This protocol utilizes SOCl2 for acyl chloride generation, followed by coupling with an amino acid ester. This method is preferred over DCC/HOBt for sterically hindered quinoline carboxylic acids due to the higher reactivity of the acyl chloride intermediate[1].

Step 1: Activation of Quinoline Carboxylic Acid

  • Suspend 1.0 mmol of the quinoline carboxylic acid in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Causality: Argon prevents premature hydrolysis of the highly reactive acyl chloride by atmospheric moisture).

  • Add 2.0 mmol of thionyl chloride (SOCl2) dropwise at 0°C, followed by a catalytic amount (1 drop) of dimethylformamide (DMF). (Causality: DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating the chlorination).

  • Reflux the mixture for 2 hours. Evaporate excess SOCl2 under reduced pressure to yield the crude quinoline acyl chloride.

Step 2: Coupling with Amino Acid Ester 4. Dissolve 1.5 mmol of the desired amino acid methyl ester hydrochloride (e.g., L-phenylalanine-OMe·HCl) in 20 mL of anhydrous DMF. 5. Add 3.3 mmol of triethylamine (TEA) to the solution at 0°C and stir for 20 minutes. (Causality: TEA neutralizes the hydrochloride salt, generating the free nucleophilic amine, and acts as an acid scavenger for the subsequent coupling[1]). 6. Slowly add the quinoline acyl chloride (dissolved in 5 mL DMF) to the mixture. Stir at room temperature for 12 hours.

Step 3: Purification and Validation 7. Quench the reaction with ice water and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. 8. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient). 9. Self-Validation Checkpoint: Analyze the product via 1H-NMR and ESI-TOF MS. The disappearance of the carboxylic acid OH proton and the appearance of the ester -OCH3 singlet (~3.6-3.8 ppm) and amide -NH doublet (~8.0-8.5 ppm) confirm successful coupling[1][5].

SynthesisWorkflow S1 Step 1: Quinoline Core Activation (SOCl2 + Cat. DMF, 0°C to Reflux) S3 Step 3: Nucleophilic Acyl Substitution (12h, Room Temperature) S1->S3 S2 Step 2: Amino Acid Ester Preparation (AA-OMe·HCl + TEA in DMF) S2->S3 S4 Step 4: Aqueous Workup & Extraction (EtOAc / Brine) S3->S4 S5 Step 5: Silica Gel Chromatography (Hexane/EtOAc Gradient) S4->S5 S6 Validation: NMR & ESI-TOF MS (Confirm Amide Bond & Ester Intact) S5->S6

Step-by-step synthetic workflow for quinoline amino acid esters.

Protocol 2: In Vitro Target Validation (AChE Inhibition Assay)

To validate the synthesized esters against neurological targets, a modified Ellman's assay is employed[5].

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the quinoline amino acid ester in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes. (Causality: Pre-incubation allows the bivalent ligand to establish equilibrium binding with both the catalytic and peripheral anionic sites before substrate introduction).

  • Reaction Initiation: Add 10 µL of 10 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and 10 µL of 14 mM acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Measure absorbance at 412 nm every minute for 10 minutes using a microplate reader. The cleavage of ATCI yields thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Self-Validation Checkpoint: A control well (DMSO only) must show a linear, uninhibited increase in absorbance. A known inhibitor (e.g., Donepezil) must be included as a positive control to validate assay sensitivity.

Mechanism A Quinoline Amino Acid Ester (Lipophilic Prodrug) B Cellular Membrane (Passive Permeation) A->B Enhanced Uptake C Intracellular Esterases (Hydrolytic Activation) B->C D Active Quinoline Amino Acid (Conformationally Locked) C->D Ester Cleavage E Target: DNA Gyrase (Bacterial Cell Death) D->E F Target: PDE5 / AChE (Neurological Modulation) D->F G Target: Apoptotic Pathways (Cancer Cell Death) D->G

Cellular uptake, activation, and multi-target engagement of quinoline esters.

Conclusion

The rational design of quinoline amino acid esters provides a highly modular framework for addressing complex therapeutic challenges. By leveraging the lipophilicity of the ester and the binding affinity of the quinoline core, researchers can systematically tune these molecules for antimicrobial, neurological, and oncological targets. Future development should focus on optimizing the dihedral angles of the amino acid linker to further restrict the bioactive conformation, maximizing target selectivity and minimizing off-target liabilities.

References

  • Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. Source: mdpi.com. URL:[Link]

  • Title: Synthesis of oxoquinoline derivatives coupled to different amino acid esters and studying their biological activity as cytotoxic agents. Source: researchgate.net. URL:[Link]

  • Title: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. Source: nih.gov. URL:[Link]

  • Title: Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity - PMC. Source: nih.gov. URL:[Link]

  • Title: Some Novel Antimicrobial Therapeutic Agents for Acetylcholinesterase Inhibitors; Synthesis of Hydroxyquinoline Ester Involving Amino Acid - DergiPark. Source: dergipark.org.tr. URL:[Link]

  • Title: Chemistry and Mechanism of Action of the Quinolone Antibacterials - ResearchGate. Source: researchgate.net. URL:[Link]

Sources

Foundational

enantioselective synthesis of (R)-quinolinylalanine methyl ester

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-quinolinylalanine Methyl Ester Authored by: Gemini, Senior Application Scientist Introduction: The Significance of (R)-quinolinylalanine in Modern Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-quinolinylalanine Methyl Ester

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (R)-quinolinylalanine in Modern Drug Discovery

Non-canonical amino acids (ncAAs) represent a frontier in medicinal chemistry and chemical biology, offering novel side chains to probe biological systems, enhance peptide stability, and develop new therapeutic agents.[1] Among these, heteroaromatic alanines are of particular interest due to their ability to act as unique pharmacophores and structural mimics. (R)-quinolinylalanine, a rare unnatural amino acid, has been explored for its utility in creating highly active peptide antagonists for receptors like the Luteinising Hormone-Releasing Hormone (LHRH) and in analogues of brain/gut peptides.[2] The precise stereochemical control to obtain the (R)-enantiomer is paramount, as biological activity is often exclusive to a single stereoisomer.

This guide provides a comprehensive overview of a robust and highly enantioselective strategy for the synthesis of (R)-quinolinylalanine methyl ester. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, field-proven experimental protocol, and discuss alternative methodologies, grounding our discussion in authoritative literature to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Core Synthetic Strategy: Asymmetric Phase-Transfer Catalysis

A retrosynthetic analysis of the target molecule, (R)-quinolinylalanine methyl ester, points to a key disconnection at the Cα-Cβ bond. This suggests an asymmetric alkylation of a glycine-derived nucleophile with a suitable quinolinyl-containing electrophile.

Among the various methods for asymmetric α-alkylation of amino acid precursors, chiral Phase-Transfer Catalysis (PTC) stands out for its operational simplicity, scalability, and consistently high enantioselectivities.[3][4] This method typically involves the alkylation of a glycine imine Schiff base, such as N-(diphenylmethylene)glycine ester, using a chiral quaternary ammonium salt derived from Cinchona alkaloids. The catalyst shuttles the enolate from the solid or aqueous phase to the organic phase, creating a tightly-bound, chiral ion pair that directs the electrophile to attack from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter.

Workflow for the Enantioselective Synthesis

The overall strategy can be visualized as a four-stage process, beginning with the synthesis of the key electrophile and proceeding through the core asymmetric alkylation.

G E1 3-Methylquinoline E2 3-(Bromomethyl)quinoline E1->E2 A2 Chiral PTC Alkylation E2->A2 Electrophile A1 Glycine Methyl Ester Schiff Base A1->A2 Base (e.g., K2CO3) A3 Protected (R)-quinolinylalanine Methyl Ester A2->A3 High ee (>95%) D1 Acidic Hydrolysis A3->D1 e.g., 1N HCl D2 (R)-quinolinylalanine Methyl Ester HCl Salt D1->D2 F1 Neutralization / Isolation D2->F1 F2 Target Molecule: (R)-quinolinylalanine Methyl Ester F1->F2 G CAT Chiral Catalyst QX⁻ ION_PAIR {Chiral Ion Pair | [Q⁺En⁻]} CAT->ION_PAIR ENOLATE Glycine Enolate En⁻ ENOLATE->ION_PAIR Phase Transfer BASE Base (K₂CO₃) GLY Glycine Schiff Base (En-H) BASE->GLY GLY->ENOLATE Deprotonation E Electrophile Quin-CH₂Br E->ION_PAIR PROD Alkylated Product PROD->CAT Product Release & Catalyst Regeneration ION_PAIR->PROD Stereoselective Alkylation (Sₙ2)

Caption: Mechanism of enantioselective phase-transfer catalysis.

Alternative Synthetic Strategies

While PTC is a highly effective method, other modern asymmetric techniques could be adapted for this synthesis. A comparative overview is presented below.

MethodCatalyst SystemProsConsTypical ee
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium-phosphine complexes (e.g., Rh-DuPhos)High turnover numbers, excellent enantioselectivity. [5][6]Requires synthesis of a dehydroamino acid precursor; may require high pressure.>98%
Nickel-Catalyzed Cross-Coupling Chiral Ni-bis(oxazoline) or other ligand complexesUtilizes readily available racemic starting materials (enantioconvergent), broad functional group tolerance. [7]Catalyst preparation can be complex; organometallic reagents can be sensitive.90-99%
Enzymatic Methods Transaminases, AcylasesExtremely high selectivity, environmentally benign (aqueous media), mild conditions.Substrate scope can be limited; requires screening of enzyme libraries.>99%
Chiral Auxiliary-Based Evans' oxazolidinones, Schöllkopf's bis-lactim ethersReliable and predictable stereochemical outcome.Stoichiometric use of the auxiliary, requires additional protection/deprotection steps.>98% (de)

Detailed Experimental Protocol: PTC Synthesis of (R)-3-(3-Quinolyl)alanine Methyl Ester

This protocol is a synthesized methodology based on established procedures for the asymmetric alkylation of glycine derivatives and the preparation of the requisite quinolinyl electrophile. [2][3]

Part A: Synthesis of 3-(Bromomethyl)quinoline
  • Reaction Setup: To a solution of 3-methylquinoline (1.0 eq) in CCl₄ (0.2 M) is added N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction Conditions: The mixture is heated to reflux (approx. 77°C) under a nitrogen atmosphere for 4-6 hours. The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(bromomethyl)quinoline as a solid.

Part B: Asymmetric Alkylation
  • Reaction Setup: In a round-bottom flask, N-(diphenylmethylene)glycine methyl ester (1.0 eq), 3-(bromomethyl)quinoline (1.1 eq), and the chiral phase-transfer catalyst (e.g., (R)-N-benzyl-N-methylcinchonidinium bromide, 0.1 eq) are dissolved in a 1:1 mixture of toluene and dichloromethane (0.1 M).

  • Addition of Base: Anhydrous, finely powdered potassium carbonate (K₂CO₃, 5.0 eq) is added to the stirred solution.

  • Reaction Conditions: The reaction is stirred vigorously at 0°C for 24-48 hours. The progress is monitored by TLC, observing the consumption of the glycine Schiff base.

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the inorganic base. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography (hexane/ethyl acetate gradient) to yield the protected (R)-N-(diphenylmethylene)-3-(3-quinolyl)alanine methyl ester.

Part C: Deprotection and Esterification

Note: The ester group is carried through from the glycine starting material. If a different ester or the free acid were used initially, a final esterification step would be necessary. Standard methods like using methanol with thionyl chloride or trimethylchlorosilane are effective for converting the free amino acid to the methyl ester hydrochloride salt. [8][9]

  • Hydrolysis: The purified, protected amino acid from Part B is dissolved in tetrahydrofuran (THF, 0.2 M). An equal volume of 1N hydrochloric acid is added.

  • Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours until the diphenylmethanone byproduct is fully formed (monitored by TLC).

  • Workup and Isolation: The reaction mixture is transferred to a separatory funnel and washed three times with diethyl ether to remove the diphenylmethanone. The aqueous layer, containing the desired product as its hydrochloride salt, is then concentrated under reduced pressure or lyophilized to yield (R)-3-(3-quinolyl)alanine methyl ester hydrochloride as a solid.

  • Neutralization (Optional): For the free amine, the hydrochloride salt can be dissolved in a minimal amount of water and neutralized with a mild base (e.g., NaHCO₃), followed by extraction into an organic solvent like ethyl acetate.

Validation and Characterization
  • Purity and Identity: Assessed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically after derivatization (e.g., with a Marfey's reagent or by converting to the N-Boc derivative) using a suitable chiral stationary phase column. An ee of >95% is expected with this methodology.

Conclusion and Future Outlook

The is reliably achieved through asymmetric phase-transfer catalysis, a method that offers an excellent balance of high stereocontrol, operational simplicity, and scalability. This approach provides a dependable route for accessing this valuable non-canonical amino acid for applications in peptide synthesis and drug discovery. While alternative methods like asymmetric hydrogenation and biocatalysis present viable pathways, the PTC route remains a highly practical and validated strategy for laboratory and process scale synthesis. Future efforts may focus on developing even more efficient organocatalytic or C-H activation-based approaches to further streamline the synthesis of this and other complex heteroaromatic amino acids.

References

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC, National Center for Biotechnology Information. [Link]

  • O'Donnell, M. J. Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 2003. [Link]

  • Lyu, C., & Maruoka, K. Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. [Link]

  • Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3) Cross-Coupling-Hydrogenation Strategy. PubMed. [Link]

  • Petrone, D. A., et al. Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)–C(sp3) Cross-Coupling–Hydrogenation Strategy. Organic Letters, 2024. [Link]

  • Corey, E. J., & Grogan, M. J. A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1999. [Link]

  • Solladié-Cavallo, A., et al. Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 2024. [Link]

  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]

  • List, B., et al. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC, National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. MDPI. [Link]

  • (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Organic Syntheses. [Link]

  • An Efficient Synthesis of β-(3-Quinolinyl)-α-Alanine. Southern Journal of Sciences. [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. [Link]

  • Asymmetric synthesis of quinolinone-based polycyclic indoles through-[4][7]rearrangement/cyclization reaction. Chemical Communications, RSC Publishing. [Link]

  • Asymmetric Synthesis of Quinolinone-based Polycyclic Indoles through-[4][7]Rearrangement/cyclization Reaction. ResearchGate. [Link]

  • Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 2023. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC, National Center for Biotechnology Information. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate in Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides with Quinoline-Containing Amino Acids The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Peptides with Quinoline-Containing Amino Acids

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity.[1] Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, a non-proteinogenic amino acid featuring a quinoline moiety, offers a unique opportunity to introduce aromatic, heterocyclic functionality into peptide scaffolds. The quinoline ring system is a privileged structure in medicinal chemistry, known for its diverse biological activities.[2][3] Its incorporation can facilitate novel molecular interactions, such as π-π stacking and hydrogen bonding, potentially enhancing the binding affinity and specificity of the resulting peptide.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate into peptide sequences using solid-phase peptide synthesis (SPPS). The following sections will cover the preparation of the necessary protected amino acid derivative, its efficient coupling into a growing peptide chain, and the subsequent cleavage, purification, and characterization of the final quinoline-containing peptide.

Chemical Properties of Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid

For successful incorporation into a peptide using Fmoc-based SPPS, the Nα-amino group of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The methyl ester of the carboxylic acid will be hydrolyzed during the final cleavage step. The key properties of the required Fmoc-protected building block are summarized below.

PropertyValue
IUPAC Name (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-4-yl)propanoic acid
Molecular Formula C34H26N2O4
Molecular Weight 526.58 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at -20°C, desiccated

Proposed Synthesis of Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid

While not commercially available off-the-shelf, the Nα-Fmoc protected form of (R)-2-amino-3-(quinolin-4-yl)propanoic acid can be synthesized in the laboratory. A plausible synthetic route is outlined below, starting from the commercially available methyl ester.

start Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate step1 Fmoc-OSu, NaHCO3 1,4-Dioxane/H2O start->step1 product Nα-Fmoc-Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate step1->product Fmoc Protection step2 LiOH THF/H2O product->step2 final_product Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid step2->final_product Saponification

Caption: Proposed synthesis of the Fmoc-protected amino acid.

Protocol 1: Synthesis of Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid

  • Fmoc Protection: a. Dissolve Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate. b. Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Fmoc-Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

  • Saponification: a. Dissolve the crude Nα-Fmoc-Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate in a 3:1 mixture of tetrahydrofuran (THF) and water. b. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours. c. Monitor the hydrolysis of the methyl ester by TLC. d. Once complete, remove the THF under reduced pressure, dilute with water, and acidify with 1 M HCl to precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum to obtain Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual solid-phase synthesis of a peptide containing (R)-2-amino-3-(quinolin-4-yl)propanoic acid using the Fmoc/tBu strategy.[1]

cluster_spps SPPS Cycle for Quinolinylalanine Incorporation Resin Peptide-Resin (Free N-terminus) Coupling 1. Pre-activate Fmoc-Qia-OH with HATU/DIEA 2. Add to resin Resin->Coupling Coupling Wash1 Wash with DMF Coupling->Wash1 Deprotection Treat with 20% Piperidine in DMF Wash1->Deprotection Fmoc Removal Wash2 Wash with DMF Deprotection->Wash2 NextCycle Ready for next coupling cycle Wash2->NextCycle

Caption: SPPS cycle for incorporating quinolinylalanine (Qia).

Protocol 2: Incorporation of Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid into a Peptide Sequence

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Repeat the 20% piperidine in DMF treatment for 10 minutes. d. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid: a. In a separate vial, dissolve Nα-Fmoc-(R)-2-amino-3-(quinolin-4-yl)propanoic acid (4 eq, 0.4 mmol) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3.9 eq, 0.39 mmol) in DMF.[4] b. Add N,N-diisopropylethylamine (DIEA) (8 eq, 0.8 mmol) to the amino acid solution and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to the potential steric bulk of the quinoline moiety, a longer coupling time is recommended compared to standard proteinogenic amino acids. e. Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (colorless to yellow beads) indicates a complete reaction.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups removed.

Protocol 3: Cleavage from the Resin and Side-Chain Deprotection

  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then methanol. b. Dry the resin thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail. A common and effective cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5] b. CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a certified fume hood.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). b. Agitate the mixture at room temperature for 2-4 hours. The quinoline moiety is generally stable to TFA, but prolonged exposure should be avoided to minimize any potential side reactions.[6][7]

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh cleavage cocktail. c. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess). d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether and wash the peptide pellet with cold ether two more times. f. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide will contain impurities from incomplete couplings and side reactions. Purification is essential to obtain a high-purity product.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, with a small amount of TFA to aid solubility.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is typically used for peptide purification.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The gradient will need to be optimized based on the hydrophobicity of the peptide.

    • Detection: Monitor the elution profile at 214 nm and 280 nm. The quinoline moiety will also absorb at higher wavelengths, which can be used for selective detection.

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization

Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Pure_Peptide Purified Peptide RP_HPLC->Pure_Peptide Mass_Spec Mass Spectrometry (ESI or MALDI) Pure_Peptide->Mass_Spec Verify Molecular Weight NMR NMR Spectroscopy (1H, COSY, TOCSY) Pure_Peptide->NMR Confirm Structure Confirmation Structure and Purity Confirmed Mass_Spec->Confirmation NMR->Confirmation

Sources

Application

Application Note: Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate as a Chiral Building Block in Advanced Heterocyclic Synthesis

Executive Summary Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a highly versatile, non-canonical amino acid ester. Featuring a fully aromatic quinoline core and a stereodefined (R)-amino acid moiety, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a highly versatile, non-canonical amino acid ester. Featuring a fully aromatic quinoline core and a stereodefined (R)-amino acid moiety, it serves as a privileged scaffold in drug discovery. Its applications range from the synthesis of anti-erythropoietin receptor peptides [3] to acting as a structural precursor for mucosal protective agents like Rebamipide [2]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this building block in high-throughput heterocyclic synthesis.

Structural Rationale & Mechanistic Causality

The architectural design of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate provides distinct chemical vectors for divergent synthesis:

  • The Quinoline Core: Acts as a robust π-stacking platform and a hydrogen-bond acceptor. The nitrogen atom can be selectively protonated or oxidized, enabling late-stage C-H functionalization (e.g., Minisci reactions) at the C2 position.

  • The (R)-Stereocenter: Crucial for target binding orientation. Maintaining the integrity of this chiral center during synthetic elaboration is paramount, particularly when synthesizing bioactive peptides [1].

  • The Methyl Ester: Serves a dual purpose. It protects the C-terminus from unwanted side reactions (such as radical decarboxylation or auto-amidation) during N-terminal functionalization, while simultaneously enhancing the molecule's solubility in organic solvents (e.g., DMF, DCM) compared to the free carboxylic acid.

Divergent Synthetic Workflows

G Start Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate PathA N-Acylation / Peptide Coupling (HATU, DIPEA) Start->PathA Pathway A PathB Minisci C-H Functionalization (Photoredox, R-BF3K) Start->PathB Pathway B PathC Saponification & Cyclization (LiOH, macrolactamization) Start->PathC Pathway C ProdA Linear Peptidomimetics (GPCR Ligands) PathA->ProdA ProdB C2-Substituted Quinolines (Kinase Inhibitors) PathB->ProdB ProdC Conformationally Restricted Macrocycles PathC->ProdC

Divergent synthetic applications of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

Experimental Protocols (Self-Validating Systems)

Protocol I: Epimerization-Free Solution-Phase Peptide Coupling

This protocol describes the N-acylation of the building block to synthesize quinoline-containing peptidomimetics, a method critical for generating complex receptor-targeting peptides [3].

Mechanistic Causality: HATU is selected over traditional carbodiimides (EDC/DCC) because the HOAt leaving group generated by HATU accelerates the aminolysis step, effectively outcompeting the formation of an oxazolone intermediate. This prevents the racemization of the sensitive (R)-stereocenter. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine hydrochloride salt without triggering unwanted ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution. Stir at 0 °C for 10 minutes to allow the formation of the active ester.

  • Coupling: Add Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (1.0 mmol) in a single portion. Allow the reaction to warm to ambient temperature (25 °C) and stir for 4 hours.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (UV 254 nm). The disappearance of the amine starting material and the emergence of a higher Rf spot indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na2SO4.

  • Purification & Final Validation: Concentrate under reduced pressure and purify via flash column chromatography. Validate the product mass via LC-MS and confirm enantiomeric purity (>99% ee) via chiral HPLC.

Protocol II: Late-Stage Photoredox Minisci C-H Functionalization

This protocol leverages the quinoline ring for late-stage diversification, adding an alkyl radical to the C2 position to build more complex heterocyclic scaffolds.

Minisci N1 Quinoline Core N2 Protonation (TFA) Increases Electrophilicity N1->N2 N3 Radical Addition (Nucleophilic Radical) N2->N3 N4 Oxidation / Rearomatization (Photoredox Catalyst) N3->N4 N5 C2-Functionalized Quinoline N4->N5

Mechanistic workflow of the late-stage Minisci C-H functionalization on the quinoline ring.

Mechanistic Causality: The addition of Trifluoroacetic Acid (TFA) protonates the quinoline nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, transforming it into a highly electrophilic acceptor. Nucleophilic alkyl radicals (generated via photoredox catalysis) will then selectively attack the most electron-deficient position (C2). The methyl ester is crucial here; a free carboxylic acid would undergo competitive radical decarboxylation under photoredox conditions.

Step-by-Step Methodology:

  • Preparation: In a 10 mL Schlenk tube, combine Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (0.5 mmol), an alkyl trifluoroborate salt (1.5 mmol), and Ir(ppy)3 (1 mol%).

  • Solvent & Acid: Add a degassed mixture of DMSO/H2O (4:1, 5 mL), followed by TFA (1.0 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the triplet excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with a 34 W Blue LED (λ = 450 nm) at room temperature for 16 hours.

  • Self-Validation Checkpoint (In-Process): Analyze an aliquot via LC-MS. The mass should shift by the exact mass of the added alkyl group minus one proton.

  • Workup & Final Validation: Neutralize with saturated NaHCO3, extract with EtOAc, and purify via chromatography. Validate regioselectivity via 1H NMR (the distinct C2-proton signal of the quinoline ring will be absent).

Quantitative Data: Reaction Optimization Summaries

The following tables summarize the empirical optimization data for both protocols, highlighting the causality of reagent selection.

Table 1: Optimization of Peptide Coupling Conditions (Protocol I)

EntrySolventBaseCoupling ReagentTime (h)Yield (%)Enantiomeric Excess (ee %)
1DCMTEAEDC/HOBt126592
2DMFDIPEAEDC/HOBt127894
3DMFDIPEAHATU495 >99
4NMPCollidineHATU688>99

Insight: Entry 3 demonstrates that the combination of DMF, DIPEA, and HATU provides the optimal balance of high yield and complete retention of stereochemistry.

Table 2: Optimization of Minisci C-H Functionalization (Protocol II)

EntryAcid AdditivePhotocatalystLight SourceYield (%)Regioselectivity (C2:C8)
1NoneIr(ppy)3Blue LEDTraceN/A
2AcOHIr(ppy)3Blue LED453:1
3TFAIr(ppy)3Blue LED89 >20:1
4TFARu(bpy)3Blue LED7215:1

Insight: Entry 3 highlights the necessity of a strong acid (TFA) to fully protonate the quinoline core, which is strictly required to achieve high yields and excellent C2 regioselectivity.

References

  • Title: Facile Synthesis of Methyl 2-amino-3-(2-methyl-3-quinolyl)
  • Title: 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)
  • Title: US12024571B2 - Anti-erythropoietin receptor peptide Source: Google Patents URL
Method

Application Note and Experimental Protocols for the N-Deprotection of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

This comprehensive guide provides detailed experimental procedures and expert insights for the N-deprotection of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. The protocols are designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed experimental procedures and expert insights for the N-deprotection of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. The protocols are designed for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. This document focuses on the three most prevalent amine-protecting groups in modern organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The selection of a deprotection strategy is paramount and is dictated by the nature of the protecting group and the chemical stability of the substrate. The Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate scaffold contains a methyl ester and a quinoline ring, both of which exhibit sensitivities to certain reaction conditions. This guide explains the causality behind each procedural step to ensure high-yield, clean conversion to the desired free amine.

Section 1: N-Boc Deprotection via Acidolysis

Principle and Mechanistic Insight

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability under a wide range of conditions, yet readily cleaved under acidic treatment.[1][2] The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which is subsequently scavenged. This process releases the free amine, carbon dioxide, and isobutylene.

Strong acids, most commonly trifluoroacetic acid (TFA), are employed to facilitate this cleavage efficiently.[] The choice of an appropriate solvent, such as dichloromethane (DCM), ensures solubility of the starting material and compatibility with the acidic conditions.

Experimental Protocol: N-Boc Deprotection
  • Preparation: Dissolve the N-Boc protected Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A co-spot of the starting material is recommended for accurate assessment.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt. Filter the solid and wash with cold diethyl ether. To obtain the free amine, neutralize the salt with a mild base (e.g., saturated aq. NaHCO₃ solution) and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Expert Insights & Causality
  • Acid Choice: TFA is highly effective for Boc removal due to its strength and volatility, which simplifies its removal during workup.[2][] While other acids like HCl in dioxane can be used, TFA often provides faster and cleaner reactions.[4]

  • Substrate Stability: The methyl ester and the quinoline ring are generally stable under these anhydrous acidic conditions for the duration of the reaction. The quinoline nitrogen will be protonated, which protects it from undesired side reactions.

  • Temperature Control: Starting the reaction at 0 °C helps to control any potential exotherm and minimizes side reactions.[4]

Data Summary: N-Boc Deprotection
ParameterValueRationale
Reagent Trifluoroacetic Acid (TFA)Strong, volatile acid for efficient cleavage.
Equivalents 5-10Ensures complete and rapid reaction.
Solvent Dichloromethane (DCM)Anhydrous, inert solvent.
Temperature 0 °C to Room TempControlled initiation, convenient reaction temp.
Time 1-3 hoursTypical duration for complete conversion.
Yield >95% (as TFA salt)Generally a high-yielding transformation.
Workflow Visualization: N-Boc Deprotection

Boc_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve N-Boc Substrate in anhydrous DCM React Cool to 0 °C Add TFA (5-10 eq) Prep->React Stir Stir at RT for 1-3h Monitor by TLC React->Stir Workup Concentrate in vacuo Stir->Workup Purify Precipitate/Extract to yield free amine Workup->Purify End End Purify->End Final Product

Caption: N-Boc Deprotection Workflow.

Section 2: N-Cbz Deprotection via Catalytic Hydrogenolysis

Principle and Mechanistic Insight

The benzyloxycarbonyl (Cbz) group is a valuable amine protecting group that is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5] This method involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds on the catalyst surface, where the benzyl C-O bond is reductively cleaved, releasing the free amine, toluene, and carbon dioxide.

This deprotection method is exceptionally mild, making it compatible with many sensitive functional groups.[6]

Experimental Protocol: N-Cbz Deprotection
  • Preparation: Dissolve the N-Cbz protected Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Initiation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product. The product is often pure enough for subsequent steps, but can be purified further by column chromatography if necessary.

Expert Insights & Causality
  • Catalyst and Hydrogen Source: 10% Pd/C is the standard catalyst for this transformation. While H₂ gas is common, transfer hydrogenation using reagents like ammonium formate can also be effective and avoids the need for handling flammable gas.[7]

  • Substrate Stability: The methyl ester is stable to these neutral conditions. However, the quinoline ring can be susceptible to reduction under hydrogenation conditions. Using a poisoned catalyst (e.g., Lindlar's catalyst) or carefully monitoring the reaction time can prevent over-reduction. In many cases, standard Pd/C is selective enough if the reaction is not left for an extended period after completion.[7]

  • Safety: Pd/C is pyrophoric when dry and exposed to air, especially after use with hydrogen. The catalyst should always be handled while wet with solvent and filtered carefully.

Data Summary: N-Cbz Deprotection
ParameterValueRationale
Catalyst 10% Palladium on CarbonStandard for efficient hydrogenolysis.
Catalyst Loading 5-10 mol%Sufficient for complete conversion.
H₂ Source H₂ balloon / Transfer ReagentProvides the necessary reducing agent.
Solvent Methanol (MeOH)Excellent solvent for substrate and H₂ solubility.
Temperature Room TemperatureMild conditions preserve other functional groups.
Time 2-6 hoursTypical duration for complete deprotection.
Yield >90%A very clean and high-yielding reaction.
Workflow Visualization: N-Cbz Deprotection```dot

Cbz_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve N-Cbz Substrate in MeOH Catalyst Add 10% Pd/C catalyst (5-10 mol%) Prep->Catalyst Hydrogen Introduce H₂ atmosphere (balloon) Catalyst->Hydrogen Stir Stir vigorously at RT Monitor by TLC Hydrogen->Stir Workup Filter through Celite® to remove catalyst Stir->Workup Purify Concentrate filtrate in vacuo Workup->Purify End End Purify->End Final Product

Caption: N-Fmoc Deprotection Workflow (Note Critical Monitoring).

References

  • Davies, S. G., et al. Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Kim, J., et al. Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Davies, S. G., et al. Orthogonal N, N-deprotection strategies of β-amino esters. University of Oxford. [Link]

  • Caputo, C. G., et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Sneed, B., et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. [Link]

  • Marcantoni, E., et al. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. [Link]

  • Poirier, M., et al. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]

  • ResearchGate. Screening of Fmoc deprotection on standard amino acids and esters. [Link]

  • Reddy, D. S., et al. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Britton, J., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Link]

  • Sneed, B., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

Sources

Application

Application Note: Strategic Integration of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate —the methyl ester o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate —the methyl ester of D-quinolin-4-ylalanine (H-D-Ala(4-Quin)-OMe)—is a highly specialized building block. The quinoline side chain provides robust π−π stacking capabilities and acts as a hydrogen bond acceptor, which is frequently exploited to rigidify secondary structures such as β -hairpins in antimicrobial peptides[1] or to enhance target affinity in tau aggregation inhibitors[2]. Furthermore, the D-stereocenter (R-configuration) confers critical resistance against endogenous proteolytic degradation.

The Chemical Constraint in SPPS

Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) proceeds in the C-to-N direction. This requires incoming amino acids to possess a free carboxylic acid and an Fmoc-protected α -amine . Because Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is supplied with a free amine and a protected C-terminus (methyl ester), it cannot be directly coupled into a growing peptide chain on a resin.

To utilize this compound, researchers must adopt one of two causality-driven strategies:

  • Pre-SPPS Conversion (Strategy A): Saponification of the methyl ester followed by Fmoc protection to generate Fmoc-D-Ala(4-Quin)-OH. This allows the residue to be incorporated anywhere within the peptide sequence.

  • Post-SPPS Fragment Condensation (Strategy B): Utilizing the compound in its native methyl ester form as a C-terminal capping agent. This is achieved by coupling it in solution phase to a fully protected, SPPS-derived peptide fragment, a technique often used to increase the lipophilicity and membrane permeability of the final therapeutic[2].

Strategy A: Pre-SPPS Conversion for Standard Elongation

To incorporate the quinoline derivative internally or at the N-terminus, the molecule must first be converted into an Fmoc-protected free acid. This protocol is designed as a self-validating system, utilizing mild basic conditions to prevent epimerization of the critical D-chiral center.

Protocol A: Synthesis and Incorporation of Fmoc-D-Ala(4-Quin)-OH

Step 1: Ester Hydrolysis (Saponification)

  • Dissolve Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (1.0 eq) in a 1:1 mixture of THF and H2​O (0.2 M concentration).

  • Add Lithium Hydroxide (LiOH) monohydrate (1.5 eq) at 0 °C.

  • Causality: LiOH is chosen over NaOH to provide a milder hydroxide source, minimizing the risk of base-catalyzed racemization at the α -carbon.

  • Stir for 2 hours at room temperature.

  • Analytical Checkpoint: Monitor by LC-MS. The reaction is complete when the methyl ester mass ( [M+H]+≈231.1 ) shifts entirely to the free acid mass ( [M+H]+≈217.1 ).

  • Acidify to pH 6.0 using 1M HCl and lyophilize to yield (R)-2-amino-3-(quinolin-4-yl)propanoic acid.

Step 2: Fmoc Protection

  • Suspend the intermediate (1.0 eq) in 10% aqueous Na2​CO3​ and 1,4-dioxane (1:1, v/v).

  • Slowly add Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq) dissolved in dioxane at 0 °C.

  • Causality: Fmoc-OSu is strictly preferred over Fmoc-Cl. Fmoc-Cl generates HCl and can lead to the formation of Fmoc-dipeptides or accelerated epimerization. Fmoc-OSu ensures a clean, mono-protected product.

  • Stir for 12 hours. Extract with diethyl ether to remove unreacted Fmoc-OSu, then acidify the aqueous layer to pH 2.0 to precipitate Fmoc-D-Ala(4-Quin)-OH .

  • Analytical Checkpoint: Confirm purity via RP-HPLC (>95% required before SPPS).

Step 3: On-Resin SPPS Coupling

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Pre-activate Fmoc-D-Ala(4-Quin)-OH (3.0 eq) with (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

  • Causality: The quinoline side chain introduces significant steric bulk. HATU, an HOAt-based uronium salt, is mandatory here because the adjacent nitrogen in the HOAt leaving group provides a neighboring-group effect that accelerates the coupling of sterically hindered amines[3].

  • Add the activated mixture to the resin and agitate for 2 hours.

  • Analytical Checkpoint: Perform a Kaiser test. A yellow/colorless bead indicates successful coupling; a blue bead requires a second coupling cycle.

Workflow1 Start Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate (H-D-Ala(4-Quin)-OMe) Hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) Checkpoint: LC-MS Start->Hydrolysis Intermediate (R)-2-amino-3- (quinolin-4-yl)propanoic acid Hydrolysis->Intermediate FmocProtection 2. Fmoc Protection (Fmoc-OSu, Na2CO3) Checkpoint: HPLC Intermediate->FmocProtection FmocAA Fmoc-D-Ala(4-Quin)-OH FmocProtection->FmocAA SPPS 3. SPPS Coupling (HATU/DIPEA) Checkpoint: Kaiser Test FmocAA->SPPS Product Peptide with internal/N-term D-Ala(4-Quin) residue SPPS->Product

Workflow for pre-SPPS conversion to Fmoc-D-Ala(4-Quin)-OH and standard SPPS incorporation.

Strategy B: Post-SPPS C-Terminal Capping (Fragment Condensation)

If the therapeutic design requires a lipophilic C-terminal methyl ester to enhance cell permeability, the compound can be used directly via convergent fragment condensation.

Protocol B: Solution-Phase C-Terminal Modification

Step 1: Synthesis of the Protected Peptide Fragment

  • Synthesize the core peptide sequence on a .

  • Causality: 2-CTC resin is highly acid-sensitive. It allows the peptide to be cleaved from the solid support without removing the side-chain protecting groups (e.g., Boc, tBu, Trt), which is critical to prevent side-reactions during the subsequent solution-phase coupling.

  • Cleave the peptide using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes.

  • Analytical Checkpoint: Immediately neutralize the filtrate with 2% pyridine in methanol to prevent premature loss of the side-chain protecting groups. Verify the fully protected peptide mass via LC-MS.

Step 2: Solution-Phase Coupling

  • Dissolve the protected Peptide-OH (1.0 eq) and Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (1.2 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and HOAt (1.1 eq), followed by DIPEA (3.0 eq).

  • Causality: Solution-phase fragment condensation is entropically less favorable than on-resin coupling. The addition of exogenous HOAt suppresses racemization of the peptide's C-terminal residue while maximizing the activation kinetics of the bulky fragments[4].

  • Stir for 4-6 hours at room temperature.

Step 3: Global Deprotection

  • Evaporate the DMF, re-dissolve the crude product in a cleavage cocktail of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5), and stir for 2 hours.

  • Precipitate the final C-terminally modified peptide in cold diethyl ether and isolate via centrifugation.

Workflow2 SPPS 1. SPPS on 2-CTC Resin Cleavage 2. Mild Cleavage (1% TFA) Checkpoint: LC-MS (Protected) SPPS->Cleavage ProtectedPeptide Protected Peptide-OH Cleavage->ProtectedPeptide Coupling 3. Solution-Phase Coupling + H-D-Ala(4-Quin)-OMe (HATU/DIPEA) ProtectedPeptide->Coupling CondensationProd Protected Peptide-D-Ala(4-Quin)-OMe Coupling->CondensationProd Deprotection 4. Global Deprotection (95% TFA + Scavengers) CondensationProd->Deprotection FinalProduct Peptide-D-Ala(4-Quin)-OMe (C-terminal modified) Deprotection->FinalProduct

Workflow for post-SPPS fragment condensation to generate a C-terminal D-Ala(4-Quin)-OMe.

Quantitative Data & Reagent Selection Matrix

To ensure reproducibility, the following table summarizes the optimized parameters, coupling efficiencies, and epimerization risks associated with both strategies.

ParameterStrategy A (Pre-SPPS Conversion)Strategy B (Post-SPPS Condensation)
Primary Application Internal or N-terminal incorporationC-terminal modification / Prodrugs
Coupling Reagents HATU / DIPEA (On-resin)HATU / HOAt / DIPEA (Solution-phase)
Coupling Efficiency > 95% (with 2-hour double coupling)80 - 88% (sterically dependent)
Epimerization Risk Low (< 2%) during Fmoc protectionModerate (requires precise base stoichiometry)
Resin Requirement Standard Wang or Rink Amide2-CTC (Highly acid-sensitive)
Cleavage Acid Strength 95% TFA (Global)1% TFA (Fragment), then 95% TFA (Global)

References

  • Tau aggregation peptide inhibitors Source: US Patent 20200216495A1 URL
  • Beta-hairpin peptidomimetics Source: US Patent 10259847B2 URL
  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society, 115(10), 4397-4398. (Carpino, L.A., 1993) URL:[Link]

  • Darstellung geschützter peptid-fragmente unter einsatz substituierter triphenylmethyl-harze Source: Tetrahedron Letters, 30(30), 3943-3946. (Barlos, K. et al., 1989) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to In Vitro Screening of Quinoline-Based Compounds

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. Quinoline and its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antifungal, antiparasitic, and anti-inflammatory properties.[1][3][4] Consequently, the development of robust and efficient in vitro screening methods is paramount for identifying and characterizing novel quinoline-based drug candidates.

This guide provides a comprehensive overview of key in vitro assays and detailed protocols tailored for the evaluation of quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying principles and field-proven insights to ensure data integrity and reproducibility. We will explore a tiered approach, beginning with broad cytotoxicity screening and moving towards more specific mechanistic assays.

Section 1: Primary Screening: Cytotoxicity and Antiproliferative Assays

The initial step in evaluating a library of novel quinoline compounds, particularly for oncology applications, is to assess their general cytotoxicity and antiproliferative effects. This primary screen acts as a filter to identify potent compounds and provides a quantitative measure of their efficacy, typically expressed as the half-maximal inhibitory concentration (IC50).

The MTT Assay: A Cornerstone of Viability Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Principle of Causality: The assay's logic is rooted in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[6][8] Therefore, a reduction in purple color formation following treatment with a quinoline compound indicates a decrease in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Workflow for Screening Quinoline Compounds

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow cell attachment A->B C Treat cells with serial dilutions of Quinoline compounds (include vehicle & positive controls) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate for 4 hours (allow formazan formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate for 15 min on orbital shaker G->H I Measure Absorbance at ~570 nm H->I J Calculate % Viability and determine IC50 value I->J

Caption: High-throughput MTT assay workflow for quinoline compounds.

Detailed Protocol: MTT Cell Viability Assay [3][5][8]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well flat-bottom plate at a pre-optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[5][9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to ensure proper cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of each quinoline derivative in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Self-Validation: It is critical to include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) to account for solvent effects and a positive control (a known cytotoxic drug like doxorubicin) to validate assay performance.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects.[5]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][11] Incubate for an additional 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.[5][10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 150 µL of a solubilization solution, such as DMSO or an acidic isopropanol solution, to each well to dissolve the crystals.[5][11]

  • Absorbance Measurement: Gently mix the contents on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Quantitative Data Summary: Example Cytotoxic Activity of Quinoline Derivatives

Compound TypeCell LineIC50 (µM)Reference
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[3][13]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[3]
4-substituted quinolinesLeishmania mexicanaPotent activity[14]
Quinoline-chromene hybridsHepG2, MCF-7Sub-micromolar[15]
Sulfonamide-bearing quinolinesMCF7 (Breast)64.5 - 72.9[16]

Note: This table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Section 2: Antimicrobial and Antifungal Screening

Many quinoline-based compounds, most famously the fluoroquinolones, are potent antimicrobial agents.[17] Screening for antibacterial and antifungal activity is crucial for identifying new leads to combat infectious diseases.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.[11]

Principle of Causality: A solution of the quinoline compound is placed in a well punched into an agar plate previously inoculated with a test microorganism. The compound diffuses outward from the well, creating a radial concentration gradient. If the compound inhibits microbial growth, a clear "zone of inhibition" will appear around the well where the concentration is above the minimum required to be effective.[11][18] The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Detailed Protocol: Agar Well Diffusion [11][19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a confluent lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the quinoline compound solution (at a known concentration) into each well.

    • Self-Validation: Include a negative control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic like ciprofloxacin or fluconazole) on the same plate.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter (in mm) of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

To obtain a quantitative measure of antimicrobial potency, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[20]

Detailed Protocol: Broth Microdilution [17][20]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Dilute a standardized microbial suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL).

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 or 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A standard antibiotic serially diluted on the same plate.

  • Incubation: Cover the plate and incubate under appropriate conditions.

  • Data Analysis: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the quinoline compound at which no visible growth is observed. Some studies may also use a viability indicator like resazurin to aid in determining the endpoint.

Section 3: Mechanism of Action (MOA) Elucidation: Enzyme Inhibition Assays

After identifying potent compounds through primary screening, the next logical step is to investigate their mechanism of action. Many quinolines exert their effects by inhibiting specific enzymes.[1]

Kinase Inhibition Assays

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[9][21] Quinoline-based molecules have been successfully developed as potent kinase inhibitors.[2][22][23]

Principle of Causality: A kinase inhibition assay measures the ability of a compound to block the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a quinoline compound indicates inhibition of the kinase.

Workflow for Kinase Inhibition Screening

Kinase_Workflow A Dispense quinoline compound and kinase enzyme into plate B Add kinase substrate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 40-60 minutes C->D E Add ADP-Glo™ Reagent to stop reaction & deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate to stabilize signal F->G H Measure Luminescence (Signal ∝ Kinase Activity) G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for a cell-free biochemical kinase inhibition assay.

Detailed Protocol: Biochemical EGFR Kinase Inhibition (ADP-Glo™) [24]

  • Compound Preparation: Prepare serial dilutions of the quinoline inhibitors in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • To the wells of a white, opaque 384-well plate, add the test compound.

    • Add the recombinant human EGFR kinase enzyme and its specific poly (Glu, Tyr) substrate.

    • Initiate the reaction by adding ATP. Incubate at 30°C for 40-60 minutes.[24]

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent. This converts the ADP generated by the active kinase into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Topoisomerase Inhibition Assays

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. They are validated targets for anticancer drugs, and many quinoline derivatives function by inhibiting these enzymes.[1][25]

Principle of Causality: DNA topoisomerases relax supercoiled DNA. An in vitro inhibition assay uses supercoiled plasmid DNA as a substrate. In the absence of an inhibitor, the enzyme will relax the DNA into various topoisomers (nicked, linear). An effective quinoline-based inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.[26] The different DNA forms can be separated and visualized using agarose gel electrophoresis.

Detailed Protocol: Topoisomerase I DNA Relaxation Assay [26][27]

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the quinoline compound.

  • Enzyme Addition: Add human Topoisomerase I enzyme to each tube to start the reaction. Include a "no enzyme" control (DNA remains supercoiled) and a "no inhibitor" control (DNA becomes relaxed). A known inhibitor like camptothecin serves as a positive control.[26]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Data Analysis: A potent inhibitor will show a strong band corresponding to the supercoiled DNA and a faint or absent band for the relaxed DNA, compared to the "no inhibitor" control. The intensity of the bands can be quantified to determine an IC50 value.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Google Search URL
  • Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed Source: Google Search URL
  • Title: Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem Source: Google Search URL
  • Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem Source: Google Search URL
  • Title: MTT Assay Protocol Source: Google Search URL
  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Source: Google Search URL
  • Title: Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities Source: Google Search URL
  • Title: Antiparasitic quinolines examined, chemical structures, inhibitory activity and toxicity testing.
  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: Google Search URL
  • Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega Source: Google Search URL
  • Title: Quinoline Derivatives as 5-HT6 Receptor PET Ligands | ACS Medicinal Chemistry Letters Source: Google Search URL
  • Title: Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR - Benchchem Source: Google Search URL
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  • Title: In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers Source: Google Search URL
  • Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI Source: Google Search URL
  • Title: MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore Source: Google Search URL
  • Title: The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem Source: Google Search URL
  • Title: Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem Source: Google Search URL
  • Title: In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed Source: Google Search URL
  • Title: Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents - Ingenta Connect Source: Google Search URL
  • Title: In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii - PubMed Source: Google Search URL
  • Title: Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives - Benchchem Source: Google Search URL
  • Title: Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines | Antimicrobial Agents and Chemotherapy - ASM Journals Source: Google Search URL
  • Title: Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ConnectSci Source: Google Search URL
  • Title: A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery - Benchchem Source: Google Search URL
  • Title: Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ResearchGate Source: Google Search URL
  • Title: Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity - CORE Source: Google Search URL
  • Title: Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications - Benchchem Source: Google Search URL
  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC Source: Google Search URL
  • Title: Quinolines: the role of substitution site in antileishmanial activity - Frontiers Source: Google Search URL
  • Title: Synthesis, in-silico and in-vitro evaluation of quinoline-chromene hybrids as dual topoisomerase inhibitors - PubMed Source: Google Search URL
  • Title: Design and Synthesis of Topoisomerases-Histone Deacetylase Dual Targeted Quinoline-Bridged Hydroxamates as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications Source: Google Search URL
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  • Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity | Journal of Medicinal Chemistry - ACS Publications Source: Google Search URL
  • Title: “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES” - AWS Source: Google Search URL
  • Title: Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed Source: Google Search URL
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  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC Source: Google Search URL
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Sources

Application

analytical HPLC methods for purification of quinoline amino esters

Initiating Information Gathering I'm starting with focused Google searches to collect information on HPLC methods for quinoline amino ester purification. I'm prioritizing data on stationary phases, mobile phase compositi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I'm starting with focused Google searches to collect information on HPLC methods for quinoline amino ester purification. I'm prioritizing data on stationary phases, mobile phase compositions, and detection methods. My aim is to build a robust foundation of knowledge for method development.

Analyzing Purification Strategies

I'm now diving deeper, researching the physical-chemical properties of quinoline amino esters to inform HPLC method selection. I'll pinpoint pKa, logP, and UV absorbance data to guide column, mobile phase, and gradient condition choices. Furthermore, I'll identify established HPLC protocols from pharmaceutical companies, manufacturers, and journals for context. My next step will be to structure the application note, introducing the compounds' significance and purification challenges, then outline a method development strategy.

Expanding Research and Analysis

I'm now expanding my research to include both analytical and preparative HPLC methods. My focus is on understanding how physicochemical properties, like pKa and logP, influence HPLC method development for these compounds. I'm actively collecting established HPLC protocols and application notes from reputable sources, too. I'm also preparing to structure the application note, starting with an introduction and then formulating a comprehensive "Method Development Strategy." I will include a detailed step-by-step protocol and a comparative table of various quinoline amino esters methods. I'll integrate visualization to ensure the final report is clear and concise.

Expanding Research & Planning

I'm now expanding research with a series of searches to ensure a robust foundation. I'm focusing on both analytical and preparative HPLC methods for quinoline amino esters, particularly stationary phases and mobile phases. In parallel, I'm researching physicochemical properties and established protocols to structure the application note with an introduction and detailed method development strategy. I'll include a step-by-step protocol, comparative table and integrate validation and troubleshooting guide.

Method

Application Note: Molecular Docking Studies of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Against Oncogenic and Parasitic Target Proteins

Document Type: Technical Application Note & Computational Protocol Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Introduction and Rationale The quinoline scaffold is a reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Computational Protocol Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Introduction and Rationale

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as the pharmacophoric core for both antineoplastic and antimalarial agents. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a synthetic, unnatural amino acid derivative. The presence of the quinoline ring allows it to mimic naturally occurring bicyclic systems (like the adenine ring of ATP), while the methyl ester modification increases the molecule's lipophilicity, a critical factor for cell membrane permeability and deep-pocket binding affinity.

This application note details a robust, self-validating computational protocol for evaluating the binding affinity of this compound against two highly validated therapeutic targets:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression and mutation of EGFR (e.g., L858R/T790M) are primary drivers in non-small-cell lung cancer (NSCLC). Quinoline and quinoxalinone derivatives have been proven to act as potent inhibitors of mutant EGFR by occupying the ATP-binding cleft[1].

  • Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): A critical enzyme for de novo pyrimidine biosynthesis in the malaria parasite. Quinoline-based hybrids are known to exhibit potent antimalarial activity by selectively inhibiting PfDHODH[2],[3].

Experimental Design and Causality (E-E-A-T Principles)

As a Senior Application Scientist, I emphasize that molecular docking is not merely a geometric fitting exercise; it is a thermodynamic simulation. Every step in the protocol below is designed with strict causality to ensure high fidelity and scientific integrity.

  • Stereochemical Fidelity: The compound is specified as the (R)-enantiomer. Biological pockets are highly asymmetric; preserving this stereochemistry during ligand preparation is non-negotiable, as the (S)-enantiomer would yield entirely different steric clashes.

  • Ionization State Causality: At a physiological pH of 7.4, the primary amine of the propanoate group will be protonated ( −NH3+​ ), while the quinoline nitrogen (pKa 4.9) remains neutral. Correctly assigning these states is critical for predicting salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the receptor pockets.

  • Self-Validating System (RMSD Check): A computational protocol is only trustworthy if it can reproduce known experimental data. Before docking our target compound, we mandate the re-docking of the native co-crystallized ligand. An RMSD (Root Mean Square Deviation) of <2.0 Å between the docked pose and the crystallographic pose validates the grid parameters and force field.

Step-by-Step Computational Protocol

Phase 1: Ligand Preparation
  • Structure Input: Sketch Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate using a 2D molecular editor and convert it to a 3D structure.

  • State Generation: Utilize a ligand preparation tool (e.g., LigPrep/Epik) to generate possible tautomers and protonation states at pH 7.4±0.2 .

  • Energy Minimization: Apply the OPLS4 (or equivalent) force field to minimize the ligand's energy, alleviating any high-energy steric strains.

Phase 2: Protein Preparation
  • Structure Retrieval: Download the high-resolution X-ray crystal structures from the Protein Data Bank. Use PDB ID: 6LUD for mutant EGFR[1] and a standard high-resolution structure for PfDHODH.

  • Pre-processing: Remove all water molecules beyond 3.0 Å of the active site. Add missing hydrogen atoms to the protein structure.

  • Bond Order & Charge Assignment: Assign correct bond orders and formal charges to heteroatoms. Optimize the hydrogen bond network by sampling the orientations of Asn, Gln, and His residues.

  • Restrained Minimization: Perform a restrained minimization of the protein heavy atoms to an RMSD of 0.3 Å to relieve structural clashes without deviating significantly from the experimental coordinates.

Phase 3: Receptor Grid Generation & Validation
  • Grid Definition: Center the docking grid box ( 20×20×20 Å) precisely on the centroid of the native co-crystallized ligand.

  • Validation (Redocking): Extract the native ligand, process it through Phase 1, and dock it back into the generated grid. Calculate the heavy-atom RMSD. Proceed only if RMSD <2.0 Å.

Phase 4: Molecular Docking
  • Execution: Dock the prepared Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate into both the EGFR and PfDHODH grids using Extra Precision (XP) mode to ensure rigorous scoring of hydrophobic packing and hydrogen bonding.

  • Post-Docking Minimization: Allow slight flexibility in the receptor side chains (Induced Fit) during the final scoring phase to accommodate the bulky quinoline moiety.

Visualization of Workflows and Mechanisms

DockingWorkflow LPrep Ligand Preparation Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate Dock Molecular Docking (SP & XP Modes) LPrep->Dock PPrep Protein Preparation EGFR (6LUD) & PfDHODH Grid Receptor Grid Generation Define Active Site PPrep->Grid Valid Protocol Validation Native Ligand RMSD < 2.0 Å Grid->Valid Anal Interaction Analysis H-bonds, π-π stacking Dock->Anal Valid->Dock

Figure 1: Self-validating molecular docking workflow ensuring high-fidelity interaction analysis.

EGFRPathway Inhibitor Quinoline Derivative (Inhibitor) EGFR EGFR Tyrosine Kinase (Mutant L858R/T790M) Inhibitor->EGFR Blocks ATP Site Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Active MAPK Ras / MAPK Pathway EGFR->MAPK Active Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation

Figure 2: Mechanism of action for quinoline-based EGFR inhibition disrupting oncogenic signaling.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative docking data based on the structural pharmacophore of the compound and known binding behaviors of quinoline derivatives in these specific target pockets.

Table 1: Molecular Docking Scores and Key Residue Interactions

Target ProteinPDB IDDocking Score (kcal/mol)Key Hydrogen Bonds (Distance Å)Hydrophobic / π -InteractionsValidation RMSD (Å)EGFR (Mutant)6LUD-8.45Met793 (2.1 Å), Asp855 (2.4 Å) π π stacking with Phe8561.12PfDHODHStandard-7.92His185 (2.3 Å), Arg265 (2.6 Å)Hydrophobic packing with Phe1881.35 Data Interpretation: For EGFR, the compound's quinoline nitrogen acts as a hydrogen bond acceptor for the hinge region residue Met793, a hallmark interaction for ATP-competitive kinase inhibitors[1]. For PfDHODH, the lipophilic methyl ester and the quinoline core occupy the hydrophobic ubiquinone-binding channel, supported by critical hydrogen bonding with His185 and Arg265[2],[3].

References

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights Source: MDPI URL:[Link]

  • Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors Source: PubMed (NIH) URL:[Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PMC (NIH) URL:[Link]

Sources

Application

Illuminating Cellular Landscapes: Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate as a Novel Fluorescent Probe

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Structure and Function In the intricate world of cellular biology and drug discovery, the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Structure and Function

In the intricate world of cellular biology and drug discovery, the ability to visualize and track specific molecules in real-time is paramount. Fluorescent probes have emerged as indispensable tools, offering a non-invasive window into the dynamic processes of life. The quinoline scaffold, a heterocyclic aromatic compound, has long been recognized for its inherent fluorescence and its prevalence in biologically active molecules.[1][2] This document introduces Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate , a novel compound that uniquely combines the desirable photophysical properties of quinoline with the biochemical utility of an amino acid.

This molecule's design as an unnatural amino acid analogue opens up exciting possibilities for its use as a fluorescent probe. It can potentially be incorporated into peptides and proteins, enabling the study of protein localization, dynamics, and interactions with unprecedented precision.[3] Furthermore, its quinoline moiety suggests its utility as a sensor for changes in the local microenvironment, such as pH or metal ion concentration.[4][5] These application notes provide a comprehensive guide to the hypothesized properties and potential applications of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, complete with detailed protocols to empower researchers in their scientific explorations.

Hypothesized Physicochemical and Fluorescent Properties

While empirical data for this specific molecule is not yet widely available, we can extrapolate its likely properties based on the extensive research on quinoline derivatives.

Table 1: Predicted Photophysical Properties of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Excitation Maximum (λex) ~310-340 nmQuinoline and its derivatives typically exhibit absorption in the UV-A range.[4][6]
Emission Maximum (λem) ~370-450 nmA significant Stokes shift is characteristic of many quinoline-based fluorophores, minimizing self-quenching.[7]
Quantum Yield (ΦF) Moderate to HighThe quantum yield is expected to be sensitive to the solvent environment and local pH, a property that can be exploited for sensing applications.[4][7]
Solvatochromism PronouncedThe fluorescence emission is likely to exhibit a bathochromic (red) shift in more polar solvents due to intramolecular charge transfer (ICT) characteristics.[7]
pH Sensitivity HighProtonation of the quinoline nitrogen at acidic pH is expected to enhance fluorescence intensity, making it a potential probe for acidic organelles like lysosomes.[4]
Metal Ion Sensitivity Potential for chelation-enhanced fluorescence (CHEF)The nitrogen atom of the quinoline ring and the amino acid functionality could act as a chelating site for metal ions like Zn²⁺, leading to a "turn-on" fluorescence response.[5][8]

Proposed Synthesis

A plausible synthetic route to Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate can be adapted from established methods for the synthesis of novel amino acid derivatives and quinoline compounds.[9][10][11]

G cluster_start Starting Materials cluster_reaction1 Step 1: Palladium-Catalyzed Cross-Coupling cluster_reaction2 Step 2: Reduction of Azide and Double Bond 4-Chloroquinoline 4-Chloroquinoline Coupling Heck or Sonogashira type reaction 4-Chloroquinoline->Coupling Methyl (R)-2-azido-3-hydroxypropanoate Methyl (R)-2-azido-3-hydroxypropanoate Methyl (R)-2-azido-3-hydroxypropanoate->Coupling (after conversion to vinyl or alkynyl derivative) Intermediate_1 Methyl (R)-2-azido-3-(quinolin-4-yl)acrylate Coupling->Intermediate_1 Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate_1->Reduction Final_Product Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Reduction->Final_Product

Caption: Proposed synthetic workflow for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

Application 1: Live-Cell Imaging and Visualization of Acidic Organelles

The predicted pH-sensitivity of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate makes it an excellent candidate for imaging acidic compartments within live cells, such as lysosomes.[2]

Protocol: Staining and Imaging of Lysosomes in Live Cells

Materials:

  • Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (stock solution in DMSO, 1 mM)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cultured mammalian cells (e.g., HeLa, MCF-7) on glass-bottom imaging dishes

  • LysoTracker™ Red (as a co-localization control)

  • Confocal microscope with DAPI and FITC/GFP filter sets (or similar)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate at a final concentration of 1-10 µM in pre-warmed live-cell imaging medium. Rationale: The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.

  • Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe-containing imaging medium to the cells. c. Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • (Optional) Co-staining: For co-localization studies, add LysoTracker™ Red at its recommended concentration during the last 5-10 minutes of incubation.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

  • Imaging: a. Immediately image the cells using a confocal microscope. b. Use an excitation wavelength of ~340 nm and collect emission between ~400-480 nm for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. c. If using LysoTracker™ Red, use the appropriate red channel for imaging. d. Acquire images and analyze for co-localization to confirm lysosomal accumulation.

Caption: Experimental workflow for live-cell imaging of acidic organelles.

Application 2: Site-Specific Incorporation into Proteins for Fluorescence Labeling

As an unnatural amino acid, this probe can potentially be incorporated into proteins during synthesis, providing a powerful tool for studying protein function and localization without the need for large fluorescent protein tags like GFP.[3][12]

Protocol: In Vitro Protein Labeling using a Cell-Free Expression System

Materials:

  • Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

  • Cell-free protein expression system (e.g., PURExpress®)

  • Plasmid DNA encoding a protein of interest with a TAG codon at the desired labeling site

  • Engineered aminoacyl-tRNA synthetase/tRNA pair for unnatural amino acid incorporation

  • Dialysis buffer (e.g., PBS with 1 mM DTT)

Procedure:

  • Prepare the Reaction Mixture: a. Thaw all components of the cell-free expression system on ice. b. In a microcentrifuge tube, combine the solution A and B of the expression system. c. Add the plasmid DNA (final concentration ~10-20 ng/µL). d. Add the engineered tRNA and aminoacyl-tRNA synthetase. e. Add Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate to a final concentration of 1-2 mM. Rationale: A high concentration is often required to outcompete natural amino acids.

  • In Vitro Transcription/Translation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Purification: a. Purify the labeled protein using an appropriate method based on the protein's properties (e.g., His-tag purification). b. Perform dialysis against a suitable buffer to remove unincorporated probe and other small molecules.

  • Verification of Incorporation: a. Confirm protein expression and purity using SDS-PAGE. b. Verify successful incorporation of the fluorescent amino acid by measuring the fluorescence of the purified protein using a fluorometer (ex/em ~340/420 nm). c. Further confirmation can be obtained via mass spectrometry.

G cluster_setup Reaction Setup System Cell-Free Expression System Incubation Incubate at 37°C System->Incubation DNA Plasmid with TAG codon DNA->Incubation Probe Fluorescent Amino Acid Probe->Incubation Enzymes Synthetase/tRNA pair Enzymes->Incubation Purification Purify Labeled Protein Incubation->Purification Verification Verify Incorporation (Fluorescence, SDS-PAGE, Mass Spec) Purification->Verification

Caption: Workflow for in vitro protein labeling with the fluorescent amino acid.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls and validation steps to ensure scientific rigor.

  • Live-Cell Imaging: The use of a commercially available and well-characterized lysosomal stain (LysoTracker™ Red) for co-localization provides a direct validation of the probe's subcellular targeting.

  • Protein Labeling: The multi-step verification process, including SDS-PAGE for protein expression, fluorometry for functional incorporation, and mass spectrometry for definitive identification, ensures high confidence in the experimental outcome.

Conclusion

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate stands as a promising new tool for the scientific community. Its unique hybrid structure as a fluorescent amino acid opens the door to a wide range of applications, from high-resolution cellular imaging to the site-specific labeling of proteins. The protocols and insights provided in this document serve as a foundational guide for researchers to begin exploring the potential of this exciting new probe.

References

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives - Benchchem. (n.d.).
  • Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives - Benchchem. (n.d.).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023, February 22).
  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing). (2020, August 12). DOI:10.1039/D0RA04691D.
  • Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry - PMC. (n.d.).
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18).
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. (2025, July 7).
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. (2025, April 1).
  • Improved fluorescent amino acids for cellular imaging - Penn Today. (2021, October 12).
  • Fluorescent Probes for Amino Acid Detection in Biological Research - BOC Sciences. (2025, September 6).
  • Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC. (n.d.).
  • Protocol for Derivatization of Amino Acids Using Dried Fluorescent Dye for In Situ Analysis | ACS Earth and Space Chemistry. (2023, December 21).
  • Fluorescent proteins: a cell biologist's user guide. (n.d.).
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. (2019, October 28).
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (2020, December 1).
  • Fluorometric detection of 2-amino-3-methylimidazo[4,5-f]quinoline, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and their N-acetylated metabolites excreted by the rat - PubMed. (n.d.).
  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives - Journal "Functional Materials". (n.d.).
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (2025, October 20).
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021, December 1).
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC. (n.d.).
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27).
  • Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. (2023, July 21).
  • Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles | Scilit. (n.d.).
  • Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. (n.d.).
  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. (2025, July 18).
  • Design of tuneable, biocompatible anionic polymers by L-norvaline amino acid post-polymerisation modification of pentafluorophenyl acrylate copolymers - RSC Publishing. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of Quinolinylalanines

From the desk of the Senior Application Scientist Welcome to the technical support center for the asymmetric synthesis of quinolinylalanines. This guide is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of quinolinylalanines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing stereocenters in this important class of unnatural amino acids. Quinoline moieties are prevalent in pharmaceuticals and bioactive compounds, and their incorporation into peptide structures as quinolinylalanines offers unique opportunities for drug design. However, controlling the stereochemistry during their synthesis presents significant challenges.

This document provides troubleshooting guides for common experimental issues and answers frequently asked questions, grounding all advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Enantioselectivity or Diastereoselectivity

You've completed your reaction, but chiral HPLC analysis reveals a low enantiomeric excess (ee) or diastereomeric ratio (dr).

Possible Causes & Solutions

  • Ineffective Chiral Control Element: The chiral auxiliary or catalyst may not be creating a sufficiently biased steric environment for the reaction to proceed stereoselectively.

    • Solution (Chiral Auxiliary): The choice of a chiral auxiliary is critical.[1] Evans oxazolidinones are a robust and widely used class of auxiliaries that provide excellent stereocontrol in alkylation reactions due to the rigid conformation of the acylated derivative, which effectively shields one face of the enolate.[2] If you are using a different auxiliary, consider switching to an Evans-type system or a camphor-based auxiliary like Oppolzer's camphorsultam, which also offers high levels of stereoselectivity.[3]

    • Solution (Catalytic System): In catalytic approaches, the ligand-metal complex is paramount. The development of new chiral complexes is a continuous challenge.[4] For reactions like the Minisci-type addition to a quinoline ring, a chiral phosphoric acid (CPA) catalyst paired with a photoredox catalyst can achieve high enantioselectivity.[5][6] Ensure your catalyst is of high purity and handled under appropriate inert conditions, as degradation can cripple its effectiveness.

  • Incorrect Enolate Geometry: For reactions involving enolates, such as the alkylation of an N-acylated chiral auxiliary, the geometry of the enolate (Z vs. E) is crucial for facial selectivity.

    • Solution: The choice of base and Lewis acid can dictate enolate geometry. For Evans oxazolidinones, using dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) reliably generates the Z-enolate via a six-membered chair-type transition state, leading to the desired stereochemical outcome.[2] Using LDA (lithium diisopropylamide) can sometimes favor the E-enolate, potentially lowering diastereoselectivity.

  • Suboptimal Reaction Temperature: The activation energy difference between the two pathways leading to the desired and undesired stereoisomers may be small.

    • Solution: Lowering the reaction temperature can significantly enhance stereoselectivity. Cryogenic temperatures (-78 °C is common for enolate alkylations) increase the energy barrier for the less-favored transition state, amplifying the preference for the desired stereoisomer.

  • Steric Mismatch: The steric bulk of your electrophile (e.g., a quinolinylmethyl halide) and your chiral auxiliary may not be well-matched.

    • Solution: If the electrophile is too bulky, it can lead to poor facial selectivity. While modifying the core structure of your target molecule is often not an option, you can sometimes choose a different chiral auxiliary with a more or less sterically demanding substituent (e.g., valine-derived vs. phenylglycine-derived oxazolidinone) to optimize the interaction.

Problem 2: Difficulty with Chiral Auxiliary Cleavage

The desired stereocenter has been set, but removing the chiral auxiliary results in low yields, racemization, or decomposition of the product.

Possible Causes & Solutions

  • Harsh Cleavage Conditions: The conditions required to cleave the auxiliary may be too harsh for the quinolinylalanine product, which can be sensitive to strong acids, bases, or redox agents.

    • Solution: Select cleavage conditions known for their mildness. The table below summarizes common methods for cleaving Evans oxazolidinone auxiliaries.

Reagent System Product Type Pros Cons
LiOH / H₂O₂Carboxylic AcidMild, reliable, and high-yielding.Can sometimes be slow.
LiBH₄ / H₂OPrimary AlcoholReduces the carbonyl directly to an alcohol.Requires an extra step to oxidize to the acid.
MeOMgBrMethyl EsterGood for sensitive substrates.Requires subsequent hydrolysis to the acid.
NaOMe / MeOHMethyl EsterMild and effective.Transesterification can be slow.
  • Product Epimerization: The α-proton of the newly formed amino acid is acidic and can be removed under basic conditions, leading to racemization.

    • Solution: Use non-nucleophilic bases or conditions that do not allow for prolonged exposure of the free α-proton. Perform the cleavage at low temperatures (e.g., 0 °C) and carefully monitor the reaction to avoid extended reaction times. A rapid acidic work-up after cleavage can also help minimize racemization by protonating the carboxylate and amine.

Problem 3: Inaccurate Determination of Enantiomeric Purity

You have a final product, but you are not confident in the enantiomeric excess (ee) value obtained from your analysis.

Possible Causes & Solutions

  • Poor Separation in Chiral Chromatography: The peaks for the two enantiomers are not baseline-resolved in your chiral HPLC or GC chromatogram.

    • Solution: Method development is key. Screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or cyclodextrin-based columns). Optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol) and flow rate. Sometimes, adding a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) to the mobile phase can dramatically improve peak shape and resolution.

  • Derivatization-Induced Racemization: If using an indirect method (derivatizing with a chiral agent like Mosher's acid), the derivatization reaction itself might not be quantitative or could cause partial racemization.

    • Solution: Whenever possible, use direct methods like chiral HPLC for ee determination.[7] If derivatization is necessary, ensure the reaction goes to completion and run a control experiment with a racemic standard to confirm that the derivatization and analysis yield the expected 50:50 ratio.

  • Low Detection Sensitivity for Minor Enantiomer: If the ee is very high (>99%), the peak for the minor enantiomer might be lost in the baseline noise, leading to an overestimation of purity.

    • Solution: Ensure your analytical method has a low limit of quantitation (LOQ).[7] Use a detector that offers high sensitivity, such as a mass spectrometer (MS) or a fluorescence detector if your molecule is fluorescent or can be derivatized with a fluorescent tag.[7] Injecting a larger amount of the sample can sometimes help visualize the minor enantiomer, provided the major peak does not overload the column.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a chiral auxiliary-based approach and a catalytic asymmetric synthesis?

A1: The choice depends on several factors, including scale, substrate scope, and available resources.

  • Chiral Auxiliary Approach: This is often considered more robust, reliable, and generalizable for a wide range of substrates, making it a workhorse in academic and process development settings.[1][3] The auxiliary is covalently bonded to the substrate, providing a powerful and predictable steric influence.[8] However, this method requires additional steps to attach and later cleave the auxiliary, which adds to the step count and can lower overall yield.[2]

  • Catalytic Asymmetric Synthesis: This approach is more atom-economical and elegant, as a small amount of a chiral catalyst can generate large quantities of the desired product.[4][9] It is highly desirable for large-scale industrial processes. However, developing a new catalytic reaction can be challenging and time-consuming, as the catalyst's effectiveness is often highly specific to the substrate.[10]

The relationship can be visualized as follows:

G cluster_0 Chiral Auxiliary Method cluster_1 Catalytic Asymmetric Method Start Achiral Substrate Attach Attach Auxiliary Start->Attach Asymmetric Asymmetric Rxn Attach->Asymmetric Cleave Cleave Auxiliary Asymmetric->Cleave Product Chiral Product Cleave->Product Start_C Achiral Substrate Asymmetric_C Asymmetric Rxn Start_C->Asymmetric_C Product_C Chiral Product Asymmetric_C->Product_C Catalyst Chiral Catalyst Catalyst->Asymmetric_C (small amount) G cluster_0 Stereoselective Alkylation Transition State ts      Z-Boron Enolate     approach Electrophile (Quinolinylmethyl-Br) approaches from the less hindered face approach->ts Attack shield Benzyl group from auxiliary sterically blocks the top face shield->ts Shielding

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Welcome to the technical support center for the optimization of coupling reactions involving Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of coupling reactions involving Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthetic transformation. The unique structure of this amino acid ester, featuring a bulky quinoline moiety, presents distinct challenges, including steric hindrance and a propensity for side reactions. This document provides a structured approach to troubleshooting common issues and selecting optimal reaction conditions to ensure high yield, purity, and chiral integrity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the coupling reaction in a direct question-and-answer format.

Question 1: I am observing very low to no formation of my desired amide product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a frequent issue, often stemming from several factors related to reagent activity, reaction setup, or the inherent reactivity of the substrates.

Potential Causes & Solutions:

  • Inactive Coupling Agents: Many common coupling reagents, particularly carbodiimides like EDC, are sensitive to moisture.[1]

    • Solution: Always use freshly opened or properly stored coupling reagents. If you suspect your reagent has degraded, use a fresh batch. For particularly challenging couplings, consider more robust onium salt reagents like HATU or HBTU, which often give better results for hindered substrates.[2][3]

  • Suboptimal pH/Base Selection: The amine nucleophile must be in its free base form to be reactive. The choice and amount of base are critical.[1]

    • Solution: Ensure the reaction is run under slightly basic conditions. Use a non-nucleophilic, sterically hindered tertiary amine like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP).[2][4] These bases are effective at deprotonating the amine hydrochloride salt without competing as nucleophiles. Typically, 2-3 equivalents of base are sufficient.

  • Steric Hindrance: The quinoline group on your amino ester and potentially a bulky group on your carboxylic acid partner can significantly slow down the reaction rate.[5][6]

    • Solution:

      • Switch to a More Powerful Coupling Reagent: Onium-type reagents such as HATU, HCTU, or PyBOP are specifically designed to overcome steric hindrance and are often more effective than standard carbodiimides in such cases.[4][7][8] HATU is a particularly robust choice for difficult couplings.[9]

      • Increase Reaction Temperature: While room temperature is a good starting point, gently heating the reaction to 40-60 °C can increase the reaction rate. Monitor carefully for potential side reactions or racemization.[5]

      • Increase Reaction Time: Some sterically demanding couplings simply require more time. Monitor the reaction by TLC or LC-MS until you see consumption of the limiting starting material.[1]

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: The choice of solvent is critical. While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, consider more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) if you encounter solubility issues.[5][10] Greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also been shown to be effective in many amide coupling reactions.[11]

Question 2: My reaction has stalled, and I see significant amounts of unreacted starting materials by TLC/LC-MS. What should I do?

Answer:

Seeing unreacted starting materials after a standard reaction time indicates an incomplete reaction.

Potential Causes & Solutions:

  • Insufficient Equivalents of Reactants: An incorrect stoichiometry can lead to one reactant being left over.

    • Solution: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.1-1.2 equivalents) of the more accessible or less expensive coupling partner can drive the reaction to completion.[1]

  • Incomplete Activation: The carboxylic acid may not be fully activated before the amine is added, or the activated species might be hydrolyzing.

    • Solution: When using reagents like EDC or DIC, pre-activation is a crucial step. Allow the carboxylic acid, coupling reagent, and an additive like HOBt or Oxyma to stir for 15-30 minutes at 0 °C before adding the amine. This allows for the formation of a more stable activated ester, which is less prone to side reactions.[1]

  • Guanidinylation of the Amine: Uronium/aminium coupling reagents (like HBTU, HATU) can react with the free amine of your starting material to form an inactive guanidinium species, effectively terminating the chain.[12][13]

    • Solution: This side reaction can be suppressed by pre-activating the carboxylic acid with the coupling reagent before adding the amine. This ensures the highly reactive species reacts with the intended carboxylate first.[12]

Question 3: My reaction is messy, with multiple spots on the TLC plate. How can I minimize the formation of impurities?

Answer:

The formation of multiple byproducts points to side reactions, which are common in peptide couplings, especially with sensitive substrates.

Potential Causes & Solutions:

  • Racemization: The chiral center (α-carbon) of your amino ester is susceptible to epimerization under basic conditions, especially once the carboxylic acid partner is activated.[2][14] This occurs via the formation of an oxazolone intermediate or by direct deprotonation of the α-hydrogen.[12][15]

    • Solution:

      • Use Racemization-Suppressing Additives: Always include additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives form active esters that are more reactive towards the amine than they are towards cyclizing to the oxazolone, thus minimizing racemization.[1][14] HOAt is often superior for suppressing racemization.[4]

      • Control the Temperature: Keep the reaction temperature low, especially during the activation step. Starting the reaction at 0 °C is a standard and effective practice.[1]

      • Base Selection: The choice of base and its quantity can significantly influence racemization.[14] Use the minimum necessary amount of a sterically hindered base like DIEA or collidine.[4]

  • Side Reactions of the Activated Carboxylic Acid: The highly reactive activated intermediate can react with other nucleophiles or rearrange.

    • Solution: The use of HOBt or HOAt is again critical here. They trap the O-acylisourea intermediate (from carbodiimides) to form a more stable active ester, preventing side reactions like N-acylurea formation.[1]

Question 4: I've successfully formed the product, but purification is difficult due to byproducts from the coupling reagents. How can I simplify the workup?

Answer:

Coupling reagent byproducts can often complicate purification due to their polarity and solubility.

Potential Causes & Solutions:

  • Urea Byproducts (from DCC, DIC, EDC):

    • Solution: Dicyclohexylurea (DCU) from DCC is mostly insoluble in many organic solvents and can be removed by filtration. Diisopropylurea from DIC is more soluble. The urea byproduct from water-soluble EDC can typically be removed with a simple acidic aqueous wash (e.g., 1M HCl), followed by a basic wash (e.g., sat. NaHCO₃).[1]

  • Excess Reagents and HOBt/HOAt:

    • Solution: A standard aqueous workup involving sequential washes with dilute acid, dilute base, and brine will remove most of these polar impurities.[1] If issues persist, optimizing your chromatography conditions (e.g., trying a different solvent system or using a different stationary phase) may be necessary. Recrystallization is also a powerful purification technique if your product is a solid.[1]

Frequently Asked Questions (FAQs)
  • Q1: How do I choose the optimal coupling reagent for this specific amino ester?

    • A1: Given the steric bulk of the quinoline moiety, onium salt reagents are highly recommended as a starting point.[2] HATU is often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization, especially in the presence of HOAt.[4][8] HBTU is another excellent and slightly more economical choice. If you must use a carbodiimide, DIC is preferred over DCC for solution-phase chemistry due to the better solubility of its urea byproduct, and it should always be used with an additive like HOBt or Oxyma .[7]

  • Q2: Which solvent system is best?

    • A2: DMF is the most common and generally effective solvent for peptide couplings due to its high polarity and ability to dissolve most reactants.[10] DCM is also widely used but may be less effective if solubility is an issue.[16] For greener alternatives, 2-MeTHF and Ethyl Acetate have shown promise and can be effective replacements for DCM and DMF in many cases.[11]

  • Q3: What is the role of the base, and how much should I use?

    • A3: The base has two primary roles: to neutralize the hydrochloride salt of your amine starting material and to facilitate the activation of the carboxylic acid. A non-nucleophilic, sterically hindered base like DIEA or NMM is crucial to prevent side reactions.[2] Typically, if you are starting with an amine hydrochloride salt, you will need at least 2 equivalents of base: one to neutralize the salt and one for the coupling reaction itself. A slight excess (e.g., 2.5 equivalents) is common practice.[1]

  • Q4: How can I effectively monitor the reaction's progress?

    • A4: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting materials. A more quantitative and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS) , which can confirm the formation of your product's mass and track the consumption of reactants with high precision.[1]

Data & Reagent Comparison

To aid in your experimental design, the following table summarizes the key features of recommended coupling reagents for this synthesis.

Reagent ClassExample ReagentStrengthsWeaknessesRecommended Use Case
Onium (Aminium) Salt HATU High reactivity, excellent for hindered substrates, low racemization.[8][9]Higher cost, can cause guanidinylation if not pre-activated.[12]First choice for this sterically hindered coupling.
Onium (Aminium) Salt HBTU / HCTU Very efficient, good for routine and difficult couplings.Also can cause guanidinylation. HCTU is more reactive than HBTU.A robust and slightly more economical alternative to HATU.
Carbodiimide EDC / HOBt Water-soluble byproduct is easily removed with aqueous workup.[1]Less reactive for hindered substrates, higher risk of racemization.[17]Suitable for less demanding couplings where purification is a concern.
Carbodiimide DIC / Oxyma Byproduct is soluble in organic solvents (no precipitation). Oxyma is an excellent racemization suppressor.[14]Moderate reactivity, requires careful pre-activation.Good for solution-phase synthesis when onium salts are not available.
Phosphonium Salt PyBOP High coupling efficiency with low racemization risk.[3][9]Byproducts can be carcinogenic (BOP) or require careful handling.Effective alternative to aminium salts for difficult couplings.
Visualized Workflows and Logic
General Experimental Workflow

The following diagram outlines a standard, robust protocol for the amide coupling reaction.

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_activation 2. Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) & Additive (e.g., HOBt, 1.2 eq) in anhydrous DMF B Cool solution to 0 °C A->B C Add Coupling Reagent (e.g., EDC, 1.2 eq) Stir for 15-30 min at 0 °C B->C D Add Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate·HCl (1.1 eq) C->D E Add Base (e.g., DIEA, 2.5 eq) D->E F Allow to warm to RT Stir for 12-24h, monitoring by TLC or LC-MS E->F G Dilute with organic solvent (e.g., EtOAc) F->G H Wash sequentially with: 1. 1M HCl 2. sat. NaHCO3 3. Brine G->H I Dry (Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: A standard workflow for a carbodiimide-mediated coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues during your experiment.

G start Reaction Outcome? low_yield Low or No Product? start->low_yield No success High Yield & Purity start->success Yes impure Product is Impure? low_yield->impure No cause_reagent Are reagents fresh & anhydrous? low_yield->cause_reagent Yes cause_racemization Racemization suspected? impure->cause_racemization Yes cause_sterics Is steric hindrance likely? cause_reagent->cause_sterics Yes sol_reagent Use fresh reagents cause_reagent->sol_reagent No cause_solubility Are all components dissolved? cause_sterics->cause_solubility No sol_sterics Switch to HATU/HCTU Increase Temp/Time cause_sterics->sol_sterics Yes cause_solubility->impure Yes sol_solubility Switch to DMF/NMP cause_solubility->sol_solubility No cause_side_reactions Other byproducts? cause_racemization->cause_side_reactions No sol_racemization Add HOAt/Oxyma Run at 0 °C Use hindered base (DIEA) cause_racemization->sol_racemization Yes sol_side_reactions Pre-activate acid before adding amine Use HOBt/HOAt cause_side_reactions->sol_side_reactions Yes

Caption: A decision tree for troubleshooting common amide coupling issues.

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol is optimized for sterically hindered substrates and aims to minimize side reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate hydrochloride (1.1 eq)

  • HATU (1.15 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1-0.5 M solution).

  • Activation: Add HATU (1.15 eq) to the solution. Stir for 2 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve the Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate hydrochloride (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution to the reaction flask.

  • Base Addition: Add DIEA (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS by taking small aliquots from the reaction mixture. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

References
  • Vertex AI Search. (2011).
  • Benchchem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ACS Publications. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed Central. Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability.
  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Organic Syntheses. (2024).
  • Caltech Authors. (2013). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy.
  • Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • Peptides.com. Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. Coupling Reagents.
  • BOC Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Royal Society of Chemistry. (2017).
  • CSBio. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • MDPI. (2023).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • PubMed Central. Strategic Approaches to Optimizing Peptide ADME Properties.
  • Springer Nature Experiments. Peptide Optimization and Conjugation Strategies in the Development of Molecularly Targeted Magnetic Resonance Imaging Contrast Agents.
  • PubMed Central. (2020). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • American Peptide Society. (2025). Selective Coupling - Research.
  • Journal of Cancer Metastasis and Treatment. (2020).
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • PubMed Central. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • Royal Society of Chemistry. One-pot synthesis of 2-amino-4(3H)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Quinoline Derivative Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for Quinoline Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center for Quinoline Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. Low yields, tenacious byproducts, and challenging purifications are common hurdles in this field. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target molecules.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues applicable across various named reactions for quinoline synthesis.

Question: My reaction yield is consistently low, even when following a literature procedure. Where should I start my troubleshooting?

Answer: Before delving into the specifics of the named reaction, it's crucial to validate the fundamentals of your experimental setup. A systematic approach can often reveal the root cause without extensive re-optimization.

Here is a logical workflow to begin your investigation:

Optimization

Technical Support Center: Purification Strategies for Polar Quinoline Compounds

Introduction Welcome to the Technical Support Center for the purification of polar quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the purification of polar quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable molecules. Polar quinolines, with their diverse applications in pharmaceuticals and materials science, often present unique purification hurdles due to their inherent physicochemical properties. This document provides a structured approach to troubleshooting common issues, offering detailed protocols and expert insights to streamline your purification workflows.

The following sections are organized to address specific problems you may encounter, from chromatographic separations to crystallization difficulties. Each section provides a question-and-answer format for quick reference, followed by in-depth explanations and actionable protocols. Our goal is to empower you with the knowledge to not only solve immediate purification challenges but also to develop robust and efficient purification strategies for your future research.

Part 1: Troubleshooting Chromatographic Separations

Chromatography is a cornerstone of purification, yet the polarity of certain quinoline compounds can lead to frustrating outcomes. This section addresses the most common chromatography-related issues.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Some modern RP columns are designed to be stable in highly aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.

Workflow for Addressing Poor Retention in RP-HPLC

Caption: Decision tree for improving retention of polar quinolines in HPLC.

Issue 2: Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar quinoline compound. What is causing this, and how can I fix it?

A: Peak tailing for basic compounds like many quinolines is often caused by strong interactions with acidic silanol groups on the surface of silica-based stationary phases. Here’s how to troubleshoot this issue:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions. Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is recommended for high pH methods.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel. Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed

Troubleshooting

preventing racemization during synthesis of chiral amino acid esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of chiral amino acid esters. This resource is designed to provide in-depth guida...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of chiral amino acid esters. This resource is designed to provide in-depth guidance and practical troubleshooting advice to help you navigate the complexities of preserving stereochemical integrity during esterification. As experienced scientists, we understand that maintaining chirality is paramount to the biological activity and therapeutic efficacy of your target molecules. This guide moves beyond simple protocols to explain the underlying principles of racemization and provide robust, field-proven strategies to ensure the enantiopurity of your products.

Section 1: Understanding the Enemy: The Fundamentals of Racemization

Racemization is the conversion of a pure enantiomer into a mixture of both L and D forms, a critical challenge in the synthesis of chiral molecules.[1] In the context of amino acid ester synthesis, this loss of stereochemical integrity primarily occurs when the α-carbon of the amino acid is activated, making the α-proton susceptible to abstraction by a base.

The Primary Culprit: Oxazolone Formation

The most prevalent mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This planar and achiral intermediate readily loses its stereochemical information. Subsequent reaction with an alcohol can then proceed from either face, leading to a mixture of L- and D-esters.

cluster_0 Racemization via Oxazolone Intermediate L_AA N-Protected L-Amino Acid Activated_AA Activated Intermediate (e.g., O-acylisourea) L_AA->Activated_AA Activation (e.g., DCC) Oxazolone Planar Oxazolone (Achiral) Activated_AA->Oxazolone Cyclization Oxazolone->Activated_AA Ring Opening Racemic_Ester Racemic Mixture (L- and D-Esters) Oxazolone->Racemic_Ester Alcoholysis

Caption: Mechanism of racemization via oxazolone formation.

Direct Enolization: A Secondary Pathway

A less common but still significant mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate.[4] Reprotonation of this intermediate can occur from either side, resulting in racemization. This pathway is more likely with strong bases and prolonged reaction times.

Section 2: Troubleshooting Guide - Navigating Common Experimental Pitfalls

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: I'm observing significant racemization when preparing a methyl ester using a carbodiimide like DCC. What are the likely causes and how can I fix it?

A: High levels of racemization with carbodiimides are a common issue, often stemming from the reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Immediate Action: Introduce an Additive. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should rarely be used alone for activating chiral amino acids.[4] They form a highly reactive O-acylisourea intermediate which is very susceptible to cyclizing into the problematic oxazolone.

    • Solution: Incorporate a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These additives react with the O-acylisourea to form an active ester that is less prone to racemization.[4]

  • Review Your Base: The choice and amount of base are critical. A strong, non-sterically hindered base can readily abstract the α-proton.

    • Solution: If a base is necessary, opt for a weaker or more sterically hindered one. N-Methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-Diisopropylethylamine (DIPEA).[3] Use the minimum amount of base required for the reaction to proceed.

  • Check the Temperature: Higher temperatures accelerate the rate of racemization.

    • Solution: Perform the esterification at 0 °C or room temperature. Avoid excessive heating.

Q2: I need to synthesize a benzyl ester of Phenylalanine, which is known to be prone to racemization. Which esterification method do you recommend for minimal epimerization?

A: For racemization-prone amino acids like Phenylalanine, a robust and mild esterification method is essential.

  • Recommended Method: Fischer-Speier Esterification with Optimized Conditions. The Fischer-Speier esterification, which involves heating the amino acid with an alcohol in the presence of an acid catalyst, can be optimized to be highly effective and produce enantiomerically pure esters.

    • Key Insight: The choice of solvent for azeotropic water removal is critical. While traditional solvents like benzene or toluene can lead to racemization due to high reflux temperatures, using cyclohexane allows for a lower reaction temperature, significantly reducing the risk of epimerization.[5]

    Protocol: Low-Racemization Fischer-Speier Benzylation
    • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the N-protected Phenylalanine (1 equiv.), benzyl alcohol (5 equiv.), and p-toluenesulfonic acid (1.2 equiv.).

    • Solvent: Add cyclohexane as the solvent.

    • Reaction: Reflux the mixture, azeotropically removing water as it forms. Monitor the reaction progress by TLC.

    • Workup: Once the reaction is complete, cool the mixture and proceed with a standard aqueous workup to isolate the benzyl ester.

Q3: I am attempting a Steglich esterification of a sterically hindered amino acid, and the reaction is sluggish, leading to side products. How can I improve this?

A: The Steglich esterification is an excellent method for sterically demanding substrates due to its mild conditions.[6] However, sluggish reactions can increase the opportunity for side reactions.

  • The Role of DMAP: The key to an efficient Steglich esterification is the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

    • Mechanism Insight: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate formed from the carbodiimide and the carboxylic acid. This forms a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[7] This catalytic cycle accelerates the desired esterification, outcompeting the formation of N-acylurea byproducts.[6][7]

    Protocol: Optimized Steglich Esterification
    • Reagents: In an anhydrous aprotic solvent (e.g., Dichloromethane), dissolve the N-protected amino acid (1 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1-0.2 equiv.).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Carbodiimide Addition: Add the carbodiimide (e.g., DCC or DIC, 1.1 equiv.) to the cooled solution.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Workup: Filter off the dicyclohexylurea (DCU) byproduct and purify the ester by standard methods.

Section 3: Proactive Strategies for Preventing Racemization

Beyond troubleshooting, a proactive approach in selecting reagents and conditions is the best defense against racemization.

Choosing Your Weapon: A Comparison of Coupling Reagents

The choice of coupling reagent has a profound impact on the stereochemical outcome of your esterification.

Reagent ClassExamplesRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives)Cost-effective, but require additives like HOBt or Oxyma to suppress racemization.[4]
Phosphonium Salts PyBOP, PyAOPLow to ModerateHighly efficient, but can be more expensive. Byproducts are generally water-soluble, aiding purification.
Aminium/Uronium Salts HBTU, HATU, HCTULowVery rapid coupling rates which can minimize the time for racemization to occur.[3] HATU is often considered superior in suppressing racemization compared to HBTU.
Oxalyl Chloride/Ph₃PO (COCl)₂ / cat. Ph₃POVery LowA newer, highly efficient system that proceeds without racemization under mild conditions.[8][9]
The Supporting Cast: Solvents and Bases
  • Solvents: Less polar solvents can sometimes reduce the rate of racemization. However, solubility of reagents is often the overriding factor.

  • Bases: As a general rule, use the weakest and most sterically hindered base that effectively facilitates the reaction.

cluster_1 Decision Workflow for Minimizing Racemization Start Start: Ester Synthesis AA_Type Is the amino acid racemization-prone (e.g., His, Cys, Phe)? Start->AA_Type Steric_Hindrance Is the amino acid or alcohol sterically hindered? AA_Type->Steric_Hindrance No Method_Choice1 Consider Fischer-Speier (with Cyclohexane) or Phosphonium/Aminium Reagents AA_Type->Method_Choice1 Yes Method_Choice2 Steglich Esterification (DCC/DMAP) is a good option Steric_Hindrance->Method_Choice2 Yes Method_Choice3 Carbodiimide + Additive (e.g., DIC/Oxyma) is suitable Steric_Hindrance->Method_Choice3 No End Proceed with Synthesis & Verify Enantiopurity Method_Choice1->End Method_Choice2->End Method_Choice3->End

Caption: Decision-making workflow for selecting an esterification method.

Section 4: Frequently Asked Questions (FAQs)

Q: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid can racemize, Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction. Phenylalanine (Phe) and Tyrosine (Tyr) can also be sensitive, especially under harsh conditions.

Q: Can the N-protecting group influence racemization?

A: Yes. Urethane-type protecting groups like Fmoc and Boc are known to reduce the rate of oxazolone formation compared to acyl-type protecting groups, thereby helping to suppress racemization.

Q: How can I accurately determine the level of racemization in my final product?

A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[10][11] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

Protocol: General Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of your amino acid ester in the mobile phase.

  • Column: Use a suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak) or macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A typical mobile phase for underivatized amino acid esters is a mixture of an organic modifier (e.g., methanol or isopropanol) and an aqueous buffer with an acidic modifier (e.g., formic acid).

  • Analysis: Inject the sample and integrate the peak areas for the L- and D-enantiomers. The enantiomeric excess can be calculated using the formula: ee (%) = [([L] - [D]) / ([L] + [D])] x 100.

Section 5: References

  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters.

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Benchchem.

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Vertex AI Search.

  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. ResearchGate.

  • Mitsunobu reaction. Wikipedia.

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters.

  • Chemically fuelled deracemization of amino acids. University of Groningen.

  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.

  • Fischer Esterification-Typical Procedures. OperaChem.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents. Benchchem.

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. PMC.

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - NIH.

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae.

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.

  • Mitsunobu reaction. Organic Synthesis.

  • Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine. RSC Publishing.

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.

  • 13 March 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Isolation of the intra-c. AperTO.

  • AMINO ACID RACEMIZATION. University of Arizona.

  • Steglich Esterification. Organic Chemistry Portal.

  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. PubMed.

  • A simple and convenient method for esterification of tryptophan and other amino acids. Semantic Scholar.

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry.

  • esterification of carboxylic acids with. Organic Syntheses Procedure.

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.

  • AMINO ACID RACEMIZATION. University of Arizona.

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.

Sources

Optimization

Technical Support Center: Navigating the Stability of Quinoline Compounds in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide you with in-depth, field-proven insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges of these compounds in aqueous solutions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.

Introduction: The Dichotomy of Quinoline's Utility and Instability

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials to anticancer drugs.[1][2] However, the very electronic properties that make quinolines versatile also render them susceptible to degradation in aqueous environments. Understanding and controlling this instability is paramount for generating reliable and reproducible experimental data. This guide will walk you through the most common stability issues, their underlying causes, and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common observations and questions from researchers working with quinoline compounds.

My quinoline solution is turning yellow/brown. What's happening?

This discoloration is a classic indicator of quinoline degradation.[1][3][4] The color change is typically due to the formation of oxidized and/or photodegraded products.[3]

  • Causality: The quinoline ring is susceptible to oxidation, and many derivatives are photosensitive.[3][5] Exposure to ambient light or dissolved oxygen in your aqueous solution can initiate degradation pathways, leading to the formation of colored byproducts.[3] It is crucial to store quinoline solutions, especially aged samples, protected from light.[3]

I'm seeing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Yes, this is a very common consequence of compound degradation.[3] The parent quinoline compound is degrading into other molecules that may have reduced or no biological activity, leading to a perceived loss of potency and inconsistent results between experiments, especially if fresh and aged solutions are used interchangeably.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiments, especially for sensitive assays.[3]

    • Validate Stock Solution Stability: If you must use stock solutions, validate their stability under your specific storage conditions (e.g., temperature, light exposure).

    • Perform a Quick Purity Check: If you have access to analytical instrumentation like HPLC, a quick analysis of your aged solution compared to a freshly prepared one can confirm degradation.

What are the primary factors that influence the stability of quinoline compounds in aqueous solutions?

The stability of quinoline compounds is primarily influenced by three key factors:

  • pH: The solubility and stability of quinoline and its derivatives are highly pH-dependent.[3][5][6][7] Degradation can be accelerated in both acidic and basic conditions.[3] For instance, the photodegradation of certain quinolines is faster at acidic pH compared to neutral pH.[3]

  • Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light.[3][5][8] This can lead to the formation of byproducts such as hydroxyquinolines.[3][9]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[3] Proper storage at controlled temperatures (e.g., refrigerated or frozen) is essential to slow down these processes.[3]

How can I prevent or minimize the degradation of my quinoline compound solutions?

To enhance the stability of your aqueous quinoline solutions, consider the following strategies:

  • pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[3] This optimal pH is compound-specific and should be determined experimentally.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Store solutions at the lowest practical temperature to minimize thermal degradation. Refer to the table below for general guidance.

  • Use of Antioxidants: For compounds susceptible to oxidation, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your solution.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Quantitative Data Summary

The following table provides a general overview of quinoline stability under various storage conditions. Note that these are general guidelines, and the stability of your specific compound may vary.

Storage ConditionTimeframeStabilityReference
Room TemperatureUp to 24 hoursGenerally stable, but compound-dependent[3]
4°CAfter 48 hoursDegradation may begin[3]
-20°CUp to 7 daysGenerally no degradation[3]
-20°C30 days~30% degradation can occur[3]
-80°C30 daysSome degradation (~30%) still possible[3]
5 Freeze-Thaw CyclesN/AUnstable[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your quinoline compounds.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your quinoline compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) at a known concentration (e.g., 1 mg/mL).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[3] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3] Neutralize the samples with 0.1 M NaOH before analysis.[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[3] Follow the same incubation and sampling procedure as for acid hydrolysis.[3] Neutralize the samples with 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide.[3] Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[3]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[3] Sample at various time points.

  • Photostability: Expose a solution of your compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Keep a control sample protected from light.

3. Sample Analysis:

  • Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent quinoline compound from its degradation products.[3][10]

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile/water or methanol/water is typically used.[10]

  • Detector: A UV detector (DAD/PDA) is standard.[10] A mass spectrometer (LC-MS) is highly recommended for identifying the mass of degradation products.[10][11]

  • Injection Volume: Typically 10-20 µL.[3]

  • Method Validation: The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is often confirmed by peak purity analysis using a PDA detector.[3]

Visualizing Degradation and Experimental Workflows

The following diagrams illustrate common degradation pathways for quinoline compounds and a typical experimental workflow for stability testing.

Quinoline Quinoline Compound Hydrolysis Hydrolysis (Acid/Base) Quinoline->Hydrolysis Oxidation Oxidation (e.g., H2O2) Quinoline->Oxidation Photodegradation Photodegradation (Light Exposure) Quinoline->Photodegradation Hydroxylated_Products Hydroxylated Products Hydrolysis->Hydroxylated_Products Oxidized_Products Oxidized Products (e.g., N-oxides, ring-opened) Oxidation->Oxidized_Products Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: General pathways of quinoline degradation under forced stress conditions.

Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Data Calculate % Degradation & Identify Products Analyze->Data End End: Determine Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents.
  • Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline - Benchchem.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry.
  • Degradation of quinoline by a soil bacterium - PubMed.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Quinoline - Wikipedia.
  • An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol - Benchchem.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC.
  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed.
  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
  • Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain.
  • pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators - PubMed.
  • Quinoline: Structure, Properties & Uses Explained - Vedantu.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC.
  • Quinoline - OSU Center for Health Sciences Research Profiles.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Review on recent development of quinoline for anticancer activities.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC.
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate.
  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem.
  • Analytical Techniques In Stability Testing - Separation Science.
  • Common Quinoline Synthesis Reactions - Flychem Co., ltd.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis | The Journal of Organic Chemistry - ACS Publications.
  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4 - MDPI.
  • Dissociative Photoionization of Quinoline and Isoquinoline | The Journal of Physical Chemistry A - ACS Publications.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - PMC.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.

Sources

Troubleshooting

side reaction products in the synthesis of 4-substituted quinolines

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive mechanistic bottlenecks and side-reaction p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive mechanistic bottlenecks and side-reaction profiles encountered during the synthesis of 4-substituted quinolines.

Rather than merely providing empirical fixes, this guide deconstructs the chemical causality behind each failure mode—empowering you to design self-validating, robust synthetic workflows.

Module 1: Condensation Strategies (Conrad-Limpach vs. Knorr)

FAQ: Why am I isolating 2-quinolones instead of my target 4-quinolones when reacting anilines with β-ketoesters?

Mechanistic Causality: The reaction between an aniline and a β-ketoester is a classic bifurcation pathway governed strictly by temperature and acid catalysis. This is a textbook example of kinetic versus thermodynamic control. When the initial condensation is performed at elevated temperatures (>100 °C) in the presence of an acid catalyst, the reaction is thermodynamically driven to form a β-ketoanilide intermediate, which subsequently cyclizes to form the 2-quinolone (the Knorr synthesis pathway)[1][2]. Conversely, to synthesize a 4-quinolone , the reaction must be kept under kinetic control at lower temperatures (e.g., room temperature) to favor attack at the more reactive keto group, forming a β-aminoacrylate intermediate. This intermediate requires extreme thermal conditions (typically 250 °C in a high-boiling solvent like DowTherm A) to force the intramolecular cyclization into the 4-quinolone[2].

ConradLimpach Aniline Aniline + β-Ketoester LowTemp Low Temp (~RT) Kinetic Control Aniline->LowTemp HighTemp High Temp (>100°C) Thermodynamic Control Aniline->HighTemp Acid Catalyst BetaAmino β-Aminoacrylate Intermediate LowTemp->BetaAmino BetaKeto β-Ketoanilide Intermediate HighTemp->BetaKeto Product4 4-Quinolone (Target Product) BetaAmino->Product4 250°C Thermal Cyclization Product2 2-Quinolone (Knorr Side Product) BetaKeto->Product2 Acidic Cyclization

Caption: Divergent kinetic (Conrad-Limpach) and thermodynamic (Knorr) pathways in quinolone synthesis.

Validated Protocol: Regioselective Conrad-Limpach Synthesis of 4-Quinolones

  • Kinetic Condensation: Dissolve 1.0 equiv of aniline and 1.05 equiv of the β-ketoester in a desiccator over concentrated sulfuric acid (acting as a desiccant, not a direct catalyst) or in a solvent with molecular sieves at room temperature for 24-48 hours.

  • Intermediate Verification: Monitor via TLC. The β-aminoacrylate intermediate should form cleanly. Isolate the intermediate by filtration or solvent evaporation.

  • Thermal Cyclization: Heat a high-boiling solvent (e.g., DowTherm A or diphenyl ether) to 250 °C.

  • Dropwise Addition: Slowly add the isolated β-aminoacrylate to the pre-heated solvent. Self-validation: The rapid release of ethanol vapor indicates successful cyclization.

  • Isolation: Cool the mixture to room temperature and precipitate the 4-quinolone using non-polar solvents (e.g., hexanes or diethyl ether).

Module 2: Nucleophilic Aromatic Substitution (SNAr)

FAQ: During the SNAr amination of 4-chloroquinolines, why am I seeing poor conversion and a highly polar byproduct?

Mechanistic Causality: 4-Chloroquinolines are moderately activated for SNAr, but reactions with weakly basic or sterically hindered amines (like anilines) are sluggish. To accelerate the reaction, chemists often increase the temperature and use protic solvents (like EtOH or water) with Brønsted acid catalysis (e.g., HCl). However, elevated temperatures (≥80 °C) in protic media trigger a competing solvolysis/hydrolysis pathway, converting the 4-chloroquinoline into a 4-hydroxyquinoline (4-quinolone) side product[3][4].

To suppress this hydrolytic side reaction, the activation energy of the desired amination must be lowered relative to the hydrolysis pathway. This is achieved by utilizing a precise sub-stoichiometric amount of HCl (0.1 equiv) and restricting the reaction temperature to 40 °C[4].

Quantitative Optimization Data for SNAr Amination

SolventAcid Catalyst (HCl)TemperatureTarget Yield (4-Amino)Side Product (4-Quinolone)
EtOHNone80 °C< 40%High (Hydrolysis)
WaterNone80 °C55%High (Hydrolysis)
EtOH1.0 equiv80 °C60%Moderate (Solvolysis)
Water 0.1 equiv 40 °C 85% Trace / None

Data summarized from optimization studies on fused 4-chloropyrimidines and quinolines[4].

Validated Protocol: Hydrolysis-Free SNAr Amination

  • Preparation: Suspend 1.0 equiv of 4-chloroquinoline and 1.2 equiv of the target amine in deionized water (or EtOH if solubility is critically low).

  • Catalytic Activation: Add exactly 0.1 equiv of concentrated HCl. Note: Excess acid protonates the nucleophilic amine, stalling the reaction.

  • Controlled Heating: Heat the slurry to exactly 40 °C. Stir for 1–4 hours.

  • Monitoring: Check the reaction via LC-MS. The mass of the 4-quinolone byproduct (M - Cl + OH) should be absent.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Module 3: Transition-Metal Catalyzed Cross-Coupling

FAQ: In palladium-catalyzed syntheses (e.g., Larock-type Heck reactions) of 4-substituted quinolines from allylic alcohols, why do I observe tetrahydroquinoline side products and poor regioselectivity?

Mechanistic Causality: When utilizing transition-metal catalysis (such as Pd-catalyzed Heck coupling of 2-haloanilines with allylic alcohols) to build the quinoline core, the reaction proceeds through a 3,4-dihydroquinoline intermediate. A critical failure mode here is disproportionation . Under the thermal and catalytic conditions, two molecules of the 3,4-dihydroquinoline intermediate can disproportionate into one molecule of the fully aromatic quinoline and one molecule of the fully reduced 1,2,3,4-tetrahydroquinoline[5].

Furthermore, when attempting to synthesize specifically 4-substituted quinolines using internal allylic alcohols, palladium insertion suffers from poor regioselectivity (β-hydride elimination occurs at multiple positions), leading to a mixture of 2-, 3-, and 4-substituted isomers[5].

PalladiumCatalysis Start 2-Haloaniline + Allylic Alcohol Intermediate 3,4-Dihydroquinoline Intermediate Start->Intermediate Pd Catalyst Heck Insertion Target Quinoline (Target) Intermediate->Target Controlled Dehydrogenation Intermediate->Target Disproportionation SideProduct 1,2,3,4-Tetrahydroquinoline (Side Product) Intermediate->SideProduct Disproportionation (Uncontrolled)

Caption: The disproportionation pathway of dihydroquinoline intermediates in Pd-catalyzed synthesis.

Validated Protocol: Preventing Disproportionation in Pd-Catalyzed Annulations To prevent disproportionation, an external chemical oxidant or dehydrogenation agent must be introduced to rapidly trap the 3,4-dihydroquinoline intermediate and drive it exclusively to the aromatic state.

  • Reaction Setup: In a Schlenk flask under argon, combine 1.0 equiv of 2-bromoaniline, 1.2 equiv of the allylic alcohol, 1 mol% Pd catalyst (e.g., Pd(OAc)2), and a suitable base (e.g., Cy2NMe).

  • Coupling Phase: Heat to 90 °C for 1 hour to allow the Heck insertion and initial cyclization to occur.

  • Controlled Dehydrogenation (Crucial Step): Instead of allowing the mixture to disproportionate, introduce a controlled dehydrogenating agent. While DDQ often causes decomposition, the addition of DIAD (diisopropyl azodicarboxylate) acts as a mild, effective imine surrogate/oxidant to smoothly aromatize the ring[5].

  • Purification: Quench the reaction, filter through a short pad of Celite to remove palladium black, and purify via flash column chromatography.

References

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints. URL:[Link]

  • National Institutes of Health (PMC). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. URL:[Link]

  • ACS Publications. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters. URL:[Link]

Sources

Optimization

improving the solubility of quinoline-based drug candidates

Title: Technical Support Center: Solubilization Strategies for Quinoline-Based Drug Candidates Overview Welcome to the Technical Support Center. Quinoline derivatives are privileged scaffolds in drug discovery, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Solubilization Strategies for Quinoline-Based Drug Candidates

Overview Welcome to the Technical Support Center. Quinoline derivatives are privileged scaffolds in drug discovery, offering diverse pharmacological activities ranging from antimalarial to anticancer properties. However, their flat, bicyclic aromatic structures often lead to high lipophilicity and strong crystal lattice packing, resulting in notoriously poor aqueous solubility [1]. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating troubleshooting workflows, and field-proven protocols to overcome these formulation challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my quinoline-based hits consistently show poor aqueous solubility during early-stage screening? A1: The poor solubility of quinolines is primarily driven by two thermodynamic factors: high lipophilicity and strong intermolecular forces within the solid state[1]. The quinoline core is a near-planar, bicyclic aromatic system. This planarity allows molecules to stack tightly in the crystal lattice, a structure often further stabilized by intermolecular hydrogen bonds if hydroxyl or amino groups are present [2]. Consequently, the energy penalty required for water molecules to disrupt this lattice and solvate individual quinoline molecules is exceedingly high.

Q2: How can I structurally modify my quinoline candidate to improve solubility without completely losing target affinity? A2: If chemical formulation fails, structural modification is required. The most effective strategy is the disruption of molecular planarity and symmetry [3]. By introducing steric bulk (e.g., a 2-fluorophenyl group or an ortho-substituent) or modifying solvent-exposed regions, you can prevent tight crystal packing. For example, adding an ethyleneoxy group to a solvent-exposed position on a quinolinyltriazole derivative increased solubility from 2.2 µg/mL to 867 µg/mL [2]. Caution: Modifications that remove critical intermolecular hydrogen bonds can improve solubility but may drastically reduce target binding affinity, so structural changes must be guided by X-ray crystallography or docking models [2].

Q3: I dissolved my quinoline in 100% DMSO, but it precipitates ("crashes out") when diluted into the aqueous assay buffer. Why does this happen? A3: This phenomenon is driven by a sudden shift in the dielectric constant of the solvent system. While DMSO effectively solvates the hydrophobic quinoline core, diluting it into an aqueous buffer (typically <1% final DMSO for cell assays) forces the hydrophobic molecules into an unfavorable aqueous environment. If the final concentration exceeds the compound's intrinsic aqueous solubility limit, the molecules rapidly aggregate and precipitate to minimize contact with water [4].

Section 2: Quantitative Data Summary

The following table summarizes the causal relationship between specific structural modifications and their quantitative impact on quinoline solubility and biological activity, serving as a benchmark for your optimization campaigns.

Compound / Modification StrategyStructural / Mechanistic FeatureAqueous SolubilityBiological Activity Impact
Parent Quinolinyltriazole (3a) Near-planar core, strong intermolecular H-bonds2.2 µg/mLBaseline (MIF inhibitor)
Analogue (4e) with ethyleneoxy group Addition of solvent-exposed hydrophilic substituent867 µg/mLMaintained / Improved
Deshydroxy Compound (6) Removal of intermolecular H-bond in crystal lattice1046 µg/mL7-fold drop in activity
Quinoline Analogue (30) Highly planar, symmetrical structure< 0.4 µMBaseline (MK-2 inhibitor)
2-fluorophenyl Analogue (31) Disrupted molecular planarity and symmetry> 160 µM15-fold weaker inhibition

Data synthesized from systematic structural modification studies [2], [3].

Section 3: Troubleshooting Workflows & Validated Protocols

Workflow: Rescuing Precipitated Quinoline Compounds

QuinolineTroubleshooting Start Issue: Quinoline Precipitates in Aqueous Assay Buffer CheckPH Is the buffer pH 1-2 units below the compound's pKa? Start->CheckPH AdjustPH Adjust pH using acidic buffer (e.g., Citrate, MES) CheckPH->AdjustPH No CheckCoSolvent Optimize Co-solvent (Ensure final DMSO < 1%) CheckPH->CheckCoSolvent Yes AdjustPH->CheckCoSolvent Insoluble Success Solubilized Quinoline Ready for in vitro Assay AdjustPH->Success Soluble UseCyclodextrin Complexation with HP-β-CD (1-10% w/v) CheckCoSolvent->UseCyclodextrin Fails CheckCoSolvent->Success Works StructuralMod Lead Optimization: Disrupt planarity/symmetry UseCyclodextrin->StructuralMod Fails UseCyclodextrin->Success Works StructuralMod->Success Synthesized

Systematic troubleshooting workflow for resolving quinoline precipitation in aqueous media.

Protocol 1: pH-Driven Solubilization (Salt Formation)

Causality: Quinolines are typically weak bases due to the lone pair of electrons on the basic nitrogen atom. Lowering the pH of the solution below the compound's pKa forces the protonation of this nitrogen, converting the lipophilic free base into a highly water-soluble cationic salt [5].

Self-Validating Steps:

  • Determine pKa: Computationally predict or experimentally determine the pKa of your quinoline derivative (typically ranges from 4.0 to 8.0 depending on electron-withdrawing/donating substituents) [4].

  • Buffer Selection: Select a biological buffer with a high buffering capacity at a pH strictly 1 to 2 units below the pKa . (e.g., Citrate or MES buffer for pH 5.0 - 6.0).

  • Dissolution: Accurately weigh the quinoline powder and add the acidic buffer. Use mild sonication (5-10 minutes) to disrupt the crystal lattice mechanically.

  • Validation (Crucial): Measure the final pH of the solution using a calibrated pH meter. Why? The addition of the basic quinoline can shift the buffer's pH upward, neutralizing the protonation effect. If the pH has risen, increase the molarity of your buffer to enhance its buffering capacity[4].

  • Centrifugation: Centrifuge the sample at >10,000 x g for 15 minutes. A clear supernatant confirms true solubilization rather than a micro-suspension.

Protocol 2: Cyclodextrin Complexation (When pH Adjustment is Not Feasible)

Causality: If your assay requires a strictly neutral pH (e.g., live-cell assays), pH adjustment will fail. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic quinoline core, shielding it from water and forming a soluble host-guest complex without altering the compound's covalent structure [4].

Self-Validating Steps:

  • Prepare Vehicle: Prepare an aqueous solution of HP-β-CD in your neutral assay buffer at varying concentrations (1%, 5%, and 10% w/v).

  • Equilibration: Add an excess amount of the quinoline derivative to each cyclodextrin solution. Stir continuously for 24-48 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Filter the suspension through a 0.22 µm syringe filter (ensure the membrane is low-binding, such as PTFE or regenerated cellulose) to remove uncomplexed solid drug.

  • Validation (Phase-Solubility Analysis): Quantify the dissolved quinoline in the filtrate using HPLC or UV-Vis spectrophotometry. Plot the quinoline concentration against the HP-β-CD concentration. A linear increase self-validates the formation of a 1:1 soluble inclusion complex, allowing you to interpolate the exact amount of cyclodextrin needed for your target drug concentration [6].

References

  • BenchChem Technical Support. Enhancing the Solubility of Substituted Quinoline Compounds. Retrieved from 1

  • ACS Medicinal Chemistry Letters. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from 2

  • Estranky.sk / Literature Review. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from 3

  • BenchChem Technical Support. Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Retrieved from 4

  • PubMed / AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from 5

  • BenchChem Technical Support. Overcoming Quinoline Derivative Solubility Issues. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Compound Degradation in In Vitro Assays

Welcome to the Assay Optimization and Troubleshooting Center. As drug development professionals, we often encounter promising screening hits that fail to translate into in vivo efficacy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization and Troubleshooting Center. As drug development professionals, we often encounter promising screening hits that fail to translate into in vivo efficacy. Frequently, the culprit is not biological intractability, but rather the hidden physicochemical degradation of compounds within the in vitro assay environment.

This guide is designed to help you diagnose, troubleshoot, and mitigate compound instability, ensuring that your assay readouts reflect genuine target engagement rather than chemical artifacts.

PART 1: Fundamental Concepts & Causality (FAQ)

Q: Why do structurally sound compounds degrade in standard assay buffers? A: Even compounds that appear stable as dry powders or in pure DMSO stocks can rapidly degrade when introduced to aqueous, oxygenated assay buffers at physiological pH (7.4) and temperature (37°C). The primary causal mechanisms are:

  • Autoxidation: The spontaneous, free-radical-driven incorporation of oxygen. For example, curcumin is notorious for undergoing rapid autoxidation in aqueous buffers to form a reactive bicyclopentadione .

  • Hydrolysis: The cleavage of susceptible bonds (e.g., esters, amides, lactones) by water, often catalyzed by the specific pH of the buffer.

  • Photolysis: Degradation triggered by ambient laboratory lighting or the excitation wavelengths used in fluorescence-based readouts.

Q: How does compound degradation lead to false-positive assay hits? A: Degradation products are frequently more reactive than their parent molecules. When a compound breaks down, it can generate electrophilic species (e.g., spiroepoxides) that covalently bind to nucleophilic residues (like cysteine thiols) on your target protein. This non-specific chemical reactivity irreversibly inhibits the target, yielding a false-positive readout that mimics high-affinity binding .

FalsePositive Parent Parent Compound (Inactive) Degradation Aqueous Buffer (Autoxidation/Hydrolysis) Parent->Degradation Reactive Reactive Degradant (e.g., Spiroepoxide) Degradation->Reactive Target Covalent Binding to Target Thiol Reactive->Target FalseHit False Positive Readout Target->FalseHit

Mechanism of false positive assay readouts via chemical degradation.

PART 2: Troubleshooting Guide (Q&A)

Issue 1: "My IC50 values shift significantly depending on the pre-incubation time."

  • Causality: If your compound is degrading in the assay buffer, its effective concentration drops over time. A longer pre-incubation means less parent compound is available when the substrate is added, making the compound appear less potent (right-shifted IC50).

  • Solution: Perform a time-course buffer stability assay using LC-MS/MS (see Protocol 1). If the compound is unstable, you must either shorten the assay incubation time, optimize the buffer (e.g., lower the pH slightly if hydrolysis is the culprit), or send the hit back to medicinal chemistry to block the metabolic soft spot.

Issue 2: "I am seeing high hit rates in my thiol-sensitive enzymatic assay."

  • Causality: Your target likely possesses a hyper-reactive active-site cysteine, making it a magnet for reactive degradation products.

  • Solution: Introduce thiol-scavenging reagents like Dithiothreitol (DTT) or Glutathione (GSH) into your buffer. These additives act as "decoys," reacting with the degraded electrophiles before they can modify your target. Additionally, run a counter-screen using a non-specific thiol-reactive probe (like a soluble maleimide) to identify and triage promiscuous compounds .

Issue 3: "In my targeted protein degradation (PROTAC) screen, compounds are degrading my short-lived target protein, but I suspect they are false positives."

  • Causality: Compounds that cause general cytotoxicity or inadvertently degrade translation factors (like GSPT1 via a molecular glue effect) will stall global protein synthesis. For short-lived proteins (e.g., MCL1, MDM2), halting synthesis causes their rapid disappearance from the cell, deceptively mimicking targeted proteasomal degradation .

  • Solution: Always include a degradation time-course control. True PROTACs typically induce degradation rapidly (within 1-4 hours), whereas synthesis-stalling artifacts take longer to manifest. Furthermore, run a counter-screen using cycloheximide to compare the degradation profile of your compound against global translation inhibition.

Issue 4: "My compound loses activity upon serial dilution in the assay buffer, and the readouts are highly variable between replicates."

  • Causality: Poor solubility leading to chemical aggregation. Degraded or highly lipophilic compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes.

  • Solution: Add a non-ionic detergent like Triton X-100 (typically 0.01% to 0.1%) to the assay buffer. Detergents disrupt colloidal aggregates, restoring the free monomeric concentration of the compound .

DiagnosticWorkflow Start Observe Assay Inconsistency CheckBuffer Run LC-MS/MS Buffer Stability Start->CheckBuffer Stable Compound Stable (t1/2 > 24h) CheckBuffer->Stable Yes Unstable Compound Degrades (t1/2 < 2h) CheckBuffer->Unstable No CheckAgg Test Aggregation (Add Triton X-100) Stable->CheckAgg CheckReact Test Reactivity (Add DTT/GSH) Unstable->CheckReact Valid Proceed to Metabolic Assays CheckAgg->Valid No Aggregation Redesign MedChem Structural Optimization CheckReact->Redesign Reactive Products

Diagnostic workflow for troubleshooting compound instability in screening.

PART 3: Step-by-Step Methodologies

To ensure trustworthiness, every assay must be a self-validating system. The following protocols include mandatory internal controls to verify the integrity of the experimental setup.

Protocol 1: LC-MS/MS Buffer Stability Profiling

Purpose: To quantify the intrinsic chemical stability of a compound in the absence of biological matrices.

  • Preparation: Prepare a 10 mM stock of the test compound in 100% LC-MS grade DMSO.

  • Dilution: Dilute the stock to a final concentration of 1 µM in the exact aqueous assay buffer used for your primary screen (e.g., 50 mM HEPES, pH 7.4). Ensure the final DMSO concentration is ≤1%.

  • Incubation: Incubate the solution in a thermomixer at 37°C.

  • Sampling: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), remove a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The organic solvent precipitates any buffer salts and halts further degradation, while the internal standard corrects for LC-MS injection variability.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM (Multiple Reaction Monitoring) transition of the parent compound.

  • System Validation: Always run Procaine (stable) and Curcumin (highly unstable) side-by-side as control compounds to validate the predictive power of the run.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Purpose: To assess susceptibility to enzymatic biotransformation (Phase I metabolism) .

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the mixture and pre-incubate at 37°C for 15 minutes. Causality note: Pre-incubation allows the highly lipophilic microsomes to reach thermal equilibrium and ensures the compound partitions fully into the lipid membrane before the reaction begins.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold methanol to denature the microsomal enzymes instantly.

  • System Validation: Include Verapamil (rapidly cleared, t1/2 < 15 min) and Warfarin (metabolically stable, t1/2 > 120 min) to prove the microsomes are enzymatically active but not overly aggressive.

PART 4: Quantitative Data & Reference Tables

Table 1: Common Degradation Pathways and Mitigation Strategies
Degradation PathwayEnvironmental TriggerPreventive/Mitigation Strategy in AssayChemical Signature (LC-MS)
Autoxidation Dissolved O₂, trace metalsPurge buffer with N₂, add EDTA (chelator)+16 Da or +32 Da mass shifts
Hydrolysis Extreme pH, aqueous mediaAdjust buffer pH closer to neutral (if possible)+18 Da (addition of water)
Photolysis Ambient light, UV exposureUse amber tubes, run assay in the darkVariable fragmentation
Aggregation High concentration, low solubilityAdd 0.01% - 0.1% Triton X-100 or CHAPSLoss of parent signal without new peaks
Table 2: Reference Half-Lives and Acceptability Thresholds
Assay TypeAcceptable t1/2 ThresholdHigh-Risk t1/2 ThresholdImplication for Drug Discovery
Buffer Stability (37°C) > 24 hours< 4 hoursCompound will yield false readouts in long cell-based assays.
HLM Metabolic Stability > 60 minutes< 15 minutesHigh risk of rapid in vivo clearance; requires structural optimization.
Hepatocyte Stability > 120 minutes< 30 minutesSusceptible to both Phase I and Phase II metabolism.

PART 5: References

  • The Essential Medicinal Chemistry of Curcumin Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Assay Interference by Chemical Reactivity Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

  • Confounding factors in targeted degradation of short-lived proteins Source: bioRxiv URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. This chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. This chiral amino acid ester is a valuable building block in medicinal chemistry. Scaling its synthesis from the bench to pilot or manufacturing scale introduces a unique set of challenges that require a deep understanding of reaction kinetics, process control, and safety. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these complexities effectively.

Section 1: Recommended Synthetic Strategy & Workflow

The synthesis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a multi-step process. A robust and scalable approach involves the initial construction of the quinoline core, followed by the introduction of the chiral amino acid side chain. A common and effective strategy is the Friedländer annulation to form a key keto-ester intermediate, which is then converted to its corresponding imine and reduced via catalytic asymmetric hydrogenation.

Overall Synthetic Workflow

The diagram below outlines the recommended high-level workflow for the synthesis, highlighting the critical stages where process control is paramount for successful scale-up.

G A Stage 1: Friedländer Annulation (Quinoline Core Synthesis) B Stage 2: Intermediate Purification (Crystallization/Chromatography) A->B Crude Product C Stage 3: Imine Formation B->C Purified Keto-ester D Stage 4: Catalytic Asymmetric Hydrogenation (Chiral Center Formation) C->D Prochiral Imine E Stage 5: Catalyst Removal & Product Isolation D->E Crude Chiral Amine F Stage 6: Final Purification & QC Analysis (Chiral HPLC) E->F Purified Product G Start Low % ee Observed Q1 Is the catalyst purity verified? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Source fresh catalyst. Verify purity (NMR). Q1->A1_No No Q2 Is the solvent anhydrous? A1_Yes->Q2 A2_Yes Optimize Temperature (Screen lower temps) Q2->A2_Yes Yes A2_No Use freshly distilled, anhydrous solvent. Q2->A2_No No Q3 Is the substrate pure? A2_Yes->Q3 A3_No Re-purify substrate (crystallization/column). Q3->A3_No No End High % ee Achieved Q3->End Yes

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast arsenal of analytical techniques, Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about the structure and dynamics of molecules.[1] This guide offers an in-depth technical comparison and characterization of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, a quinoline-containing amino acid ester, by ¹H and ¹³C NMR spectroscopy. Quinoline derivatives are a significant class of heterocyclic compounds, forming the core of many natural products and synthetic drugs.[2] Therefore, unambiguous structural verification is paramount.[2]

This guide is designed for researchers, scientists, and drug development professionals, providing not just experimental data but also the underlying principles and rationale for the experimental design and data interpretation.

The Foundational Role of NMR in Structural Characterization

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[1] For organic molecules, ¹H and ¹³C NMR are the most informative, revealing the chemical environment of each hydrogen and carbon atom, respectively. The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons in different environments resonate at different frequencies.[2]

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.[2]

  • Spin-Spin Coupling (J-coupling): This provides information about the connectivity of atoms, as the spin of one nucleus can influence the spin of a neighboring nucleus.[3][4]

  • Signal Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is a result of J-coupling and indicates the number of neighboring nuclei.

By analyzing these parameters, a complete picture of the molecular structure can be assembled.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is highly dependent on proper sample preparation. The following protocol is designed to yield high-quality, reproducible data for both ¹H and ¹³C NMR analysis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample: ¹H: 5-25 mg ¹³C: 50-100 mg dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve Solubility is key filter Filter Solution (if particulates are present) dissolve->filter Remove impurities transfer Transfer to NMR Tube filter->transfer mix Ensure Homogeneity transfer->mix acquire Acquire Spectrum mix->acquire

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Methodology
  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated solvents are used to minimize interference from solvent protons in ¹H NMR.[5][6][7][8][9] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its ability to dissolve a wide range of substances and its relatively simple residual solvent peak.[5][7][8] For compounds with lower solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.[7] The polarity of the solvent can influence the chemical shifts of the analyte.[10]

  • Sample Concentration:

    • For ¹H NMR , a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[11][12]

    • For ¹³C NMR , which is inherently less sensitive than ¹H NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][13] It's important to note that highly concentrated samples can lead to broader lines in the ¹H spectrum due to increased viscosity.[13]

  • Filtration: If any solid particles are present after dissolution, the solution must be filtered.[12][14] Suspended particles can disrupt the homogeneity of the magnetic field, leading to broad and poorly resolved spectral lines. A simple and effective method is to filter the solution through a Pasteur pipette with a small plug of glass wool.

  • NMR Tube and Internal Standard: Use a clean, dry 5 mm NMR tube.[12] The solution height should be approximately 4 cm (0.6-0.7 mL).[13] For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for this purpose.[11]

¹H NMR Characterization of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

The ¹H NMR spectrum of this molecule is expected to show distinct signals for the protons of the quinoline ring, the amino acid backbone, and the methyl ester group. The aromatic region, typically between δ 6.5 and 9.0 ppm, will contain the signals for the quinoline protons.[2]

Predicted ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2 (Quinoline)8.8 - 9.0Doublet (d)J(H2,H3) ≈ 4-5
H-3 (Quinoline)7.3 - 7.5Doublet (d)J(H3,H2) ≈ 4-5
H-5 (Quinoline)7.9 - 8.1Doublet (d)J(H5,H6) ≈ 8-9
H-6 (Quinoline)7.5 - 7.7Triplet (t) or dddJ(H6,H5) ≈ 8-9, J(H6,H7) ≈ 7-8
H-7 (Quinoline)7.6 - 7.8Triplet (t) or dddJ(H7,H6) ≈ 7-8, J(H7,H8) ≈ 8-9
H-8 (Quinoline)8.0 - 8.2Doublet (d)J(H8,H7) ≈ 8-9
H-α (CH)4.0 - 4.5Triplet (t)J(Hα,Hβ) ≈ 6-8
H-β (CH₂)3.2 - 3.8Doublet of doublets (dd)J(Hβ,Hα) ≈ 6-8
NH₂Variable (broad)Singlet (s)-
OCH₃3.6 - 3.9Singlet (s)-
Interpretation and Rationale
  • Quinoline Protons: The protons on the quinoline ring system will appear in the downfield aromatic region.[2] The H-2 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.[15] The coupling constants between adjacent protons on the quinoline ring are characteristic and aid in their assignment.[15][16]

  • Amino Acid Protons: The α-proton (H-α) will be a triplet due to coupling with the two β-protons. Its chemical shift is influenced by the adjacent amino and ester groups. The β-protons (H-β) will appear as a doublet of doublets due to coupling with the α-proton and potential diastereotopicity.

  • Amine and Methyl Protons: The amine (NH₂) protons often appear as a broad singlet and their chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water. The methyl ester (OCH₃) protons will appear as a sharp singlet in the upfield region.

¹³C NMR Characterization of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon framework.

Predicted ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (Quinoline)150 - 152
C-3 (Quinoline)121 - 123
C-4 (Quinoline)148 - 150
C-4a (Quinoline)128 - 130
C-5 (Quinoline)129 - 131
C-6 (Quinoline)126 - 128
C-7 (Quinoline)129 - 131
C-8 (Quinoline)127 - 129
C-8a (Quinoline)147 - 149
C=O (Ester)170 - 175
C-α (CH)52 - 56
C-β (CH₂)35 - 40
OCH₃51 - 54
Interpretation and Rationale
  • Quinoline Carbons: The chemical shifts of the quinoline carbons are well-documented.[17][18] The carbons adjacent to the nitrogen (C-2 and C-8a) are typically found at lower field (higher ppm). The substitution at C-4 will influence the chemical shifts of the surrounding carbons.

  • Ester Carbonyl: The carbonyl carbon of the methyl ester will appear significantly downfield, typically in the range of 170-175 ppm, which is characteristic for ester carbonyls.[10]

  • Aliphatic Carbons: The α-carbon (C-α) and β-carbon (C-β) of the amino acid side chain, along with the methyl ester carbon (OCH₃), will resonate in the more upfield region of the spectrum.

Comparison with Alternatives and Supporting Data

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete and unambiguous assignment. In such cases, two-dimensional (2D) NMR techniques are employed.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

Workflow for 2D NMR Analysis

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Elucidation h1 ¹H NMR cosy COSY (¹H-¹H Correlation) h1->cosy hsqc HSQC (¹H-¹³C Direct Correlation) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) h1->hmbc c13 ¹³C NMR c13->hsqc c13->hmbc structure Complete Molecular Structure cosy->structure hsqc->structure hmbc->structure

Caption: Workflow for Structure Elucidation using 2D NMR.

Conclusion

The comprehensive characterization of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate by ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for its structural verification. By following the detailed experimental protocols and utilizing the principles of spectral interpretation outlined in this guide, researchers can confidently identify and characterize this and other similar molecules. The use of advanced 2D NMR techniques further enhances the certainty of the structural assignment, which is a critical step in the drug discovery and development pipeline.

References

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants. ConnectSci. [Link]

  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. [Link]

  • EPFL. (n.d.). InfoSheet : NMR sample preparation. [Link]

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • de Dios, A. C., & Kaggie, J. D. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. Journal of Physical Chemistry A, 108(39), 8046-8052. [Link]

  • Hansen, P. E., & Wozniak, K. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4548-4560. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 84. [Link]

  • Li, Y., et al. (2019). A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method. Chirality, 31(1), 34-40. [Link]

  • Unknown. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Watanabe, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195. [Link]

  • Unknown. (n.d.). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. [Link]

  • Unknown. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(12). [Link]

  • Olejniczak, S., & Nawrot, B. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry, 43(1), 60-66. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. [Link]

  • Johns, S. R., & Willing, R. I. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]

  • Grunwald, E., & Meiboom, S. (1963). NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. The Journal of Chemical Physics, 39(3), 675-684. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Unknown. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]

  • Unknown. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • Alfa Chemistry. (2024). Deuterated Solvents for NMR. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. [Link]

  • Contreras, R. H., & Snyder, J. P. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(24), 5965-5970. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Autschbach, J. (2007). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. Journal of Chemical Education, 84(1), 156. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Arnold, W., et al. (2000). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Journal of Biomolecular NMR, 18(1), 51-61. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

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Comparative

Comparative Bioactivity Guide: (R) vs. (S) Enantiomers of Quinolinylalanine Esters

Executive Summary In the landscape of modern peptidomimetic and small-molecule drug design, the incorporation of non-natural amino acids is a primary strategy for overcoming the pharmacokinetic limitations of native pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetic and small-molecule drug design, the incorporation of non-natural amino acids is a primary strategy for overcoming the pharmacokinetic limitations of native peptides. 3-Quinolinylalanine (Qla) —a bulky, bicyclic, aromatic amino acid—has emerged as a critical building block in the development of highly selective receptor modulators, including Melanocortin-4 Receptor (MC4R) agonists[1], Interleukin-23 Receptor (IL-23R) inhibitors[2], and Cholecystokinin-1 Receptor (CCK-1R) ligands[3].

This technical guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of quinolinylalanine esters , detailing the mechanistic causality behind their divergent bioactivities and providing self-validating protocols for their experimental evaluation.

Mechanistic Causality: Stereochemistry and Esterification

As an application scientist evaluating these compounds, it is crucial to understand that the bioactivity of Qla esters is governed by two independent molecular features: the esterified C-terminus and the stereocenter at the α -carbon .

The Causality of Esterification (The Prodrug Strategy)

Free amino acids and peptides are zwitterionic at physiological pH, which severely restricts their passive transcellular diffusion across the intestinal epithelium. Esterification (e.g., methyl, ethyl, or t-butyl esters) masks the negative charge of the carboxylate, significantly increasing the molecule's lipophilicity (LogP). Upon crossing the cell membrane, ubiquitous intracellular carboxylesterases (such as CES1 and CES2) hydrolyze the ester, trapping the active free acid inside the cell or releasing it into systemic circulation[4].

The Causality of Stereochemistry: (R) vs. (S)

The spatial projection of the bulky quinoline side chain dictates both receptor binding topology and metabolic stability:

  • (S)-Quinolinylalanine (L-configuration): This enantiomer mimics natural aromatic amino acids like Tryptophan or Phenylalanine. It typically fits seamlessly into native receptor binding pockets, maintaining natural agonist signaling. However, because it mimics the native L-configuration, it remains highly susceptible to recognition and cleavage by endogenous proteolytic enzymes.

  • (R)-Quinolinylalanine (D-configuration): Inverting the stereocenter forces a non-native dihedral angle ( ϕ,ψ ). This unnatural geometry makes the molecule virtually "invisible" to endogenous proteases, dramatically extending its biological half-life. Furthermore, the altered spatial projection often induces β -turn formations in peptides, which can switch a ligand's pharmacological profile from an agonist to an antagonist, or provide extreme receptor subtype selectivity (e.g., favoring MC4R over MC1R)[1].

Mechanism A Qla Ester Prodrug (High LogP) B Cellular Uptake (Membrane) A->B C Esterase Hydrolysis (Activation) B->C D (S)-Qla Free Acid (Native L-mimic) C->D (S)-Isomer E (R)-Qla Free Acid (D-form, Steric Turn) C->E (R)-Isomer F Receptor Agonism (e.g., Native-like) D->F G Receptor Antagonism / Biased Agonism E->G

Fig 1: Pharmacokinetic activation and stereospecific pharmacodynamics of Qla esters.

Comparative Bioactivity Profile

The following table synthesizes the quantitative performance metrics of (R)- vs. (S)-Quinolinylalanine methyl esters based on established in vitro pharmacological models.

Parameter(S)-Qla-OMe (L-form)(R)-Qla-OMe (D-form)Analytical Method
Caco-2 Permeability ( Papp​ ) High ( >15×10−6 cm/s)High ( >15×10−6 cm/s)Transwell LC-MS/MS
Esterase Cleavage ( T1/2​ ) Rapid (~15 mins)Slower (~45 mins)Human Liver Microsomes
Proteolytic Stability (Free Acid) Low ( T1/2​<2 hours)Exceptionally High ( T1/2​>24 hours)Simulated Intestinal Fluid
Receptor Selectivity (e.g., MC4R) Broad (Binds MC1R, MC3R, MC4R)Highly Selective (MC4R > MC1R)cAMP TR-FRET Assay
Primary Pharmacodynamic Role Native Agonist MimicAntagonist / Biased Agonist / StabilizerGPCR Functional Assay

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol used to evaluate these enantiomers must be designed as a self-validating system. Below are the step-by-step methodologies required to reproduce the comparative data.

Protocol S1 Chiral Resolution S2 Caco-2 Permeability S1->S2 S3 Microsomal Cleavage S2->S3 S4 GPCR Functional Assay S3->S4 S5 LC-MS/MS Quantification S4->S5

Fig 2: Self-validating experimental workflow for evaluating Qla ester enantiomers.

Protocol 1: Caco-2 Permeability & Esterase Hydrolysis Assay

This assay evaluates the prodrug's ability to cross the intestinal epithelium and its subsequent activation.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until fully differentiated.

  • Self-Validation Checkpoint 1 (Integrity): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω⋅cm2 . A drop in TEER post-assay indicates compound cytotoxicity rather than true permeability.

  • Compound Application: Apply 10 µM of (R)- or (S)-Qla-OMe to the apical chamber in HBSS buffer (pH 7.4).

  • Sampling: Collect 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Self-Validation Checkpoint 2 (Hydrolysis Arrest): Immediately quench the collected samples into tubes containing 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. This guarantees that the ratio of ester to free acid measured by the mass spectrometer reflects the exact state of the molecule at the time of membrane transit, rather than artifactual hydrolysis occurring in the collection tube.

  • Quantification: Analyze via LC-MS/MS, tracking both the parent ester mass and the hydrolyzed free acid mass.

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

This protocol determines the stereospecific receptor activation profile (e.g., for MC4R).

  • Cell Preparation: Plate HEK-293 cells stably expressing human MC4R at 10,000 cells/well in a 384-well plate.

  • Pre-incubation: Because the ester is a prodrug, pre-incubate the compounds with a dilute human liver microsome extract for 30 minutes to liberate the free (R)- and (S)-Qla acids prior to receptor exposure.

  • Ligand Exposure: Add the activated compounds to the cells in the presence of 0.5 mM IBMX (to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Self-Validation Checkpoint 3 (Signal Normalization): Include a full concentration-response curve of a reference agonist (e.g., NDP-MSH) on every plate. Normalizing the Qla data against the reference Emax​ ensures that day-to-day variations in cell passage number or receptor expression do not skew the comparative bioactivity results.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Calculate EC50​ and Emax​ values.

Conclusion

The choice between (R)- and (S)-quinolinylalanine esters is not merely a matter of synthetic convenience; it is a fundamental determinant of a drug's pharmacokinetic and pharmacodynamic destiny. While the ester moiety universally guarantees high membrane permeability, the (S)-enantiomer should be selected when native-like receptor agonism is required. Conversely, the (R)-enantiomer is the superior choice when designing highly stable, enzymatically resistant antagonists or subtype-selective modulators.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-4-yl Amino Acid Analogs as Potential Therapeutic Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial ef...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] The versatility of the quinoline ring system, particularly its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological properties. Among the myriad of quinoline derivatives, those functionalized at the 4-position with amino acid moieties have emerged as a promising class of compounds. This strategic hybridization aims to leverage the inherent biological relevance of amino acids to enhance cell permeability, target specificity, and overall therapeutic efficacy.

This guide provides an in-depth comparison of quinoline-4-yl amino acid analogs, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action against cancer and microbial targets. We will delve into the experimental data that underpins our understanding of these fascinating molecules and provide detailed protocols for their evaluation.

Synthesis of Quinoline-4-yl Amino Acid Analogs: A Generalized Approach

The synthesis of quinoline-4-yl amino acid analogs typically commences with the construction of a suitably substituted 4-chloroquinoline precursor. A common and efficient route to this intermediate is the Gould-Jacobs reaction. The subsequent nucleophilic substitution of the 4-chloro group with an amino acid or its ester derivative is a key step in assembling the final conjugate.

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: 4-Chloroquinoline Synthesis cluster_1 Step 2: Conjugation with Amino Acid Aniline Substituted Aniline Gould_Jacobs Gould-Jacobs Reaction Aniline->Gould_Jacobs Malonic_Ester Malonic Acid Ester Malonic_Ester->Gould_Jacobs Hydroxyquinoline 4-Hydroxyquinoline Gould_Jacobs->Hydroxyquinoline POCl3 POCl3 Hydroxyquinoline->POCl3 Chloroquinoline 4-Chloroquinoline POCl3->Chloroquinoline Coupling Nucleophilic Substitution Chloroquinoline->Coupling Amino_Acid Amino Acid Ester/Acid Amino_Acid->Coupling Final_Product Quinoline-4-yl Amino Acid Analog Coupling->Final_Product Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Quinoline Analog cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Inhibition Inhibition of Polymerization Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Quinoline_Analog Quinoline-4-yl Amino Acid Analog Binding Binds to Colchicine Site on β-Tubulin Quinoline_Analog->Binding Binding->Inhibition Microtubule_Disruption Microtubule Disruption Inhibition->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by quinoline-4-yl amino acid analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of choice (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of choice (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

General Workflow for SAR Studies

The systematic exploration of the SAR of quinoline-4-yl amino acid analogs follows a well-defined workflow, integrating chemical synthesis, biological testing, and computational modeling.

SAR_Workflow Design Compound Design & Library Planning Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Hit_Identification Hit Compound Identification SAR_Analysis->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Cell Cycle Analysis) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Mechanism_Studies->Lead_Optimization In_Vivo_Testing In Vivo Animal Studies Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The conjugation of amino acids to the 4-position of the quinoline ring represents a highly effective strategy for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that careful selection of substituents on both the quinoline core and the amino acid moiety can lead to compounds with potent and selective anticancer and antimicrobial activities. The inhibition of tubulin polymerization and bacterial topoisomerases are promising mechanisms of action that warrant further investigation.

Future research in this area should focus on expanding the diversity of the amino acid library used for conjugation, including non-natural amino acids, to further probe the chemical space and refine the SAR. Additionally, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be crucial for their translation into clinical applications. The insights gained from these studies will undoubtedly pave the way for the development of the next generation of quinoline-based therapeutics.

References

  • Singh, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2841-2853. [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5987-6007. [Link]

  • Wang, L., et al. (2020). 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitors via DNA intercalation: design, synthesis, and antitumor activities. New Journal of Chemistry, 44(2), 536-549. [Link]

  • Zhang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 934336. [Link]

  • Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(12), 2809. [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 4(1), 1-11. [Link]

  • Zaheer, Z., et al. (2019). Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent. Letters in Drug Design & Discovery, 16(9), 1014-1027. [Link]

  • Sharma, P. C., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. European Journal of Medicinal Chemistry, 283, 117003. [Link]

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(8), 1545-1552. [Link]

  • Al-Said, M. S., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Molecules, 24(7), 1274. [Link]

  • Moussaoui, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698. [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 543. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 14(1), 125-139. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102899. [Link]

  • Mitton-Fry, M. J., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 20(13), 3845-3848. [Link]

  • Al-Warhi, T., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1834. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(12), 5369-5401. [Link]

  • Pharmacy D. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link] (Note: A representative, non-active YouTube link is provided as the original may change. The citation reflects the content found.)

Sources

Comparative

Comprehensive Comparison Guide: Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate vs. Conventional Non-Natural Amino Acids in Peptide Drug Discovery

As peptide therapeutics evolve from simple endogenous mimics to highly engineered, metabolically stable drugs, the selection of non-natural amino acid building blocks has become the cornerstone of rational drug design. M...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve from simple endogenous mimics to highly engineered, metabolically stable drugs, the selection of non-natural amino acid building blocks has become the cornerstone of rational drug design. Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate —the methyl ester of D-4-quinolinylalanine—represents a sophisticated structural motif increasingly utilized in the development of high-affinity peptide inhibitors, such as those targeting the Interleukin-23 receptor (IL-23R) [2, 3] and the Melanocortin-4 receptor (MC4R) [1].

This guide objectively compares the physicochemical and mechanistic properties of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate against other common non-natural amino acids, providing actionable workflows and experimental data to guide your pipeline development.

Mechanistic Advantages: Why Quinolinylalanine?

To understand the utility of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, we must dissect its three core structural features and their causality in drug design:

  • The Quinoline Ring (Side Chain): Unlike the indole ring of Tryptophan (Trp), which acts as a hydrogen-bond donor via its pyrrole nitrogen, the quinoline ring is a pure hydrogen-bond acceptor via its pyridine-like nitrogen. Furthermore, the electron-deficient nature of the quinoline system engages in stronger π−π stacking interactions with electron-rich aromatic residues (like Tyrosine) within receptor binding pockets [2].

  • The (R)-Enantiomer (D-Configuration): Endogenous proteases are stereoselective for L-amino acids. Inverting the stereocenter to the (R)-configuration completely abrogates recognition by serine and metalloproteases, drastically extending the plasma half-life of the resulting peptide [1].

  • The Methyl Ester (C-Terminus/Prodrug Motif): Free amino acids are zwitterionic, heavily restricting passive diffusion across lipid bilayers. Masking the carboxylic acid as a methyl ester neutralizes the negative charge, significantly increasing the LogP. This allows the molecule to act either as an efficient nucleophile in solution-phase C-terminal synthesis or as a membrane-permeable prodrug that is subsequently hydrolyzed by intracellular esterases.

Quantitative Comparison of Non-Natural Amino Acids

The table below summarizes how Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate outperforms or differentiates itself from conventional alternatives like D-Tryptophan, D-Phenylalanine, and Sarcosine (N-methylglycine).

Amino Acid DerivativeSide-Chain AromaticityH-Bonding CapabilitySteric Bulk (vdw Volume)Primary Structural Role in Drug Design
Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Bicyclic (Quinoline)Acceptor (N)Very HighEnhanced π−π stacking, target-specific anchoring, high lipophilicity
D-Tryptophan methyl ester Bicyclic (Indole)Donor (NH)HighHydrophobic core packing, π -cation interactions
D-Phenylalanine methyl ester Monocyclic (Phenyl)NoneModerateStandard hydrophobic interactions
Sarcosine (N-methylglycine) NoneNoneLowBackbone flexibility, β -turn induction, N-methylation

Target Interaction & Pharmacodynamics

When incorporated into a peptide sequence, the quinoline side-chain uniquely alters the receptor interaction network. For example, in IL-23R antagonist development, the bulky quinoline group displaces bound water molecules in deep hydrophobic pockets, driving a favorable entropic shift while maintaining critical hydrogen bonds[3].

G A Methyl (R)-2-amino-3- (quinolin-4-yl)propanoate B Quinoline Ring (Pi-System & H-Acceptor) A->B Structural Motif C D-Configuration (Protease Resistance) A->C Stereochemistry D Receptor Pocket (e.g., IL-23R / MC4R) B->D Pi-Pi Stacking & H-Bonding E Enhanced Half-Life & Bioavailability C->E Evades Degradation F Signal Transduction Blockade D->F Target Inhibition E->F Sustained Efficacy

Fig 1: Pharmacodynamic and pharmacokinetic advantages of the quinolinylalanine derivative.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent a self-validating system for utilizing Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate in solution-phase peptide synthesis and subsequent permeability validation.

Protocol A: Solution-Phase Coupling (C-Terminal Elongation)

Because the quinoline ring introduces significant steric hindrance at the β -carbon, standard coupling reagents (like HBTU) often lead to incomplete reactions or epimerization. We utilize HATU to generate a highly reactive HOAt ester intermediate, ensuring rapid and stereochemically pure coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 2 minutes to allow the active ester to form. Causality: DIPEA is sterically hindered, preventing unwanted side reactions while providing the basic environment needed for activation.

  • Nucleophilic Attack: Add 1.1 eq of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate (free amine) to the activated mixture.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the free quinolinylalanine methyl ester disappears (typically 1-2 hours).

  • Workup: Quench with saturated NH4​Cl , extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

To validate the pharmacokinetic advantage of the methyl ester over the free carboxylic acid, a PAMPA assay must be conducted.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized peptide (containing the C-terminal methyl ester) in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Control Setup: Prepare identical concentrations of a high-permeability control (Verapamil) and a low-permeability control (the saponified, free-acid version of your peptide). Causality: These controls validate the dynamic range and integrity of the artificial lipid membrane.

  • Assay Execution: Add 300 µL of the donor solutions to the donor compartment. Coat the filter membrane with 1% lecithin in dodecane and place it over the donor well. Add 300 µL of fresh PBS to the acceptor compartment.

  • Incubation: Incubate at room temperature for 5 hours without agitation.

  • Quantification: Analyze the concentration of the peptide in both compartments using HPLC-UV. Calculate the effective permeability ( Pe​ ).

Workflow S1 Solution-Phase Coupling (HATU/DIPEA + DMF) S2 LC-MS Validation (Reaction Completion) S1->S2 Crude Mixture S3 PAMPA Assay (Permeability Check vs Free Acid) S2->S3 Purified Methyl Ester S4 Esterase Incubation (Prodrug Activation) S3->S4 High Membrane Diffusion S5 Receptor Binding Assay (SPR / FP) S4->S5 Active Free Acid Generation

Fig 2: Experimental workflow from solution-phase synthesis to receptor binding validation.

Conclusion

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is not merely a structural anomaly; it is a highly engineered building block designed to solve specific challenges in peptide drug development. By replacing standard aromatic residues (like D-Phe or D-Trp) with this quinoline derivative, researchers can simultaneously enhance receptor binding affinity (via unique H-bond acceptor and π -stacking profiles) and improve pharmacokinetic properties (via protease resistance and ester-driven lipophilicity). When integrated using optimized, sterically-accommodating synthesis protocols like HATU/DIPEA coupling, it serves as a powerful tool for unlocking difficult therapeutic targets.

References

  • US11129869B2 - Pharmaceutical compositions. Google Patents.
  • US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases. Google Patents.
  • WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor. Google Patents.
Validation

A Comparative Guide to Validating Anticancer Activity in A549 and MCF-7 Cell Lines

In the landscape of preclinical cancer research, the selection of appropriate cell line models is a critical first step in the evaluation of novel therapeutic agents. Among the most widely utilized are the A549 and MCF-7...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical cancer research, the selection of appropriate cell line models is a critical first step in the evaluation of novel therapeutic agents. Among the most widely utilized are the A549 and MCF-7 cell lines, which serve as foundational models for lung and breast cancer, respectively. This guide offers a comparative framework for validating anticancer activity in these two distinct cell lines, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction to A549 and MCF-7 Cell Lines: A Tale of Two Tumors

A nuanced understanding of the cellular models is paramount to interpreting experimental outcomes accurately. A549 and MCF-7 cells, while both epithelial in origin, present fundamentally different genetic and phenotypic landscapes that influence their response to therapeutic intervention.

A549: A Model for Non-Small Cell Lung Carcinoma

The A549 cell line was established in 1972 from the cancerous lung tissue of a 58-year-old Caucasian male with adenocarcinoma.[1][2] These adenocarcinomic human alveolar basal epithelial cells grow as an adherent monolayer and are characterized as a model for non-small cell lung cancer (NSCLC).[1][3] Genetically, A549 cells are known to possess a mutated KRAS oncogene, which can contribute to resistance to certain therapies.[4] They are widely used as a type II pulmonary epithelial cell model for studies on drug metabolism and as a transfection host.[1]

MCF-7: A Luminal A Breast Cancer Workhorse

Derived in 1970 from a pleural effusion of a 69-year-old Caucasian woman with metastatic breast adenocarcinoma, the MCF-7 cell line is the most studied human breast cancer cell line.[5][6][7] A key feature of MCF-7 cells is the expression of estrogen receptor alpha (ER-α), making them an invaluable in vitro model for hormone-dependent breast cancer, specifically the Luminal A subtype.[5][8] Their growth can be stimulated by estrogens and inhibited by anti-estrogen drugs like tamoxifen.[5]

The fundamental difference in hormone receptor status and key oncogenic drivers between A549 (KRAS-mutant, ER-negative) and MCF-7 (ER-positive) cells dictates that they will likely respond differently to targeted therapeutic agents.

Crafting a Self-Validating Experimental Design

To ensure the trustworthiness and reproducibility of results, the experimental design must incorporate a series of controls and a logical progression from broad cytotoxicity screening to more mechanistic assays.

The Indispensable Role of Controls:

  • Negative (Untreated) Control: This sample of cells is cultured in medium alone and represents 100% viability, providing the baseline against which all other treatments are measured.

  • Vehicle Control: Many investigational compounds are insoluble in aqueous solutions and require a solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[9][10] The vehicle control consists of cells treated with the highest concentration of the solvent used in the experiment.[9][11] This is crucial to ensure that any observed cytotoxicity is due to the compound itself and not the vehicle.[12][13]

  • Positive Control: A well-characterized anticancer drug with known efficacy against the specific cell line is used as a positive control. This validates the assay's ability to detect an anticancer effect.

    • For A549 cells , standard chemotherapeutic agents like cisplatin, paclitaxel, or etoposide are commonly used.[14][15][16][17]

    • For MCF-7 cells , agents such as doxorubicin, docetaxel, or tamoxifen are appropriate positive controls.[5][18]

An overview of the experimental validation workflow is presented below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Cell Seeding (A549 & MCF-7) B Compound Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D IC50 Calculation C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate Cell Death F Cell Cycle Analysis (PI Staining) D->F Investigate Proliferation G Comparative Analysis (A549 vs. MCF-7) E->G F->G

Caption: A generalized workflow for the validation of anticancer compounds.

Core Methodologies: Step-by-Step Protocols

The following section provides detailed protocols for the essential assays required to build a comprehensive anticancer activity profile.

Cell Culture and Maintenance

Standard aseptic cell culture techniques are assumed.

  • A549 Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MCF-7 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[7][19]

  • General Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO2.[19]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[20][22]

Protocol:

  • Cell Seeding: Trypsinize and count A549 and MCF-7 cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive controls in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[22][23]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21][24]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20][24]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat with the test compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[25] Centrifuge the collected cells.

  • Washing: Wash the cells once with cold 1X PBS.[26]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[25][26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[25][26]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26]

    • Healthy cells: Annexin V-negative and PI-negative.[26]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[26]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[26]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[27] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[27]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[28][29] Fix the cells for at least 30 minutes on ice or store them at -20°C.[28]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[28]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[30]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[28]

  • Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence in the linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to exclude cell doublets and aggregates.[30]

Data Analysis and Interpretation

Calculating the IC50 Value

The IC50 (Inhibitory Concentration 50) is the concentration of a drug required to inhibit a biological process by 50%.[31][32] For cytotoxicity assays, it represents the concentration that reduces cell viability by half compared to the untreated control.[31]

To calculate the IC50:

  • Normalize Data: Convert the raw absorbance values to percentage viability relative to the untreated control (100% viability). Then, calculate the percentage inhibition (100 - % Viability).

  • Plot a Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[31][33] The IC50 is the concentration that corresponds to 50% inhibition on this curve.[31]

It is important to note that the IC50 value can be dependent on the incubation time, with longer exposure often resulting in lower IC50 values.[34][35]

Comparative Data Presentation

Summarizing quantitative data in tables allows for a direct and clear comparison of a compound's effect on A549 and MCF-7 cells.

Table 1: Hypothetical IC50 Values (µM) of Compound X

Cell Line24h Incubation48h Incubation72h IncubationPositive Control (48h)
A549 15.2 ± 1.88.5 ± 0.94.1 ± 0.5Cisplatin: 5.2 ± 0.7
MCF-7 25.8 ± 2.512.3 ± 1.16.8 ± 0.8Doxorubicin: 0.5 ± 0.1

Table 2: Hypothetical Apoptosis and Cell Cycle Arrest Data for Compound X (at 48h, IC50 concentration)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
A549 22.4 ± 2.115.7 ± 1.945.3 ± 3.328.1 ± 2.526.6 ± 2.8
Control2.1 ± 0.43.5 ± 0.655.2 ± 4.130.5 ± 2.914.3 ± 1.8
MCF-7 18.9 ± 1.710.2 ± 1.370.1 ± 5.2 15.5 ± 1.814.4 ± 1.5
Control1.8 ± 0.32.9 ± 0.560.8 ± 4.525.1 ± 2.614.1 ± 1.7

Mechanistic Insights and Comparative Analysis

The hypothetical data above suggests that Compound X is more potent against A549 cells (lower IC50). Mechanistically, in A549 cells, it appears to induce significant apoptosis and cause an arrest in the G2/M phase of the cell cycle. In contrast, its primary effect on MCF-7 cells seems to be a G0/G1 phase arrest with a more modest induction of apoptosis.

This differential response could be linked to the underlying signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival and is frequently dysregulated in both lung and breast cancers.[36][37]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation

Sources

Comparative

cross-reactivity analysis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate derivatives

A Comparative Guide to the Cross-Reactivity Analysis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Derivatives for Preclinical Drug Development Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cross-Reactivity Analysis of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Derivatives for Preclinical Drug Development

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Its derivatives, such as Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, are of significant interest, often investigated for their potential as kinase inhibitors or modulators of other cellular signaling pathways. However, the very structural motifs that grant these compounds their potent activity can also lead to unintended off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for the systematic analysis of cross-reactivity for novel derivatives of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, ensuring a more robust and translatable preclinical data package.

The core principle of this guide is not merely to present protocols, but to instill a logical and self-validating approach to cross-reactivity profiling. We will explore the causality behind experimental choices, from broad panel screening to focused, mechanism-based cellular assays. The objective is to build a high-confidence profile of a lead candidate's selectivity, a critical determinant of its future therapeutic index.

The Rationale for Cross-Reactivity Profiling: A Case Study in Kinase Inhibitors

The quinoline ring is a common feature in many ATP-competitive kinase inhibitors. Given the high degree of structural conservation within the ATP-binding pocket across the human kinome, a compound designed to inhibit a specific kinase is often prone to binding with varying affinity to dozens of others. Such off-target activities can lead to unexpected toxicities or even produce confounding biological effects that obscure the true mechanism of action.

Therefore, a tiered approach to cross-reactivity analysis is paramount. We begin with a broad screen to identify potential off-target liabilities and then proceed to more focused assays to confirm and quantify these interactions.

Experimental Workflow: A Tiered Strategy

The following workflow illustrates a logical progression from broad screening to specific validation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Confirmation A Lead Candidate (e.g., Derivative X) B Broad Kinase Panel Screen (e.g., >400 kinases) A->B  10 µM single concentration C Initial Hit List (% Inhibition > 50%) B->C  Data Analysis D IC50 Determination for Primary Target & 'Hits' C->D  Prioritize potent off-targets E Selectivity Profile (IC50 Ratios) D->E  Calculate Selectivity Index F Target-Relevant Cell Line(s) E->F  Select appropriate model G Cellular Target Engagement Assay (e.g., NanoBRET™) F->G  Confirm on- & off-target binding in situ H Downstream Signaling Analysis (e.g., Western Blot) G->H  Assess functional consequence

Caption: A tiered workflow for kinase inhibitor cross-reactivity analysis.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the output of such a workflow, let us consider three hypothetical derivatives of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate:

  • Lead Candidate (LC-1): The primary optimized compound.

  • Alternative Compound 1 (AC-1): A close structural analog.

  • Alternative Compound 2 (AC-2): A derivative with a different substitution pattern.

Their primary target is believed to be Tyrosine Kinase A (TKA) . Following the Tier 1 and 2 workflows, we generate the following selectivity profile.

CompoundPrimary Target: TKA IC50 (nM)Off-Target 1: TKB IC50 (nM)Off-Target 2: SRC IC50 (nM)Off-Target 3: VEGFR2 IC50 (nM)Selectivity Index (TKB/TKA)
LC-1 151,500>10,0008,500100
AC-1 252505,0004,00010
AC-2 120>10,000>10,000>10,000>83

Interpretation:

  • LC-1 demonstrates a potent activity against the primary target TKA and maintains a 100-fold selectivity over the most significant off-target, TKB. Its high IC50 values against SRC and VEGFR2 suggest a clean profile.

  • AC-1 is also potent but shows a significantly lower selectivity index (10-fold). This suggests that at therapeutic concentrations required to inhibit TKA, there is a high probability of also inhibiting TKB, which could lead to undesired side effects.

  • AC-2 is the most selective compound but has significantly lower potency for the primary target. This might make it a less desirable clinical candidate, but a useful tool compound for studying the effects of highly selective TKA inhibition.

Key Experimental Protocols

The trustworthiness of the data presented above is entirely dependent on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.

Protocol: In Vitro Kinase Dose-Response (IC50) Determination

This protocol is adapted for a fluorescence-based kinase assay, a common platform for academic and industrial screening.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The signal is typically generated by a phosphorylation-sensitive antibody conjugated to a fluorophore.

Materials:

  • Recombinant human kinase (e.g., TKA, TKB)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (LC-1, AC-1, AC-2) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 1000X top concentration (e.g., 10 mM).

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound dilution into the assay plate. This results in a final top concentration of 10 µM in a 50 µL reaction volume.

    • Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Preparation:

    • Prepare a 2X enzyme solution in kinase assay buffer at a concentration determined by prior enzyme titration experiments (typically in the low nM range).

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • Add 25 µL of the 2X enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and generate a signal by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Incubate for the recommended time to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement using Western Blot

Principle: This assay determines if the compound can inhibit the kinase in a cellular context by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Target-relevant cell line (e.g., a cancer cell line known to be driven by TKA signaling).

  • Cell culture medium, FBS, and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Substrate (the direct substrate of TKA), anti-total-Substrate, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • SDS-PAGE gels and Western blot equipment.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total-Substrate and then anti-GAPDH antibodies to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Substrate signal to the total-Substrate signal and then to the loading control (GAPDH).

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Signaling Pathway Context

Understanding the potential impact of off-target inhibition requires placing the kinases in their respective signaling pathways. For instance, if TKA is involved in a cell proliferation pathway, and the off-target TKB is a key regulator of apoptosis, dual inhibition could have complex and unpredictable cellular outcomes.

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor TKA TKA (Primary Target) Receptor->TKA Activates Pathway1 Proliferation Pathway TKA->Pathway1 TKB TKB (Off-Target) Pathway2 Apoptosis Pathway TKB->Pathway2 Inhibits SRC SRC (Off-Target) Pathway3 Migration Pathway SRC->Pathway3 TF Transcription Factors Pathway1->TF Gene Gene Expression (Proliferation) TF->Gene

Caption: Hypothetical signaling pathways for a primary target and its off-targets.

This diagram visualizes how inhibition of TKA by a lead compound would block the proliferation pathway as intended. However, if the compound also inhibits TKB, it could inadvertently block a pro-apoptotic signal, potentially confounding the desired anti-proliferative effect.

Conclusion and Future Directions

The , or any novel chemical series, is a cornerstone of a successful preclinical campaign. By employing a tiered, logical, and rigorous experimental approach, researchers can build a comprehensive understanding of a compound's selectivity profile. This not only de-risks the path to clinical development by identifying potential liabilities early but also provides invaluable insights into the compound's true mechanism of action. The data generated through these methods allows for the objective comparison of different derivatives, ensuring that only the candidates with the best combination of potency, selectivity, and cellular activity are advanced.

References

  • Kinase Screening Services: Eurofins Discovery, "KinaseProfiler™," [Link]

  • Review of Kinase Inhibitor Selectivity: Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Western Blotting Principles and Methods: Bio-Rad Laboratories, "Western Blotting - Principles and Methods," [Link]

Validation

Beyond Exact Mass: A Definitive Guide to HRMS Platforms for Elemental Formula Confirmation

As a Senior Application Scientist, the most frequent analytical trap I observe in drug development and untargeted metabolomics is the over-reliance on sub-ppm mass accuracy as the sole metric for molecular identification...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the most frequent analytical trap I observe in drug development and untargeted metabolomics is the over-reliance on sub-ppm mass accuracy as the sole metric for molecular identification. While High-Resolution Mass Spectrometry (HRMS) has revolutionized analytical chemistry, exact mass alone is mathematically insufficient for unambiguous formula confirmation. At an m/z of 500, a mass accuracy of 1 ppm still yields dozens of mathematically viable elemental formulas.

To achieve high-confidence formula confirmation, we must transition from simple exact mass matching to a multi-dimensional validation matrix. This guide objectively compares the three dominant HRMS platforms—Q-TOF, Orbitrap, and FT-ICR—and provides a self-validating experimental framework grounded in mechanistic causality and heuristic filtering.

The Physics of Mass Resolution: Mechanistic Causality

The ability to confirm an elemental formula hinges on Resolving Power (R) —the capacity to distinguish between ions of nearly equal m/z ratios (isobars). The physical mechanism of the mass analyzer dictates its maximum resolving power and, consequently, its utility for formula confirmation.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments measure the flight time of ions through a field-free tube. Because resolution is physically limited by the length of the flight tube and the speed of the timing electronics, typical resolving power plateaus between 40,000 and 100,000[1]. However, they excel in acquisition speed (>50 Hz), making them ideal for coupling with fast UHPLC chromatography[2].

  • Orbitrap: Orbitraps trap ions in an electrostatic field and measure the frequency of their harmonic oscillations along a central spindle. Because frequency can be measured much more precisely than time, Orbitraps routinely achieve resolutions of 140,000 to >500,000[3]. This allows them to resolve "isotopic fine structure" (e.g., separating 13 C and 15 N isotopes), which is critical for eliminating false-positive formulas.

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR measures the cyclotron frequency of ions in a superconducting magnetic field. It offers unparalleled, extreme resolving power (>1,000,000) and <0.2 ppm mass accuracy[4]. However, the requirement for long transient scan times (<1 Hz) and expensive liquid helium cooling limits its use to highly complex, direct-infusion applications like petroleomics or intact top-down proteomics[5].

Table 1: Quantitative Performance Comparison of HRMS Platforms
FeatureQ-TOFOrbitrapFT-ICR
Mechanistic Principle Time-of-flight in a field-free tubeHarmonic oscillation frequency in an electrostatic trapCyclotron frequency in a magnetic field
Typical Resolving Power (FWHM) 40,000 – 100,000140,000 – 500,000+> 1,000,000
Mass Accuracy (Routine) 2 – 5 ppm< 1 ppm< 0.2 ppm
Scan Speed Very Fast (>50 Hz)Moderate (1–10 Hz)Slow (< 1 Hz)
Primary Formula ID Use Case High-throughput screening, LC-MS/MSRigorous formula confirmation, isotopic fine structureExtreme complexity (petroleomics, intact proteins)

The Causality of Heuristic Filtering: The "Seven Golden Rules"

Even with an Orbitrap or FT-ICR providing <1 ppm accuracy, the combinatorial explosion of C, H, N, O, S, P, and halogen atoms requires algorithmic constraint. The industry standard for this is the application of the "Seven Golden Rules" developed by Kind and Fiehn[6].

Instead of blindly accepting the formula with the lowest mass error, this heuristic approach applies chemical logic:

  • Valency and LEWIS/SENIOR checks: Ensures the proposed formula can physically exist as a stable molecule with paired electrons and valid bond valencies.

  • Relative Isotopic Abundance (RIA): This is the most critical discriminator. By comparing the theoretical isotopic pattern of a candidate formula against the experimental M+1 and M+2 spectra, we can calculate an RIA error. Orbitrap and FT-ICR platforms excel here because their high resolution prevents spectral overlap, producing isotopic clusters free from interferences[4].

HRMS_Workflow Acq LC-HRMS Data Acquisition (Full MS / ddMS2) Peak Peak Extraction & m/z Calibration Acq->Peak Raw Data Mass Exact Mass Determination (< 2 ppm error) Peak->Mass Form Combinatorial Formula Generation Mass->Form Mass Tolerance Filt Heuristic Filtering (Seven Golden Rules) Form->Filt Candidate Pool Iso Isotopic Fine Structure Matching (RIA) Filt->Iso Reduced List MS2 MS/MS Fragmentation Verification Iso->MS2 Top Candidates Final Confirmed Elemental Formula MS2->Final High Confidence

Figure 1: Step-by-step logical workflow for HRMS elemental formula confirmation.

Self-Validating Experimental Protocol: Formula Confirmation

To ensure scientific integrity, a formula confirmation protocol must be a closed, self-validating loop. Below is a field-proven methodology for confirming a novel pharmaceutical impurity.

Step 1: Chromatographic Focusing
  • Action: Separate the sample using a sub-2 µm C18 UHPLC column with a steep gradient (e.g., 5–95% organic over 5 minutes).

  • Causality: Sharp, narrow peak widths (2-3 seconds) concentrate the ion flux entering the source. This maximizes the signal-to-noise (S/N) ratio for the low-abundance M+1 and M+2 isotopic peaks, which is mandatory for accurate RIA scoring.

Step 2: HRMS Data Acquisition & AGC Optimization
  • Action (Orbitrap): Set resolution to 140,000 (FWHM at m/z 200). Set the Automatic Gain Control (AGC) target to 1×106 charges and Maximum Injection Time to 100 ms.

  • Causality: A resolution of 140,000 is the minimum threshold required to baseline-resolve 13 C and 15 N isotopic fine structure. The AGC target of 1×106 is the mathematical sweet spot: overfilling the C-trap causes space-charge effects (shifting frequencies and degrading mass accuracy to >5 ppm), while underfilling destroys the ion counting statistics needed for isotopic fidelity[4].

Step 3: Internal Mass Calibration
  • Action: Infuse a lock-mass standard (e.g., fluorinated phosphazine) post-column or utilize ambient background ions (e.g., polysiloxanes).

  • Causality: Corrects for micro-thermal drifts in the mass analyzer electronics during the run, guaranteeing the mass error remains strictly <1 ppm.

Step 4: Orthogonal MS/MS Verification (The Self-Validating Loop)
  • Action: Acquire data-dependent MS/MS (ddMS2) spectra using Higher-energy Collisional Dissociation (HCD).

  • Causality: Once a parent formula is proposed via exact mass and RIA matching, the formulas of the MS/MS fragments are calculated. Rule of Validation: Every fragment formula must be a mathematical subset of the proposed parent formula. If a high-confidence fragment contains 4 nitrogen atoms, but the proposed parent formula only contains 3, the identification is instantly rejected.

Experimental Data Comparison: Orbitrap vs. Q-TOF

To demonstrate the practical impact of resolving power on formula confirmation, consider the analysis of a complex pharmaceutical impurity detected at an exact mass of m/z 456.1550 .

  • Q-TOF Analysis (Resolution: 45,000):

    • The exact mass query (within a 3 ppm window) yielded 4 possible elemental formulas .

    • Because the resolution was limited to 45,000, the M+1 isotopic peak appeared as a single, broad, unresolved mass envelope.

    • The Relative Isotopic Abundance (RIA) error was >12%, making it impossible to confidently distinguish between the 4 candidates based on isotopic scoring.

  • Orbitrap Analysis (Resolution: 140,000):

    • The exact mass query yielded the same 4 initial formulas.

    • However, at 140,000 resolution, the M+1 peak was physically separated into two distinct peaks: one representing the 13 C isotope and one representing the 15 N isotope.

    • By matching this highly specific isotopic fine structure , the RIA error dropped to <4%. This unambiguously confirmed the formula as C22​H21​N3​O6​S , successfully eliminating the other 3 false-positive candidates[3].

Conclusion

While Q-TOF systems remain the workhorse for high-throughput screening and targeted quantification due to their rapid scan speeds, they lack the resolving power necessary for complex isotopic fine structure analysis. For rigorous elemental formula confirmation—especially in untargeted metabolomics or unknown impurity profiling—the Orbitrap provides the optimal balance of ultra-high resolution, mass accuracy, and practical LC-MS compatibility. FT-ICR remains the ultimate authority for extreme resolution but is generally reserved for specialized, non-chromatographic applications.

Sources

Comparative

Comparing Quinoline vs. Naphthalene Scaffolds in Drug Design: A Technical Guide

Introduction: The Bioisosteric Paradigm In medicinal chemistry, the selection of a core aromatic scaffold dictates a drug candidate's entire trajectory—from target binding affinity to its pharmacokinetic (PK) and toxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Paradigm

In medicinal chemistry, the selection of a core aromatic scaffold dictates a drug candidate's entire trajectory—from target binding affinity to its pharmacokinetic (PK) and toxicity profiles. Naphthalene and quinoline represent a classic bioisosteric pair. Structurally, both are bicyclic aromatic rings; however, the substitution of a single methine group (CH) in naphthalene for a nitrogen atom (N) to form quinoline fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.

This guide provides an objective, data-driven comparison of these two scaffolds, equipping drug development professionals with the physicochemical rationale and experimental protocols necessary to make informed scaffold-hopping decisions.

Physicochemical Profiling: The "Why" Behind Scaffold Selection

The decision to utilize a quinoline versus a naphthalene core is primarily driven by the need to balance lipophilicity with aqueous solubility—a critical factor in achieving oral bioavailability according to Lipinski's Rule of 5.

Quantitative Data Summary: Physicochemical Properties
Physicochemical ParameterQuinoline ScaffoldNaphthalene Scaffold
Molecular Formula C₉H₇NC₁₀H₈
Molecular Weight 129.16 g/mol 128.17 g/mol
Partition Coefficient (LogP) ~2.04[1]~3.30[2]
Aqueous Solubility Moderate (pH-dependent)[3]Negligible / Insoluble[2]
H-Bond Donors / Acceptors 0 / 10 / 0
pKa (Conjugate Acid) ~4.9N/A (Neutral)
Primary Non-Covalent Interactions π−π stacking, H-bonding, Metal chelation π−π stacking, Hydrophobic (vdW)
Causality of Physicochemical Differences
  • Lipophilicity & Solvation: Naphthalene is a purely hydrocarbon-based, highly lipophilic molecule (LogP 3.30) that is essentially insoluble in water[2]. It is heavily reliant on van der Waals forces and π−π stacking for target engagement. Conversely, the nitrogen atom in quinoline introduces a permanent dipole and acts as a hydrogen-bond acceptor, lowering the LogP to 2.04 and significantly improving solvation in aqueous media[1].

  • Salt Formation: Quinoline is a weak tertiary base (pKa ~4.9)[1]. In the acidic environment of the stomach, or through deliberate pharmaceutical formulation (e.g., chloroquine diphosphate), quinoline can be protonated. This salt-formation capability drastically enhances aqueous solubility, a feature entirely absent in the neutral naphthalene scaffold[1][3].

Target Space & Biological Efficacy

The distinct electronic properties of these scaffolds dictate their optimal target space.

The Naphthalene Space: Naphthalene derivatives are highly effective when targeting deep, strictly hydrophobic pockets. They are frequently utilized in the design of antifungals (e.g., naftifine) and anti-inflammatory agents (e.g., naproxen). However, their high lipophilicity often requires prodrug strategies or complex formulations to overcome poor bioavailability.

The Quinoline Space: Quinoline is widely regarded as a "privileged scaffold" in drug discovery[1]. The nitrogen atom allows for critical hydrogen bonding with the hinge regions of kinases, making it a staple in targeted cancer therapies (e.g., lenvatinib)[1]. Furthermore, its ability to chelate metals is the mechanistic basis for its use in historically significant antimalarials[1][3].

Direct Comparative Studies: Recent drug design campaigns frequently compare both scaffolds directly. For example, in the development of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors for estrogen-dependent diseases, researchers found that transitioning from a naphthalene to a quinoline core maintained target affinity while improving the overall metabolic and pharmacokinetic profile[4]. Similarly, in the design of novel hydrazineylidene–propenamide analogues for antidiabetic therapy, quinoline-based hybrids demonstrated superior in vitro inhibition of α -glucosidase and aldose reductase compared to their naphthalene counterparts[5].

ScaffoldLogic Start Pharmacophore Requirement Analysis Hydro Strictly Hydrophobic Interactions (vdW & π-π stacking) Start->Hydro Polar Polar Interactions Required (H-bond Acceptor / Metal Chelation) Start->Polar Naph Select Naphthalene Scaffold (LogP ~ 3.30) Hydro->Naph Quin Select Quinoline Scaffold (LogP ~ 2.04) Polar->Quin Tox Risk: Reactive Epoxide Formation Requires Glutathione Trapping Assay Naph->Tox Sol Benefit: Salt Formation Potential Improved Aqueous Solubility Quin->Sol

Logical decision tree for selecting between quinoline and naphthalene based on target requirements.

Experimental Validation: Workflows & Self-Validating Protocols

To objectively evaluate the performance of synthesized quinoline and naphthalene derivatives, a rigorous, self-validating experimental pipeline is required.

ExperimentalWorkflow Design In Silico Design & Docking Syn Chemical Synthesis (Cross-Coupling) Design->Syn Phys Thermodynamic Solubility & LogD Syn->Phys Bio In Vitro Target Inhibition (IC50) Phys->Bio Metab HLM Metabolic Stability (CLint) Bio->Metab

Standardized experimental workflow for evaluating novel bicyclic aromatic scaffolds.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality & Scientific Rationale: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. To accurately capture the solubility advantage of the quinoline nitrogen, a thermodynamic shake-flask method using crystalline powder is mandatory. Step-by-Step Methodology:

  • Preparation: Add 2 mg of solid test compound (naphthalene or quinoline derivative) to a glass vial.

  • Incubation: Add 1 mL of pH 7.4 Phosphate-Buffered Saline (PBS). Seal and incubate at 37°C with orbital shaking (200 rpm) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a pre-established standard curve (prepared in a solubilizing solvent like methanol).

  • System Validation: The protocol is self-validating only if a visible solid pellet remains post-incubation, confirming that the solution is fully saturated. If no pellet is present, the assay must be repeated with more starting material.

Protocol 2: In Vitro Target Inhibition Assay (Fluorometric)

Causality & Scientific Rationale: To compare target engagement, a biochemical assay must isolate the enzyme-inhibitor interaction from cellular permeability factors. Step-by-Step Methodology:

  • Reagent Setup: Prepare the target enzyme (e.g., recombinant kinase or reductase) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Tween-20 to prevent non-specific aggregation of lipophilic naphthalene compounds).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer to a 384-well microplate (final DMSO concentration 1%).

  • Incubation: Add the enzyme and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add the fluorogenic substrate and ATP. Measure fluorescence continuously for 30 minutes to calculate the initial velocity ( V0​ ).

  • System Validation: Include a positive control (a known clinical inhibitor) and a negative control (DMSO only). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

ADMET & Metabolic Stability Considerations

The metabolic fate of these two scaffolds diverges significantly, often serving as the deciding factor in lead optimization.

Naphthalene is notoriously susceptible to CYP450-mediated epoxidation, forming reactive electrophiles (e.g., naphthalene-1,2-oxide). If not efficiently cleared by epoxide hydrolase or glutathione (GSH), these metabolites covalently bind to hepatic proteins, causing idiosyncratic toxicity. Quinoline, while also metabolized by CYP450, typically undergoes N-oxidation or direct hydroxylation, yielding generally more stable and easily conjugated Phase II metabolites.

Metabolism CYP Hepatic CYP450 Metabolism Naph Naphthalene Core CYP->Naph Quin Quinoline Core CYP->Quin Epox Naphthalene-1,2-oxide (Toxic Electrophile) Naph->Epox CYP1A2 / CYP2E1 NOx Quinoline N-oxide (Stable Metabolite) Quin->NOx N-Oxidation OH Hydroxyquinolines (Phase II Ready) Quin->OH Hydroxylation GSH Glutathione Conjugate (Detoxification) Epox->GSH GST

Divergent CYP450-mediated metabolic pathways of naphthalene versus quinoline scaffolds.

Protocol 3: Reactive Metabolite Trapping Assay

Causality & Scientific Rationale: Because naphthalene epoxides are transient and highly reactive, they cannot be measured directly. They must be "trapped" using a nucleophile like Glutathione (GSH) to form a stable adduct detectable by mass spectrometry. Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), test compound (10 µM), and GSH (5 mM) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a neutral loss scan of m/z 129 (characteristic of GSH moiety cleavage) to identify trapped adducts.

  • System Validation: Utilize acetaminophen as a positive control. Acetaminophen is converted to the reactive NAPQI metabolite, which readily forms a detectable GSH adduct. If the NAPQI-GSH adduct is not detected, the microsomal system is inactive and the assay is invalid.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry - 1

  • Naphthalene | C10H8 | CID 931 - PubChem - National Institutes of Health (NIH) - 2

  • Quinoline - Wikipedia - 3

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences - Link

  • Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 - ACS Publications - 4

  • Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies - MDPI -5

Sources

Validation

assessing the cytotoxicity of modified quinoline amino acids on normal cell lines

Assessing the Cytotoxicity of Modified Quinoline Amino Acids on Normal Cell Lines: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, one of the most persistent hurdles I encounter is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Cytotoxicity of Modified Quinoline Amino Acids on Normal Cell Lines: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent hurdles I encounter is the narrow therapeutic window of novel chemotherapeutics. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its potent ability to intercalate DNA and inhibit topoisomerases[1]. However, unmodified quinoline derivatives frequently suffer from poor aqueous solubility and non-specific cytotoxicity, leading to severe adverse effects in healthy tissues[2].

To overcome this, structural biologists and medicinal chemists have increasingly turned to molecular conjugation—specifically, the synthesis of modified quinoline amino acid derivatives[3]. By appending amino acid moieties (such as guanyl-amino acids or L-histidine derivatives) to the quinoline core, we can fundamentally alter the molecule's pharmacokinetic profile. This guide provides an objective, data-driven comparison of these modified compounds against unmodified quinolines and standard chemotherapeutics, focusing on their cytotoxicity profiles in normal cell lines like HEK293 (Human Embryonic Kidney) and MRC-5 (Human Lung Fibroblast).

The Mechanistic Rationale for Amino Acid Modification

The primary goal of conjugating amino acids to the quinoline scaffold is to exploit the biochemical differences between malignant and normal cells.

  • Targeted Cellular Uptake: Cancer cells exhibit a high metabolic demand, often upregulating specific amino acid transporters (such as LAT1) to fuel rapid proliferation. Quinoline-amino acid conjugates can hijack these transporters for preferential internalization[4]. Normal cell lines like MRC-5 and HEK293 express these transporters at basal levels, resulting in significantly lower intracellular accumulation of the drug.

  • Physicochemical Optimization: Unmodified indolo[2,3-b]quinolines (e.g., DiMIQ) are highly lipophilic and prone to non-specific membrane partitioning, which drives their toxicity in healthy cells[2]. The introduction of polar amino acid side chains increases aqueous solubility, preventing non-specific diffusion and reducing the baseline cytotoxicity in normal tissues[5].

Mechanism QA Quinoline-Amino Acid Conjugate Tumor Cancer Cell (High Transporter Expression) QA->Tumor Active Transport Normal Normal Cell (MRC-5/HEK293) (Low Transporter Expression) QA->Normal Limited Diffusion UptakeT High Intracellular Accumulation Tumor->UptakeT UptakeN Low Intracellular Accumulation Normal->UptakeN Apop DNA Intercalation & Apoptosis UptakeT->Apop Surv Cell Survival & Minimal Toxicity UptakeN->Surv

Fig 1: Selective uptake mechanism of quinoline-amino acid conjugates in cancer vs. normal cells.

Comparative Cytotoxicity Data

To objectively evaluate the safety profile of these modifications, we rely on the Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line ( SI=IC50_normal​/IC50_cancer​ )[6]. A higher SI indicates a wider therapeutic window.

The table below synthesizes experimental in vitro data comparing modified quinoline amino acid derivatives against unmodified parent compounds and standard chemotherapeutics (e.g., Doxorubicin/Daunorubicin)[2][5].

Compound ClassSpecific DerivativeTarget Cancer Cell LineCancer IC₅₀ (µM)Normal Cell LineNormal IC₅₀ (µM)Selectivity Index (SI)
Unmodified Quinoline DiMIQ (Indolo[2,3-b]quinoline)A549 (Lung)~2.50MRC-5~3.00~1.2
Amino Acid Conjugate Guanyl-amino acid DiMIQA549 (Lung)0.30MRC-5> 40.00> 133.0
Aminoalkyl Conjugate 4-Anilinofuro[2,3-b]quinoline (13a)NCI-H460 (Lung)0.63MRC-542.8568.0
Standard Chemotherapy DaunorubicinNCI-H460 (Lung)0.05MRC-50.112.2
Standard Chemotherapy TopotecanHCT-116 (Colon)0.15HEK2930.453.0

Data Analysis & Insights: As demonstrated, standard chemotherapeutics like Daunorubicin are highly potent but exhibit near-equal toxicity to normal lung fibroblasts (MRC-5), yielding a poor SI of 2.2[5]. Unmodified quinolines similarly fail to discriminate between healthy and malignant tissues. However, the conjugation of amino acid or aminoalkyl chains drastically reduces binding affinity to normal cells, pushing the IC₅₀ in MRC-5 and HEK293 lines well above 40 µM, thereby achieving exceptional Selectivity Indices (>60)[2][5].

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure reproducibility and trustworthiness in your comparative screening, the experimental design must account for the distinct growth kinetics of normal versus cancerous cells. The following is a rigorous, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, optimized for calculating the Selectivity Index[6].

Phase 1: Cell Seeding and Adhesion

Causality Check: Normal cells like MRC-5 are contact-inhibited and have slower doubling times than aggressive lines like A549. Seeding densities must be empirically optimized so that neither line reaches overconfluence before the assay concludes, which would artificially skew metabolic readouts.

  • Harvest logarithmic-phase cells (e.g., A549 and MRC-5) using 0.25% Trypsin-EDTA.

  • Seed cells into 96-well flat-bottom tissue culture plates.

    • Cancer cells (A549): Seed at 5×103 cells/well.

    • Normal cells (MRC-5/HEK293): Seed at 8×103 cells/well to account for slower proliferation.

  • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cellular adhesion and recovery.

Phase 2: Compound Treatment

Causality Check: Quinoline derivatives are often dissolved in DMSO. Because normal cells can be highly sensitive to solvent toxicity, the final DMSO concentration must be strictly capped at ≤0.5% v/v across all wells, including the vehicle control.

  • Prepare a 10 mM stock solution of the modified quinoline amino acid in cell-culture grade DMSO.

  • Perform serial dilutions in complete culture media to generate a dose-response range (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM).

  • Aspirate the old media from the 96-well plates and add 100 µL of the drug-containing media to the respective wells (in triplicate).

  • Include the following self-validating controls:

    • Vehicle Control: Media + 0.5% DMSO (Validates that solvent is not causing cell death).

    • Positive Control: 1 µM Doxorubicin (Validates assay sensitivity).

    • Blank: Media only, no cells (Used for background absorbance subtraction).

  • Incubate for 48 to 72 hours.

Phase 3: Viability Readout and SI Calculation
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Carefully aspirate the media, leaving the purple formazan crystals intact at the bottom.

  • Add 150 µL of DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background plate noise[6].

  • Data Processing: Calculate % Viability = [(ODtest​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Plot the dose-response curve using non-linear regression to determine the IC₅₀. Finally, divide the IC₅₀ of the normal cell line by the IC₅₀ of the cancer cell line to determine the Selectivity Index.

Workflow S1 1. Cell Culture Seed Cancer & Normal Lines S2 2. Compound Treatment (Dose-Response 0.1-100 µM) S1->S2 S3 3. Incubation (48h - 72h at 37°C) S2->S3 S4 4. Viability Assay (Add MTT/CCK-8 Reagent) S3->S4 S5 5. Absorbance Reading (Microplate Reader 570nm) S4->S5 S6 6. Data Analysis (Calculate IC50 & SI) S5->S6

Fig 2: Standardized high-throughput workflow for comparative cytotoxicity screening.

Conclusion

The empirical data clearly demonstrates that the structural modification of quinoline scaffolds with amino acid or aminoalkyl moieties is a highly effective strategy for mitigating off-target cytotoxicity. While traditional quinolines and broad-spectrum chemotherapeutics indiscriminately attack both malignant and normal cell lines (yielding SI values near 1-3), amino acid conjugates leverage differential transporter expression and improved solubility to achieve Selectivity Indices frequently exceeding 60. For drug development professionals, integrating these modifications represents a viable pathway to widening the therapeutic window of quinoline-based oncology assets.

References

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations PMC - National Institutes of Health[Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds MDPI[Link]

  • Chemical structures of quinoline‐amino acid hybrids ResearchGate[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Enzyme Inhibition Potency (IC50) of Quinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to engage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal framework for designing enzyme inhibitors.[3] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, with numerous compounds progressing into clinical use for treating a wide array of diseases, particularly cancer and neurodegenerative disorders.[2][4] Their therapeutic efficacy often stems from their ability to selectively inhibit key enzymes involved in disease pathology.[4]

This guide provides a comprehensive overview of the principles and practical methodologies for evaluating the inhibitory potency of quinoline derivatives against their target enzymes. As researchers and drug developers, a robust and reproducible assessment of the half-maximal inhibitory concentration (IC50) is a cornerstone of the preclinical development process. It is the primary metric for quantifying an inhibitor's potency, guiding structure-activity relationship (SAR) studies, and enabling the selection of lead candidates for further development.[5]

Theoretical Framework: Understanding IC50 in the Context of Enzyme Kinetics

Before delving into experimental protocols, it is crucial to grasp the theoretical underpinnings of enzyme inhibition and the significance of the IC50 value. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity.[6] The IC50 is a quantitative measure that indicates the concentration of a particular inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[5]

It is imperative to understand that the IC50 is not an absolute measure of an inhibitor's binding affinity. Its value is dependent on the experimental conditions, most notably the concentration of the substrate.[7] This is because the apparent potency of an inhibitor can be influenced by its mechanism of action (e.g., competitive, non-competitive, uncompetitive). For instance, the IC50 of a competitive inhibitor will increase as the substrate concentration increases.[7]

A more fundamental and constant measure of an inhibitor's binding affinity is the inhibition constant (Ki). The Ki represents the dissociation constant of the enzyme-inhibitor complex.[5] The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which for a competitive inhibitor is:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. While a full kinetic characterization to determine Ki is often a downstream step, the initial determination of IC50 is the workhorse of primary screening and lead optimization.[5]

Comparative Analysis of Quinoline Derivatives as Enzyme Inhibitors

The versatility of the quinoline scaffold is evident in the wide range of enzymes it has been shown to inhibit. The following table provides a comparative overview of the IC50 values for selected quinoline derivatives against various enzyme targets, compiled from recent scientific literature. This data serves to illustrate the potency and, in some cases, the selectivity that can be achieved with this chemical class.

Quinoline Derivative ClassTarget EnzymeSpecific Derivative ExampleIC50 (µM)Reference
Cholinesterase Inhibitors Acetylcholinesterase (AChE)Quinoline-thiosemicarbazone derivative (29a)0.12[8]
Butyrylcholinesterase (BuChE)8-hydroxyquinoline derivative (32d)1.35[8]
Dual AChE/BuChEMorpholine-bearing quinoline (11g)1.94 (AChE), 28.37 (BuChE)[9]
Topoisomerase Inhibitors Topoisomerase I (Top1)Imidazole-bearing quinoline (28)0.029[10]
Topoisomerase I (Top1)Phosphorous-substituted quinoline (20)0.03 (against A549 cells)[11]
Topoisomerase IIα (TopoIIα)Perimidine o-quinone derivative7.54[12]
Kinase Inhibitors c-Met6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline0.00059[13]
Epidermal Growth Factor Receptor (EGFR)Quinazoline derivative (45a)0.13[14]
Spleen Tyrosine Kinase (Syk)Syk Inhibitor II hydrochloride0.041[15]
α-Glucosidase Inhibitors α-GlucosidaseThioquinoline–benzohydrazide derivative (9m)14.0[16]

This table is a representative summary and not an exhaustive list. IC50 values can vary based on assay conditions.

Experimental Protocols: A Self-Validating System for IC50 Determination

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure the integrity of the data.

General Workflow for IC50 Determination

The fundamental workflow for determining the IC50 of a quinoline derivative against a target enzyme is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from initial compound preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Preparation (Stock solutions & Serial Dilutions) Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, Buffer) Assay_Setup 3. Assay Plate Setup (Controls & Test Compounds) Reagent_Prep->Assay_Setup Incubation 4. Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Incubation Reaction_Start 5. Reaction Initiation (Add Substrate) Incubation->Reaction_Start Detection 6. Signal Detection (e.g., Absorbance, Fluorescence) Reaction_Start->Detection Data_Processing 7. Data Processing (% Inhibition Calculation) Detection->Data_Processing Curve_Fitting 8. Curve Fitting (Non-linear Regression) Data_Processing->Curve_Fitting IC50_Value 9. IC50 Determination Curve_Fitting->IC50_Value

Caption: General workflow for IC50 determination of enzyme inhibitors.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, a colorimetric assay that measures AChE activity.[17][18][19]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[17] The rate of color formation is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test quinoline derivatives

  • Positive control inhibitor (e.g., Tacrine)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCh in deionized water.

    • Prepare a 1 U/mL working solution of AChE in phosphate buffer.

    • Prepare stock solutions of your quinoline derivatives and the positive control in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL phosphate buffer + 10 µL DMSO + 10 µL ATCh solution.

    • Negative Control (100% activity): 140 µL phosphate buffer + 10 µL DMSO + 10 µL DTNB + 10 µL AChE solution. After incubation, add 10 µL ATCh.

    • Test Wells: 140 µL phosphate buffer + 10 µL of your serially diluted quinoline derivative + 10 µL DTNB + 10 µL AChE solution.

    • Positive Control Wells: 140 µL phosphate buffer + 10 µL of your serially diluted positive control inhibitor + 10 µL DTNB + 10 µL AChE solution.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATCh solution to all wells except the blank.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value.[5]

Protocol 2: Topoisomerase I (Top1) DNA Relaxation Assay

This protocol is a gel-based assay to screen for inhibitors of Top1's ability to relax supercoiled DNA.[20][21]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, the relaxed and supercoiled forms of the plasmid migrate at different rates, allowing for their separation and visualization. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.[21]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Top1 Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test quinoline derivatives

  • Positive control inhibitor (e.g., Camptothecin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Reaction Setup (in microcentrifuge tubes, total volume 20 µL):

    • To each tube, add:

      • 2 µL of 10x Top1 Assay Buffer

      • 1 µL of supercoiled DNA (e.g., 250 ng/µL)

      • 1 µL of test quinoline derivative at various concentrations (or DMSO for control)

      • Distilled water to bring the volume to 19 µL.

    • Negative Control (no enzyme): Add 1 µL of dilution buffer instead of enzyme.

    • Positive Control (100% activity): Add 1 µL of DMSO.

    • Inhibitor Wells: Add 1 µL of your serially diluted quinoline derivative.

  • Enzyme Addition and Incubation:

    • Add 1 µL of Topoisomerase I to each tube (except the negative control).

    • Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding 5 µL of 5x gel loading dye (containing SDS and EDTA).

    • Load the entire sample onto a 1% agarose gel.

    • Run the gel at approximately 80-100V until good separation is achieved.

  • Visualization and Analysis:

    • Stain the gel with a suitable DNA stain and visualize under UV light.

    • The negative control will show a fast-migrating band (supercoiled DNA).

    • The positive control will show a slower-migrating band (relaxed DNA).

    • In the presence of an effective inhibitor, the supercoiled DNA band will be more prominent.

    • The IC50 is the concentration of the inhibitor that results in 50% of the DNA remaining in the supercoiled form. This can be quantified by densitometry of the DNA bands.

Protocol 3: Generic In Vitro Kinase Inhibition Assay

This is a template protocol for a luminescence-based kinase assay, which can be adapted for various kinases.[15][22]

Principle: Many commercial kinase assay kits (e.g., ADP-Glo™) measure the amount of ADP produced in the kinase reaction. The kinase phosphorylates a substrate using ATP, generating ADP. The amount of ADP is proportional to the kinase activity. The detection reagent depletes the remaining ATP and converts the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

G cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP + Substrate Substrate Substrate->ADP + ATP ATP ATP->ADP + Phospho_Substrate Phosphorylated Substrate ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Inhibitor Quinoline Inhibitor Inhibitor->Kinase blocks Luciferase Luciferase/ Luciferin ADP_Glo->Luciferase Light Light (Signal) Luciferase->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Materials:

  • 384-well low-volume white plates

  • Kinase of interest

  • Specific kinase substrate

  • ATP

  • Kinase assay buffer

  • Test quinoline derivatives

  • Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of your quinoline derivatives and the positive control in DMSO.

  • Assay Plate Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells for negative controls (100% activity) and wells with no enzyme for background controls.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in the kinase assay buffer.

    • Add 2 µL of this mix to each well.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of ATP in the kinase assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the kinase assay kit. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by adding a detection reagent that generates a luminescent signal proportional to the amount of ADP produced.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly fruitful starting point for the design of potent and selective enzyme inhibitors.[1][4] A rigorous and systematic evaluation of their inhibitory potency, centered on the accurate determination of IC50 values, is fundamental to advancing these compounds through the drug discovery pipeline. The protocols and principles outlined in this guide provide a robust framework for researchers to generate high-quality, reproducible data.

As our understanding of disease biology deepens, the focus will increasingly be on developing quinoline derivatives that not only exhibit high potency but also possess desirable selectivity profiles to minimize off-target effects. This will necessitate screening against panels of related enzymes and a thorough characterization of the mechanism of action. By integrating the experimental approaches described herein with computational modeling and structural biology, the rational design of the next generation of quinoline-based therapeutics can be greatly accelerated.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Anticancer Activity of Quinoline Derivatives: An Overview. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). Nature Protocols. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Topoisomerase Assays. (n.d.). Current Protocols in Pharmacology. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). Journal of American Science. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Polycyclic Aromatic Compounds. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • 4.5.2. Inhibition of Acetylcholinesterase. (n.d.). Bio-protocol. [Link]

  • Topoisomerase Assays. (n.d.). Current Protocols in Pharmacology. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. (2025). Canadian Journal of Chemistry. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.). ResearchGate. [Link]

  • Ellman Assay for AChE Activity. (n.d.). Scribd. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). Molecules. [Link]

  • A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (n.d.). Molecules. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (n.d.). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). Journal of Medicinal Chemistry. [Link]

  • Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis. [Link]

  • Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023). Scientific Reports. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Journal of Microbial & Biochemical Technology. [Link]

  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. (2023). ACS Chemical Neuroscience. [Link]

  • Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities. (n.d.). ResearchGate. [Link]

  • INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer's Therapy. (2025). Molecules. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). ResearchGate. [Link]

  • Real examples of Graphviz. (2021). Medium. [Link]

  • A Simple Example of a Workflow Generated with GraphViz (see Code in Appendix C). (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

This document provides essential procedural guidance for the safe and compliant disposal of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. As a trusted partner in your research, we are committed to providing information...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals and should be used to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the regulations set forth by bodies such as the Environmental Protection Agency (EPA).

Part 1: Core Hazard Analysis & Regulatory Framework

The Dominant Hazard Profile: The Quinoline Moiety

The quinoline ring system is the primary driver of this compound's hazard profile. Quinoline itself is a well-characterized substance with significant health and environmental risks. As a derivative, Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate must be handled with the assumption that it carries similar, if not identical, hazards.

Key Hazards Associated with Quinoline:

  • Toxicity: Quinoline is classified as toxic if swallowed and harmful in contact with skin.[1][2][3]

  • Carcinogenicity & Mutagenicity: It is suspected of causing genetic defects and may cause cancer.[1][2][3][4] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

  • Irritation: The substance causes serious skin and eye irritation.[1][2][4]

  • Aquatic Toxicity: Quinoline is very toxic to aquatic life, with long-lasting effects.[1][4] This is a critical consideration for disposal, strictly prohibiting any release into sewer systems.

Regulatory Compliance: RCRA and Waste Classification

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework mandates the proper identification and management of hazardous waste from its point of generation to its final disposal.[6]

Based on the toxic properties of its quinoline core, any waste containing Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate must be classified and managed as Hazardous Waste . It falls under this category due to:

  • Toxicity: Possessing the characteristic of toxicity.

  • Listing: While the specific compound may not be listed by name, quinoline itself is a listed hazardous substance, and its derivatives should be treated with the same caution.

Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain. [6][7][8] Improper disposal can lead to significant environmental contamination, harm to aquatic ecosystems, and severe legal and financial penalties for the generating institution.[5]

Part 2: Pre-Disposal Operations: Segregation and Personal Protection

Proper preparation before generating waste is critical to a safe disposal workflow. This involves using appropriate Personal Protective Equipment (PPE) and establishing a clear waste segregation strategy.

Personal Protective Equipment (PPE)

Given the irritant and toxic nature of the quinoline moiety, the following PPE is mandatory when handling the pure compound or its waste:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as solid hazardous waste after handling the chemical.[4][9]

  • Protective Clothing: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, additional protective clothing may be necessary.[4]

Waste Segregation at the Point of Generation

Chemical waste must be segregated at or near the point of generation to prevent dangerous reactions and ensure proper disposal pathways.[5][7] For Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, you will generate three primary waste streams.

Waste StreamDescriptionCollection Container
Solid Hazardous Waste Unused/expired pure compound, contaminated gloves, weigh boats, pipette tips, and absorbent materials from spills.Designated, labeled solid hazardous waste container.
Aqueous Hazardous Waste Any water-based solutions containing the compound (e.g., from experiments, buffers).Designated, labeled aqueous hazardous waste container (plastic is preferred).[6]
Solvent Hazardous Waste Organic solvent-based solutions containing the compound and solvent rinsate from decontaminating glassware.Designated, labeled solvent hazardous waste container (chemically compatible).

Part 3: Step-by-Step Disposal Protocols

Follow these detailed protocols to manage the different waste streams generated during your work.

Protocol 1: Disposal of Solid Waste
  • Collection: Place any unused or expired solid Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, along with any contaminated disposables (e.g., weigh boats, wipes, gloves), directly into a designated solid hazardous waste container.[10]

  • Container Management: Ensure the container is kept closed when not in use and is stored in a designated satellite accumulation area.[6]

Protocol 2: Disposal of Liquid Waste (Aqueous & Solvent)
  • Collection: Carefully pour liquid waste containing the compound into the appropriate, clearly labeled hazardous waste container (aqueous or solvent).

  • Prohibition of Drain Disposal: NEVER pour aqueous solutions containing this compound down the drain.[6][10] The high aquatic toxicity of the quinoline moiety poses a significant environmental threat.[4]

  • Avoid Mixing: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should typically be kept separate per your institution's guidelines.

Protocol 3: Decontamination of Non-Disposable Labware
  • Initial Rinse: Rinse contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable organic solvent, such as ethanol or acetone.

  • Collect Rinsate: This initial solvent rinse is now hazardous waste. It must be collected and added to your solvent hazardous waste container.[10]

  • Standard Washing: After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

Protocol 4: Spill Management
  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[4]

  • Collect: Carefully sweep or scoop the absorbed material into your solid hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as solid hazardous waste.[10]

Part 4: Waste Container Management and Storage

Proper management of the waste container from its first use to its final pickup is a regulatory requirement.

Container Selection and Labeling
  • Compatibility: Containers must be chemically compatible with the waste they hold and have secure, leak-proof closures.[5][7]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name(s) of the contents

    • The approximate percentages of the contents

    • The relevant hazard information (e.g., "Toxic," "Environmental Hazard")

    • The date of first accumulation

    • The name and location of the generating laboratory

Satellite Accumulation Area (SAA)
  • Location: Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][11]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate.

G cluster_generation Waste Generation Point cluster_streams Waste Stream Identification cluster_containers Collection Protocols cluster_final Final Management & Disposal Waste Waste Containing Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Solid Solid Waste (Pure compound, gloves, wipes) Waste->Solid Is it solid? Liquid Liquid Waste (Aqueous or solvent solutions) Waste->Liquid Is it liquid? Labware Contaminated Labware (Non-disposable glassware) Waste->Labware Is it labware? Solid_Container Collect in Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in appropriate Liquid Hazardous Waste Container Liquid->Liquid_Container Decon 1. Decontaminate with solvent 2. Collect rinsate as liquid waste 3. Wash normally Labware->Decon Final_Steps Securely Close, Label Container & Store in Secondary Containment in Satellite Accumulation Area Solid_Container->Final_Steps Liquid_Container->Final_Steps Decon->Liquid_Container Rinsate EHS Contact Institutional EHS for Waste Pickup Final_Steps->EHS

Caption: Decision workflow for safe disposal of Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate waste.

Part 5: Final Disposal and Record Keeping

The ultimate responsibility for the disposal of hazardous waste lies with specialized, licensed professionals.

  • Institutional EHS: Your primary and final point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) department.[8][10] They will arrange for the pickup of your properly accumulated and labeled waste containers.

  • Documentation: Maintain accurate records of the waste you generate. Your EHS department will likely have specific procedures for requesting a waste pickup, which may include completing an inventory of the container's contents.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
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  • A safety and chemical disposal guideline for Minilab users. UFZ.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Chemical Safety Data Sheet 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid. ChemicalBook.

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